molecular formula C11H17NO2 B12050826 3-Amino-adamantane-1-carboxylic acid

3-Amino-adamantane-1-carboxylic acid

Cat. No.: B12050826
M. Wt: 195.26 g/mol
InChI Key: ZBPOKYGSYKBAAW-JZVMUCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-adamantane-1-carboxylic acid is a pharmaceutically relevant adamantane derivative featuring both an amino and a carboxylic acid functional group, making it a valuable, multifunctional building block in medicinal chemistry and drug discovery research. The sturdy and symmetrical diamondoid structure of the adamantane cage contributes to high stability and favorable pharmacokinetic properties, often enhancing a compound's lipophilicity and membrane permeability . This compound is offered as a high-purity solid, and is also commonly available as a stable hydrochloride salt (CAS 6240-01-3) for ease of handling and use in synthesis . The primary research value of this compound lies in its application for designing and synthesizing novel molecules that target ion channels and receptors, with potential for the diagnosis, prophylaxis, and therapy of neurodegenerative disorders and other diseases . Its structural features allow it to be readily incorporated into more complex molecules, such as peptides and oligopeptides, to modulate their biological activity and physicochemical properties . Furthermore, derivatives of adamantane-1-carboxylic acid have been investigated as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), indicating its therapeutic relevance in metabolic diseases such as obesity and diabetes . Researchers can utilize this compound as a key synthetic intermediate to develop new therapeutic candidates. This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(5S,7R)-3-aminoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14)/t7-,8+,10?,11?

InChI Key

ZBPOKYGSYKBAAW-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-Amino-adamantane-1-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Strategic Application[1]

Executive Summary: The Rigid Scaffold Advantage

3-Amino-adamantane-1-carboxylic acid (3-AA-1-CA) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible aliphatic linkers, the adamantane cage provides a rigid, lipophilic spacer (approx. 10.9 Å diameter) that locks pharmacophores into specific spatial orientations.

This guide details the Bromination-Ritter sequence , the most robust and scalable protocol for synthesizing 3-AA-1-CA. This pathway is preferred over direct oxidation methods due to its superior regioselectivity and reproducibility at scale.

Key Applications:

  • Peptidomimetics: Acts as a conformationally restricted

    
    -amino acid analogue.
    
  • DPP-IV Inhibitors: Structural analogue to the Vildagliptin scaffold.

  • Supramolecular Chemistry: Bifunctional linker for metal-organic frameworks (MOFs).

Structural & Retrosynthetic Analysis

The synthesis relies on exploiting the unique reactivity of the adamantane tertiary bridgehead carbons (


).
Retrosynthetic Logic

To install the amino group at the


 position relative to the 

carboxyl group, we utilize a Ritter-type solvolysis . The tertiary carbocation at

is stabilized by the cage structure (hyperconjugation), allowing for nucleophilic attack by nitriles.

Retrosynthesis Target 3-Amino-adamantane- 1-carboxylic acid Amide 3-Acetamido- intermediate Target->Amide Hydrolysis Bromo 3-Bromo-adamantane- 1-carboxylic acid Amide->Bromo Ritter Reaction (CH3CN, H2SO4) Start Adamantane-1- carboxylic acid Bromo->Start Bromination (Br2, AlCl3)

Figure 1: Retrosynthetic pathway utilizing the stable tertiary carbocation intermediate.

Experimental Protocol: The Bromination-Ritter Sequence

Safety Warning: This protocol involves liquid bromine (


) and fuming sulfuric acid. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).
Phase 1: Regioselective Bromination

Objective: Functionalize the


 position of 1-adamantanecarboxylic acid.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Liquid Bromine (

    
    ) (Excess, acts as solvent/reagent)
    
  • Aluminum Trichloride (

    
    ) (0.5 eq, Lewis Acid catalyst)
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber (NaOH trap) for HBr fumes.

  • Addition: Charge solid 1-adamantanecarboxylic acid. Cool to 0°C.[1][2]

  • Bromination: Carefully add liquid bromine dropwise. Once the slurry forms, add

    
     in small portions.
    
  • Reaction: Warm to room temperature, then reflux (approx. 60°C) for 4-6 hours.

    • Mechanism Note: The Lewis acid generates the electrophilic bromonium species, which abstracts a hydride from the tertiary

      
       position.
      
  • Quench: Cool to 0°C. Slowly pour the reaction mixture onto crushed ice/sodium metabisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the precipitate. Recrystallize from aqueous ethanol to yield 3-bromo-adamantane-1-carboxylic acid .

Phase 2: The Ritter Reaction (Nitrogen Installation)

Objective: Convert the bromide to the acetamido- derivative.

Reagents:

  • 3-Bromo-adamantane-1-carboxylic acid[3][4]

  • Acetonitrile (Solvent/Reactant)

  • Sulfuric Acid (Conc. or Fuming)

Procedure:

  • Dissolve the bromo-intermediate in excess acetonitrile.

  • Add concentrated

    
     dropwise at 0°C.
    
    • Critical Control Point: Exotherm control is vital to prevent charring.

  • Heat to reflux for 2 hours. The acid facilitates the departure of the bromide, forming a tertiary carbocation that is immediately trapped by the acetonitrile lone pair.

  • Pour onto ice water. The resulting nitrilium ion hydrolyzes to form 3-acetamido-adamantane-1-carboxylic acid .

Phase 3: Hydrolysis to Free Amine

Objective: Remove the acetyl protecting group.[1]

Procedure:

  • Suspend the acetamido intermediate in 20% NaOH (aq) or 6M HCl.

  • Reflux for 12-24 hours.

  • Workup:

    • If using NaOH: Acidify to pH 6-7 to precipitate the zwitterionic amino acid.

    • If using HCl: Evaporate to dryness to obtain the hydrochloride salt.

Process Workflow & Logic

The following diagram illustrates the decision gates and critical parameters for the synthesis.

Workflow Start Start: 1-Adamantanecarboxylic Acid Step1 Bromination (Br2/AlCl3) Temp: Reflux (60°C) Start->Step1 Check1 QC: TLC/NMR Is C3 brominated? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Ritter Reaction (MeCN/H2SO4) Formation of Acetamide Check1->Step2 Yes Step3 Acid/Base Hydrolysis Deprotection Step2->Step3 Final Product: 3-Amino-adamantane- 1-carboxylic acid (HCl salt) Step3->Final

Figure 2: Operational workflow for the synthesis of 3-AA-1-CA.

Characterization Data

To validate the synthesis, compare analytical results against these standard values.

Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 195.26 g/mol Free base
Melting Point >260°C (dec)High MP due to zwitterionic lattice
Solubility Water (Moderate), DMSO (Good)Poor solubility in non-polar solvents
Spectroscopic Validation (Expected Signals)

C NMR (DMSO-d6): 
The symmetry of the molecule is the key indicator of purity.
  • C=O (Carboxyl): ~178 ppm.

  • C-N (Bridgehead): ~52 ppm (Distinct shift due to Nitrogen).

  • C-COOH (Bridgehead): ~42 ppm.

  • Methylene Carbons (

    
    ):  Multiple peaks in the 35-45 ppm range corresponding to the cage structure.
    

IR Spectroscopy:

  • 3400-3200 cm⁻¹: Broad N-H stretch (primary amine/ammonium).

  • 1700-1680 cm⁻¹: C=O stretch (carboxylic acid).

  • 2900-2850 cm⁻¹: Strong C-H stretching (adamantane cage).

References

  • PubChem. (n.d.). 3-Amino-adamantane-1-carboxylic acid | C11H17NO2.[5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur, XII. Die Bromierung des Adamantans. Chemische Berichte.
  • Google Patents. (2015). CN104761456B - Preparation method of 3-amino-1-adamantanol.[3][8] (Describes parallel Ritter chemistry on the adamantane cage). Retrieved October 26, 2023, from

Sources

The Physicochemical and Synthetic Blueprint of 3-Amino-adamantane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives have long served as a foundational scaffold in neuropharmacology and antiviral therapeutics. The rigid, highly lipophilic tricyclic cage acts as a potent pharmacophore, enhancing a molecule's ability to penetrate cellular membranes and interact with deep hydrophobic viral or neural targets (e.g., the M2 proton channel or NMDA receptors). Among these derivatives, 3-Amino-adamantane-1-carboxylic acid stands out as a highly versatile, bifunctional building block. By positioning an amino group and a carboxylic acid at the 1,3-bridgehead positions, it introduces amphoteric properties and defined spatial geometry into an otherwise purely hydrophobic core.

This whitepaper provides an in-depth analysis of the physicochemical properties of 3-amino-adamantane-1-carboxylic acid, detailing how its zwitterionic nature dictates synthetic handling, and outlines self-validating protocols for its functionalization in drug development and bio-inspired molecular constructs.

Physicochemical Profiling & Causality

The inherent value of 3-amino-adamantane-1-carboxylic acid lies in the juxtaposition of its bulky, lipophilic adamantane core against its polar, ionizable functional groups.

Quantitative Property Matrix

Understanding the baseline metrics of this scaffold is critical for predicting its pharmacokinetic behavior. The data below contrasts the unprotected zwitterionic form with its commercially relevant hydrochloride salt and Fmoc-protected derivatives.

PropertyValueCausality / Implication in Drug Design
Molecular Weight (Free Base) 195.26 g/mol Low molecular weight provides ample "budget" for further functionalization without violating Lipinski's Rule of 5 [1].
Molecular Weight (HCl Salt) 231.72 g/mol The HCl salt is the most common commercially available form, improving shelf stability and handling [2].
TPSA (Topological Polar Surface Area) 63.3 ŲFalls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, provided the ionizable groups are masked.
XLogP3 (Unprotected) -1.6The zwitterionic state at physiological pH makes the bare scaffold highly hydrophilic, preventing passive lipid bilayer diffusion [1].
XLogP3 (Fmoc-Protected) 4.5Masking the amine drastically increases lipophilicity, enabling solubility in organic solvents for Solid-Phase Peptide Synthesis (SPPS) [3].
The Zwitterionic Equilibrium

At physiological pH (~7.4), the primary amine (pKa ~9-10) is protonated, and the carboxylic acid (pKa ~4.5-5.0) is deprotonated. This zwitterionic character creates strong intermolecular electrostatic interactions, rendering the free base highly crystalline and poorly soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate.

G LowPH Low pH (< 4.5) Cationic Form (-NH3+, -COOH) PhysPH Physiological pH (~7.4) Zwitterionic Form (-NH3+, -COO-) LowPH->PhysPH Deprotonation of COOH HighPH High pH (> 10.0) Anionic Form (-NH2, -COO-) PhysPH->HighPH Deprotonation of NH3+

pH-dependent ionization states of 3-amino-adamantane-1-carboxylic acid.

Expert Insight: To utilize this scaffold in lipophilic drug design, synthetic chemists must disrupt this zwitterionic network. This is typically achieved by converting the amine to an amide (acylation) or the carboxylic acid to an ester/amide, thereby "unlocking" the intrinsic lipophilicity of the adamantane cage [4].

Synthetic Workflows & Self-Validating Protocols

The 1,3-bifunctional nature of the scaffold allows for divergent synthetic pathways. However, the extreme steric bulk of the adamantane cage necessitates specific catalytic interventions.

G Start 3-Amino-adamantane-1-carboxylic acid (Amphoteric Scaffold) N_Protect N-Acylation (Acyl Chloride / TEA) Start->N_Protect Amine Modification C_Activate C-Amidation (EDC / DMAP) Start->C_Activate Carboxyl Modification Lipophilic Lipophilic Modulator (Membrane Permeable) N_Protect->Lipophilic Reduced Polarity Peptide Peptide Mimetic (Receptor Targeting) C_Activate->Peptide Primary Amine Addition

Divergent synthetic workflow for N- and C-terminal functionalization.

Protocol A: N-Acylation for Lipophilicity Modulation

Modifying the amino group with acyl chains eliminates the positive charge at physiological pH, drastically improving membrane permeability for antiviral screening [4].

Step-by-Step Methodology:

  • Preparation: Suspend 3-amino-adamantane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Neutralization & Scavenging: Cool the suspension to 0°C and add triethylamine (TEA) (2.2 eq) dropwise.

    • Causality: The first equivalent of TEA neutralizes the HCl salt, freeing the primary amine. The remaining 1.2 equivalents act as an acid scavenger to neutralize the HCl byproduct generated during the subsequent acylation, preventing the reaction from stalling.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 eq). Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the baseline-stuck zwitterionic starting material and the emergence of a higher-Rf spot confirms the loss of the polar amine group.

  • Workup: Quench with ice water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: C-Terminal Amidation via EDC/DMAP Coupling

Converting the carboxylic acid into an amide is a common strategy for integrating the adamantane cage into peptide mimetics.

Step-by-Step Methodology:

  • Preparation: Dissolve an N-protected derivative (e.g., 3-acetylamino-adamantane-1-carboxylic acid) (1.0 eq) in anhydrous DCM.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: The adamantane cage imposes severe steric hindrance around the carboxylic acid. Standard coupling agents often fail. DMAP acts as a highly efficient nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that easily overcomes the steric barrier to react with the incoming amine [4].

  • Coupling: Add the target primary or secondary amine (1.2 eq) and stir at room temperature for 12–24 hours.

  • Validation: Analyze via 1H NMR. The emergence of a new amide N-H proton signal (typically between 7.0–8.5 ppm) and the shift of the protons adjacent to the newly formed amide bond validate successful coupling.

Applications in Advanced Drug Development

Neurodegenerative and Antiviral Therapeutics

The 3-amino-adamantane-1-carboxylic acid scaffold is a direct structural analog to established drugs like amantadine and memantine. By utilizing the carboxylic acid as a synthetic handle, researchers can append targeting moieties or prodrug linkers while retaining the core's ability to block the pore of the NMDA receptor (for Alzheimer's disease) or the viral M2 proton channel (for Influenza A). The rigid 1,3-substitution ensures that the appended functional groups are projected at a precise, unalterable vector into the receptor pocket.

Bio-Inspired Molecular Constructs and Peptide Mimetics

Beyond traditional small molecules, this scaffold is heavily utilized in the synthesis of complex bio-inspired architectures. Because the distance between the 1- and 3- positions of the adamantane cage is fixed, it serves as an exceptional rigid spacer. For example, researchers have successfully integrated 3-amino-adamantane-1-carboxylic acid into long polyproline helices. By capping the ends of these helices with BODIPY fluorophores, the adamantane core acts as a precise geometric relay to study intrastrand Electronic Energy Transfer (EET) and excitonic coupling [5].

Conclusion

3-Amino-adamantane-1-carboxylic acid is far more than a simple building block; it is a highly engineered spatial and physicochemical tool. By understanding the causality behind its zwitterionic behavior and the steric demands of its tricyclic cage, drug development professionals can leverage tailored synthetic protocols to integrate this robust pharmacophore into next-generation therapeutics and advanced molecular materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 768774, 3-Amino-adamantane-1-carboxylic acid" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 365220, 3-Aminoadamantane-1-carboxylic acid hydrochloride" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59841285, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)adamantane-1-carboxylic acid" PubChem, [Link]

  • Newcastle University. "Synthesis, Structural Elucidation and Photophysical Examination of a Series of Bio-inspired Molecular Constructs" Newcastle University Theses, [Link]

The Lipophilic Bullet: Discovery, Synthesis, and Applications of Adamantane-Containing Amino Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the adamantane moiety into non-natural amino acids represents a watershed moment in peptidomimetic drug design. Characterized by its highly symmetrical, rigid, and lipophilic tricyclic cage (


), adamantane acts as a "lipophilic bullet," fundamentally altering the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This whitepaper explores the historical discovery, physicochemical rationale, and modern synthetic methodologies of adamantane-containing amino acids (such as L-adamantylalanine), culminating in their role in blockbuster therapeutics like the DPP-4 inhibitors Saxagliptin and Vildagliptin.

Historical Context: From Crude Oil to Peptide Mimicry

The journey of adamantane began with its isolation from Czechoslovakian crude oil in 1933, though its study remained limited until 1957 when Paul von Ragué Schleyer discovered a Lewis-acid catalyzed rearrangement that made the adamantane cage widely accessible[1].

The birth of adamantane medicinal chemistry occurred in the 1960s with the discovery of amantadine (1-aminoadamantane) as a potent antiviral against Influenza A [1]. Recognizing the profound metabolic stability imparted by this rigid hydrocarbon cage, medicinal chemists in the 1970s and 1980s began synthesizing adamantane-containing amino acids (AAs). The goal was to incorporate these non-natural AAs—such as adamantylalanine (AdaAla) and adamantylglycine (AdaGly)—into peptide sequences (e.g., enkephalin analogs) to protect adjacent peptide bonds from enzymatic cleavage and to force peptides into specific, active conformations.

Physicochemical Rationale: Escaping "Flatland"

Modern drug discovery frequently struggles with the "flatland" of highly aromatic, 2D planar molecules, which often suffer from poor solubility and off-target toxicity. Adamantane offers a 3D,


 point group symmetric alternative [2].

The incorporation of an adamantyl group into an amino acid side chain provides three distinct advantages:

  • Enhanced Lipophilicity: The adamantane cage increases the calculated partition coefficient (cLogP) by approximately 3.1 log units, significantly improving membrane permeability and blood-brain barrier (BBB) crossing [2].

  • Steric Shielding: The immense steric bulk of the tricyclic cage acts as a physical shield, blocking proteases from accessing and hydrolyzing adjacent amide bonds, thereby extending the plasma half-life of the peptide.

  • Conformational Restriction: The bulkiness restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone, effectively locking the sequence into stable secondary structures like
    
    
    -hairpins.
Quantitative Data: Physicochemical Impact

The following table summarizes the comparative physicochemical impact of substituting natural amino acids with adamantane-containing variants.

Amino AcidSide Chain StructureEstimated

cLogP Contribution
Steric Bulk (Relative)Proteolytic Stability
L-AlanineMethylBase (0.0)LowLow
L-LeucineIsobutyl+1.5ModerateModerate
L-PhenylalanineBenzyl+2.0HighModerate
L-Adamantylglycine Adamantyl+2.6Very High (Cage)Exceptional
L-Adamantylalanine Adamantylmethyl+3.1Very High (Cage)Exceptional

Synthesis of Adamantane-Containing Amino Acids

The stereoselective synthesis of non-natural amino acids is notoriously challenging due to the risk of racemization. To synthesize L-adamantylalanine with high enantiomeric purity, the Asymmetric Strecker Synthesis utilizing Ellman’s chiral auxiliary (tert-butanesulfinamide) is the gold standard [3].

Synthesis A Adamantylacetaldehyde (Starting Material) C Chiral Sulfinimine Intermediate A->C Ti(OEt)4, DCM B (R)-tert-Butanesulfinamide (Ellman's Auxiliary) B->C D Asymmetric Hydrocyanation (TMSCN / Catalyst) C->D E Diastereopure Aminonitrile D->E High Diastereoselectivity F Acidic Hydrolysis (HCl, Reflux) E->F G L-Adamantylalanine (Enantiopure AA) F->G Auxiliary Removal

Asymmetric Strecker synthesis workflow for L-adamantylalanine.

Step-by-Step Self-Validating Protocol

As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice to ensure a self-validating, reproducible workflow.

Step 1: Imine Condensation

  • Procedure: Dissolve adamantylacetaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.0 eq) in anhydrous dichloromethane (DCM). Add Titanium(IV) ethoxide (

    
    ) (2.0 eq) dropwise at room temperature. Stir for 12 hours.
    
  • Causality & Logic:

    
     is selected over standard acid catalysts because it acts dually as a mild Lewis acid and an irreversible water scavenger. This drives the equilibrium forward without risking the 
    
    
    
    -proton epimerization of the aldehyde, which would destroy the stereochemical integrity of the starting material.

Step 2: Asymmetric Hydrocyanation

  • Procedure: Cool the crude sulfinimine solution to -78 °C. Slowly add diethylaluminum cyanide (

    
    ) or trimethylsilyl cyanide (TMSCN) with a catalyst. Stir for 4 hours, then quench with saturated aqueous 
    
    
    
    .
  • Causality & Logic: The bulky tert-butyl group of Ellman's auxiliary sterically blocks one face of the imine. The nucleophilic cyanide is forced to attack from the less hindered face, resulting in exceptional diastereoselectivity.

  • In-Process Control (IPC): Before proceeding, the diastereomeric excess (d.e.) of the isolated aminonitrile must be validated via chiral HPLC or

    
    H-NMR. The tert-butyl group of the major diastereomer presents a distinct singlet, allowing for precise integration. Proceeding with a d.e. < 95% compromises the enantiopurity of the final API.
    

Step 3: Hydrolysis and Auxiliary Cleavage

  • Procedure: Suspend the diastereopure aminonitrile in 6M HCl and reflux for 16 hours. Cool, evaporate the solvent, and purify via cation-exchange chromatography to yield free L-adamantylalanine.

  • Causality & Logic: Refluxing in strong aqueous acid achieves two necessary transformations in a single step: the hydrolysis of the robust nitrile group to a carboxylic acid, and the acidic cleavage of the sulfinyl auxiliary. This streamlines the synthetic route and maximizes overall yield.

Therapeutic Applications & Drug Development

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most commercially successful application of adamantane-containing amino acids is in the treatment of Type II Diabetes via DPP-4 inhibition[4]. Saxagliptin is a prime example, synthesized by condensing a (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid derivative with a cyanocyclohexane derivative[5].

The adamantyl group is not merely a passive structural element; it actively drives the pharmacodynamics. The bulky cage perfectly fills the hydrophobic S1 pocket of the DPP-4 enzyme. The addition of the hydroxyl group on the adamantane cage in Saxagliptin is a masterstroke of medicinal chemistry: it maintains the steric bulk required to anchor the drug in the S1 pocket while slightly reducing the extreme lipophilicity, thereby preventing the drug from becoming trapped in cellular membranes and improving its oral bioavailability.

DPP4 A Saxagliptin / Vildagliptin (Adamantane-containing) B DPP-4 Enzyme Active Site A->B Binding C Hydrophobic S1 Pocket (Binds Adamantyl Group) B->C Steric Shielding D Catalytic Triad (Ser630) (Covalent Nitrile Bond) B->D Reversible Covalent Inhibition E Inhibition of GLP-1 Degradation C->E Synergistic Affinity D->E F Increased Insulin Secretion (Glycemic Control) E->F Therapeutic Effect

Mechanism of action for adamantane-based DPP-4 inhibitors.

Proteasome Inhibitors in Oncology

Beyond metabolic diseases, adamantyl amino acids are actively reshaping oncology. Researchers have successfully incorporated L-adamantylalanine at the P2 site of Bortezomib (a blockbuster multiple myeloma drug). Replacing the natural phenylalanine with adamantylalanine yields potent, cell-permeable proteasome inhibitors with highly tuned off-rates, allowing for specific targeting of the


 or 

subunits of the immunoproteasome [3].

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. URL:[Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). URL:[Link]

  • De Bruin, G., Mock, E., Hoogendoorn, S., & Overkleeft, H. (2016). Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib. Chemical Communications, 52(21), 4064-4067. URL:[Link]

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29). URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11243969, Saxagliptin. URL:[Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Amino-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Amino-adamantane-1-carboxylic acid. Drawing upon the extensive research into the adamantane scaffold's role in medicinal chemistry, this document synthesizes the current understanding of its chemical properties, synthesis, and putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel adamantane derivatives. We will explore its likely interactions with key central nervous system targets, including glutamate and GABA receptors, as well as voltage-gated calcium channels, based on the well-established pharmacology of structurally related analogues. Furthermore, this guide outlines a detailed roadmap for the systematic in vitro and in vivo characterization of this promising compound.

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully leveraged to enhance the therapeutic potential of a wide range of pharmaceuticals.[1] The introduction of an adamantane group can improve a molecule's pharmacokinetic profile by increasing its lipophilicity, which can, in turn, enhance its ability to cross cellular membranes and the blood-brain barrier.[2]

Derivatives of adamantane have demonstrated a broad spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[1][2] Notably, aminoadamantane compounds such as amantadine and memantine have found clinical use in the management of viral infections and neurological disorders, respectively.[3][4] 3-Amino-adamantane-1-carboxylic acid, the subject of this guide, is a structurally intriguing analogue that combines the rigid adamantane core with both a primary amine and a carboxylic acid functional group. This unique combination suggests the potential for complex interactions with biological targets, particularly within the central nervous system.

Chemical Properties and Synthesis of 3-Amino-adamantane-1-carboxylic acid

A thorough understanding of the chemical properties and synthesis of 3-Amino-adamantane-1-carboxylic acid is fundamental to its biological evaluation.

Chemical and Physical Properties

The key chemical and physical properties of 3-Amino-adamantane-1-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂[5][6]
Molecular Weight 195.26 g/mol [5][6]
IUPAC Name 3-aminoadamantane-1-carboxylic acid[6]
CAS Number 6240-10-4[6]
Appearance White to off-white powder
Solubility Soluble in organic solvents, sparingly soluble in water[7]
Synthesis of 3-Amino-adamantane-1-carboxylic acid

Several synthetic routes to 3-Amino-adamantane-1-carboxylic acid and its derivatives have been reported, often starting from adamantane-1-carboxylic acid. A common strategy involves a Ritter reaction, followed by hydrolysis.[8][9]

A generalized synthetic scheme is presented below. The process typically begins with the functionalization of the adamantane core, followed by the introduction of the amino group.

Adamantane_1_carboxylic_acid Adamantane-1-carboxylic acid Intermediate_1 Intermediate with activating group Adamantane_1_carboxylic_acid->Intermediate_1 Activation Intermediate_2 3-Acetamido-adamantane-1-carboxylic acid Intermediate_1->Intermediate_2 Ritter Reaction (e.g., with acetonitrile) Final_Product 3-Amino-adamantane-1-carboxylic acid Intermediate_2->Final_Product Acid or Base Hydrolysis

Caption: Generalized synthetic pathway for 3-Amino-adamantane-1-carboxylic acid.

Putative Biological Targets and Mechanisms of Action

While direct experimental evidence for the biological targets of 3-Amino-adamantane-1-carboxylic acid is limited, a strong case for its potential mechanisms of action can be built upon the extensive research into its structural analogues.

Glutamate Receptors: The NMDA Receptor Antagonism Hypothesis

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a critical role in synaptic plasticity, learning, and memory.[10] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in a variety of neurological disorders.

Several aminoadamantane derivatives are well-characterized NMDA receptor antagonists.[3] Memantine, for instance, is a low-affinity, uncompetitive antagonist of the NMDA receptor, and its therapeutic effects in Alzheimer's disease are attributed to this mechanism.[3] Amantadine also exhibits NMDA receptor-blocking properties, which contribute to its efficacy in Parkinson's disease.[3][4]

Given the structural similarity of 3-Amino-adamantane-1-carboxylic acid to these established NMDA receptor antagonists, it is highly probable that it also interacts with this target. The presence of the amino group is a key pharmacophoric feature for this activity.

cluster_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Ca²⁺ influx leads to Glutamate Glutamate (Neurotransmitter) Glutamate->NMDA_Receptor Activates Adamantane 3-Amino-adamantane-1-carboxylic acid Adamantane->NMDA_Receptor Hypothesized to block

Caption: Hypothesized mechanism of NMDA receptor antagonism.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. γ-Aminobutyric acid (GABA) receptors are crucial targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.

While a comprehensive review noted that conformationally rigid analogues like 3-aminoadamantane-1-carboxylic acid have not been formally studied as GABA analogues, the structural resemblance is compelling.[1] Furthermore, the related compound, 1-adamantane carboxylic acid, has been shown to possess anticonvulsant activity mediated through benzodiazepine/GABA-A receptors.[11] This suggests that the adamantane cage can be accommodated within the GABA receptor complex.

Voltage-Gated Calcium Channel Inhibition

Voltage-gated calcium channels (VGCCs) are integral to neurotransmitter release and neuronal excitability. The α2-δ subunit of VGCCs is a well-established target for the gabapentinoid class of drugs.

An adamantane derivative of GABA, known as AdGABA, has been shown to interact with the α2-δ subunit of VGCCs with a higher affinity than gabapentin.[12] Another structurally similar compound, 2-(aminomethyl)adamantane-1-carboxylic acid, has demonstrated anti-allodynic effects in a neuropathic pain model through a mechanism dependent on the inhibition of Ca(V)2.2 channels.[13] These findings strongly suggest that 3-Amino-adamantane-1-carboxylic acid may also modulate VGCC activity.

Proposed Research Program: A Roadmap for Characterization

To definitively elucidate the biological activity of 3-Amino-adamantane-1-carboxylic acid, a systematic and multi-faceted research program is required. The following sections outline key experimental protocols.

In Vitro Characterization

A tiered approach to in vitro screening will efficiently identify the primary biological targets and mechanism of action.

4.1.1. Primary Target Screening

  • Radioligand Binding Assays: A broad panel of radioligand binding assays should be conducted to assess the affinity of 3-Amino-adamantane-1-carboxylic acid for a wide range of CNS receptors, including glutamate (NMDA, AMPA, kainate), GABA (GABA-A, GABA-B), and other relevant neurotransmitter receptors.

  • Enzyme Inhibition Assays: The compound should be screened against a panel of enzymes relevant to neurological function.

4.1.2. Functional Assays for Putative Targets

Based on the primary screening results and the hypotheses outlined above, functional assays should be employed to characterize the compound's activity at specific targets.

  • Electrophysiology (Patch-Clamp):

    • NMDA Receptors: Whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing recombinant NMDA receptors can be used to determine if 3-Amino-adamantane-1-carboxylic acid acts as a channel blocker, an allosteric modulator, or a competitive antagonist.

    • GABA-A Receptors: The effect of the compound on GABA-evoked currents should be investigated to determine if it potentiates or directly activates GABA-A receptors.

    • Voltage-Gated Calcium Channels: The impact of the compound on calcium currents in dorsal root ganglion (DRG) neurons or cell lines expressing specific VGCC subtypes (e.g., Ca(V)2.2) will reveal its modulatory effects.

Start 3-Amino-adamantane-1-carboxylic acid Binding_Assay Radioligand Binding Assays (NMDA, GABA, etc.) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay Positive Hits Electrophysiology Electrophysiology (Patch-Clamp) Functional_Assay->Electrophysiology Calcium_Imaging Calcium Imaging Functional_Assay->Calcium_Imaging Data_Analysis Data Analysis & Interpretation Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis

Caption: Proposed in vitro screening workflow.

In Vivo Evaluation

Animal models are essential for assessing the therapeutic potential and pharmacokinetic properties of a novel compound.

4.2.1. Pharmacokinetic (PK) and ADME Studies

Initial studies in rodents should be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform dose selection for subsequent efficacy studies. Key parameters to be measured include:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Bioavailability

  • Brain-to-plasma ratio

4.2.2. Preclinical Efficacy Models

Based on the in vitro findings, appropriate animal models of neurological and other disorders should be selected.

  • Anticonvulsant Activity: The pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) model in mice are standard for screening potential anticonvulsant drugs.

  • Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats can be used to assess analgesic efficacy.

  • Neuroprotection: Models of focal cerebral ischemia (e.g., middle cerebral artery occlusion) can be used to evaluate neuroprotective effects.

  • Antiviral Activity: In vivo models of influenza A infection in mice can be used to assess antiviral efficacy.

Table 1: Proposed In Vivo Models

Therapeutic AreaAnimal ModelKey Endpoints
Epilepsy PTZ-induced seizures (mice)Seizure threshold, latency to seizure
MES (mice)Tonic hindlimb extension
Neuropathic Pain CCI or SNI (rats)Mechanical allodynia, thermal hyperalgesia
Stroke MCAO (rats)Infarct volume, neurological deficit score
Influenza Influenza A infection (mice)Viral titer, survival rate, weight loss

Conclusion

3-Amino-adamantane-1-carboxylic acid represents a promising, yet underexplored, molecule with significant potential for therapeutic development, particularly in the realm of neurological disorders. Its structural similarity to known neuroactive compounds strongly suggests that it may interact with key targets such as NMDA receptors, GABA receptors, and voltage-gated calcium channels. The research roadmap outlined in this guide provides a clear and scientifically rigorous path for the comprehensive characterization of its biological activity. Further investigation into this compound is warranted and could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Wikipedia. (n.d.). NMDA receptor.
  • ResearchGate. (n.d.). Synthesis of 3‐amino‐5,7‐bis(methoxycarbonyl)adamantane‐1‐carboxylic...
  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). 3-Amino-adamantane-1-carboxylic acid.
  • PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid.
  • RSC Publishing. (2020).
  • PubMed. (n.d.). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies.
  • Google Patents. (n.d.). WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.
  • PMC. (n.d.). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis.
  • ResearchGate. (2014). Anti-allodynic effect of 2-(aminomethyl)adamantane-1-carboxylic acid in a rat model of neuropathic pain: A mechanism dependent on Ca(V)2.2 channel inhibition.
  • Benchchem. (2025). Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents.
  • PubMed. (n.d.).
  • Benchchem. (2025). Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis.
  • Digital Commons@Becker. (2021). The Cl− permeable GABAA receptor is a major contributor to cellular inhibition in the brain.
  • CORE. (2021). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant.
  • ACS Publications. (2014). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A.
  • PMC. (n.d.). GABA‐ρ receptors: distinctive functions and molecular pharmacology.
  • PMC. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors.
  • Frontiers. (n.d.).
  • MDPI. (n.d.). An Investigational Study on the Role of ADME Agents' Genetic Variation on DD217 Pharmacokinetics and Safety Profile.
  • Santa Cruz Biotechnology. (n.d.). Adamantane-1-carboxylic acid (3-amino-propyl)-amide.
  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • RSC Publishing. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies.
  • Sigma-Aldrich. (n.d.). 3-Amino-adamantane-1-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Effects of 3α-Amino-5α-pregnan-20-one on GABAA Receptor: Synthesis, Activity and Cytotoxicity.
  • bioRxiv. (2020). Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro.
  • ResearchGate. (n.d.). The novel GABA adamantane derivative (AdGABA)
  • ResearchGate. (2020). Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro.
  • CymitQuimica. (n.d.). CAS 828-51-3: 1-Adamantanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Adamantanecarboxylic acid 99 828-51-3.
  • Senfeida. (n.d.). China 3-Amino-1-adamantanol Manufacturers Suppliers Factory - Made in China.
  • ResearchGate. (n.d.). The results of adamantane derivatives in vitro antimicrobial activity...

Sources

The Lipophilic Bullet: A Technical Whitepaper on 3-Amino-adamantane-1-carboxylic Acid in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the adamantane scaffold is frequently referred to as a "lipophilic bullet" due to its highly symmetrical, rigid, and lipophilic nature[1]. As a Senior Application Scientist, I approach 3-Amino-adamantane-1-carboxylic acid (3-AACA) not merely as a structural curiosity, but as a highly tunable, bifunctional building block. By providing two orthogonal functional groups (an amine and a carboxylic acid) on a sterically demanding tricyclic core, 3-AACA fundamentally alters the pharmacokinetic and pharmacodynamic landscape of drug candidates, enhancing blood-brain barrier (BBB) penetration, increasing proteolytic stability, and altering receptor binding kinetics[1][2].

Part 1: Physicochemical Profile & Structural Rationale

The unique pharmacological properties of 3-AACA stem directly from its tricyclic hydrocarbon cage. The adamantane core forces the molecule into a rigid chair-chair conformation, minimizing entropic penalties upon receptor binding. Furthermore, the extreme steric bulk shields adjacent amide or ester bonds from enzymatic cleavage (e.g., by exopeptidases), making it an ideal unnatural amino acid for peptidomimetics[3].

Table 1: Quantitative Physicochemical Properties of 3-AACA
PropertyValueScientific ImplicationSource
IUPAC Name 3-aminoadamantane-1-carboxylic acidDefined stereocenter geometry[4]
Molecular Weight 195.26 g/mol Low MW allows for fragment-based drug design[4]
Computed XLogP3 -1.6Balances extreme lipophilicity of the core[4]
Polar Surface Area 63.3 ŲOptimal for BBB penetration (< 90 Ų)[5]
CAS Registry 6240-10-4Industry standard identifier[6]

Part 2: Self-Validating Synthetic Methodologies

The synthesis of 3-AACA from 1-adamantanecarboxylic acid requires overcoming significant steric hindrance. The workflow relies on a modified Ritter reaction followed by extreme acidic hydrolysis[7].

Protocol 1: Synthesis of 3-Acetamidoadamantane-1-carboxylic acid (Ritter Reaction)
  • Electrophilic Activation : Suspend 1-adamantanecarboxylic acid (1 eq) in 70% HNO₃ at 0 °C. Slowly add 98% H₂SO₄ dropwise[7].

    • Causality : The superacidic environment is required to oxidize the tertiary C-H bond at the C3 bridgehead, generating a stable adamantyl carbocation. Temperature control (strictly ≤ 0 °C) is critical; thermal runaway leads to oxidative fragmentation of the adamantane cage.

  • Nucleophilic Trapping : Add acetonitrile dropwise to the cold mixture[7].

    • Causality : Acetonitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion intermediate.

  • Quenching & Self-Validation : Pour the reaction mixture into ice water.

    • Validation : The immediate formation of a dense white precipitate (3-acetamidoadamantane-1-carboxylic acid) serves as visual, real-time confirmation of successful quenching and product formation.

Protocol 2: Extreme Acidic Hydrolysis to 3-AACA
  • Sterically Hindered Hydrolysis : Suspend the intermediate in a mixture of water and 37% HCl, and heat to a vigorous reflux for 6 days[7].

    • Causality : Standard alkaline or mild acidic hydrolysis protocols fail completely here. The adamantane cage provides immense steric shielding around the acetamido group. Extreme, prolonged acidic reflux is mandatory to force the cleavage of the amide bond.

  • Isolation : Cool the mixture to 0 °C using an ice bath. Filter the resulting white precipitate and dry under vacuum to afford 3-aminoadamantane-1-carboxylic acid hydrochloride[7].

G A 1-Adamantanecarboxylic Acid (Starting Material) B HNO3 / H2SO4 Mix (0°C, Carbocation Formation) A->B Electrophilic Activation C Acetonitrile Addition (Ritter Reaction) B->C Nucleophilic Attack D 3-Acetamidoadamantane- 1-carboxylic acid C->D Aqueous Quench E Concentrated HCl (Reflux 6 days) D->E Sterically Hindered Hydrolysis F 3-Aminoadamantane- 1-carboxylic acid HCl E->F Final Isolation

Synthetic workflow of 3-aminoadamantane-1-carboxylic acid via Ritter reaction.

Part 3: Pharmaceutical Applications & Target Pathways

Peptidomimetics and Neuropeptide Analogs

Incorporating 3-AACA into tetrapeptide and pentapeptide sequences (e.g., substituting the position 5 methionine or leucine in enkephalins) drastically increases the lipophilicity of the peptide[2]. This structural modification shields the peptide backbone from proteolytic degradation and enhances BBB permeability, yielding potent, long-lasting analgesic activity[2][3].

Antibiotic Conjugates: The Amantocillin Paradigm

Amantocillin is a semi-synthetic penicillin derivative synthesized by coupling 3-AACA with 6-aminopenicillanic acid (6-APA)[8].

Protocol 3: Mixed Anhydride Coupling for Amantocillin

  • Activation : Dissolve 3-AACA (1 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0–5 °C[8].

  • Causality of Reagent Choice : Add pivaloyl chloride (1 eq) dropwise[8]. Why pivaloyl chloride? The bulky tert-butyl group of pivaloyl chloride creates a sterically hindered mixed anhydride. This asymmetry ensures that the incoming nucleophile (6-APA) selectively attacks the less hindered adamantane carbonyl, preventing the formation of unwanted pivaloyl-6-APA byproducts.

  • Self-Validation : The formation of the mixed anhydride is validated in real-time by the precipitation of triethylamine hydrochloride salts.

  • Conjugation : Add 6-APA. Monitor via TLC (ninhydrin stain) until the primary amine spot of 6-APA disappears, validating the completion of the amide bond.

Neurological Targets (NMDA & Voltage-Gated Ca²⁺ Channels)

Adamantane derivatives are well-documented modulators of the central nervous system. Conformationally rigid analogues like 3-AACA are utilized to study and target the α2-δ subunit of voltage-gated Ca²⁺ channels (similar to Gabapentin) and to act as dual P2X7–NMDA receptor antagonists[1][7].

G Core 3-Amino-adamantane- 1-carboxylic acid App1 Peptidomimetics (e.g., Enkephalin Analogs) Core->App1 Amide Coupling App2 Antibiotic Conjugates (e.g., Amantocillin) Core->App2 6-APA Conjugation App3 Neurological Agents (NMDA / Ca2+ Modulators) Core->App3 Scaffold Decoration Mech1 Increased Lipophilicity & Proteolytic Stability App1->Mech1 Pharmacodynamic Effect Mech2 Enhanced Cell Wall Penetration App2->Mech2 Pharmacodynamic Effect Mech3 Receptor Channel Blockade via Steric Bulk App3->Mech3 Pharmacodynamic Effect

Pharmacological applications and mechanisms of 3-AACA derivatives in drug design.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the adamantane core consistently improves binding affinities and biological outcomes across multiple therapeutic classes.

Table 2: Pharmacological Metrics of Adamantane-Modified Derivatives
Compound / DerivativeTarget / ApplicationMetric / Biological ActivitySource
Gabapentin (Lead structure) α2-δ subunit (Ca²⁺ channel)Binding Affinity: 140 nM[1]
Alkylated Gabapentin (258) α2-δ subunit (Ca²⁺ channel)Binding Affinity: 40 ± 8 nM[1]
Pentapeptide (18) w/ Adamantyl-Gly Tumor cell lines (HEp-2, SW-620)High induction of apoptosis[3]
Amantocillin (3-AACA + 6-APA) Bacterial Cell Wall SynthesisBroad-spectrum bactericidal[8]

References

  • [5] PubChem Compound Summary for CID 365221: 3-Aminoadamantane-1-carboxylic acid. National Institutes of Health (NIH). URL: [Link]

  • [4] PubChem Compound Summary for CID 768774: 3-Amino-adamantane-1-carboxylic acid. National Institutes of Health (NIH). URL: [Link]

  • [2] US Patent 4273704A: N-Adamantane-substituted tetrapeptide amides. Google Patents. URL:

  • [3] Tumor-Cell-Targeted Methionine-enkephalin Analogues Containing Unnatural Amino Acids: Design, Synthesis, and in Vitro Antitumor Activity. ResearchGate. URL: [Link]

  • [1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. URL: [Link]

  • [7] Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. MDPI. URL: [Link]

Sources

Technical Whitepaper: Structural Analysis & Characterization of 3-Amino-adamantane-1-carboxylic acid

[1]



1

Executive Summary

3-Amino-adamantane-1-carboxylic acid represents a critical bifunctional scaffold in medicinal chemistry, often utilized as a rigid, lipophilic spacer in peptide mimetics and as a core pharmacophore in DPP-4 inhibitors and NMDA receptor antagonists.[1] Unlike flexible aliphatic chains, the adamantane cage provides defined spatial orientation for the amine and carboxyl termini.[1]

This guide addresses the specific analytical challenges posed by this molecule: optical inactivity , lack of UV chromophores , and high symmetry .[1] The protocols below synthesize NMR spectroscopy, Mass Spectrometry, and Chromatographic separation into a validated characterization workflow.

Structural Elucidation Strategy

The primary challenge in analyzing 3-amino-adamantane-1-carboxylic acid is distinguishing it from its isomers (e.g., 4-amino derivatives) and confirming the 1,3-substitution pattern.[1]

Symmetry & NMR Analysis

The 1,3-disubstitution pattern reduces the


111

Theoretical Signal Count:

  • 
    C NMR:  Expect 8 distinct signals  (excluding solvent).
    
    • 2 Quaternary carbons (C1-COOH, C3-NH

      
      ).[1]
      
    • 1 Carbonyl carbon (COOH).

    • 2 Unique CH bridgeheads (C5, C7 are equivalent).

    • 3 Unique CH

      
       sets (C2 is unique; C6 is unique; C4/C10 are equivalent; C8/C9 are equivalent).
      
  • 
    H NMR:  Complex coupling due to rigid cage (W-coupling).[1]
    
Visualization: NMR Equivalence Mapping

The following diagram illustrates the symmetry-derived equivalence of carbon atoms, essential for peak assignment.

NMR_Symmetrycluster_signals13C NMR Signal AssignmentMolecule3-Amino-adamantane-1-carboxylic acidPlanePlane of Symmetry (Cs)Passes through C1, C2, C3, C6Molecule->PlanePossessesUniqueUnique Carbons (On Plane)C1 (quat), C3 (quat), C2 (CH2), C6 (CH2)Plane->UniqueBisectsEquiv1Equivalent Pair 1 (Off Plane)C5 & C7 (Bridgehead CH)Plane->Equiv1ReflectsEquiv2Equivalent Pair 2 (Off Plane)C4 & C10 (CH2)Plane->Equiv2ReflectsEquiv3Equivalent Pair 3 (Off Plane)C8 & C9 (CH2)Plane->Equiv3Reflects

Figure 1: Symmetry mapping for NMR signal prediction. The

1
Mass Spectrometry (MS) Fragmentation

The adamantane cage is prone to forming stable tertiary carbocations. In Electrospray Ionization (ESI) or Electron Impact (EI), the fragmentation is driven by the stability of the adamantyl cation.[1]

  • Parent Ion:

    
     m/z.
    
  • Primary Fragment: Loss of HCOOH (46 Da) or NH

    
     (17 Da).
    
  • Base Peak: Often the adamantyl cation core (

    
     135) if high energy is applied.
    

Chromatographic Purity Assessment (HPLC/GC)

The Detection Challenge

This molecule lacks a conjugated

1
  • Direct UV (205-210 nm): Possible but suffers from low sensitivity, baseline drift, and solvent interference.[1]

  • Refractive Index (RI): Low sensitivity, incompatible with gradients.

  • Recommended Method: Pre-column Derivatization or LC-MS .[1]

Protocol: HPLC with OPA Derivatization

For high-sensitivity quality control (QC), derivatization of the primary amine with o-Phthalaldehyde (OPA) is the gold standard.[1]

Reagents:

  • Reagent A: OPA (10 mg) + 3-Mercaptopropionic acid (10

    
    L) in 0.4 M Borate buffer (pH 10.2).
    
  • Mobile Phase: A: 10 mM Na

    
    HPO
    
    
    (pH 7.2); B: Acetonitrile/Methanol (50:50).

Workflow:

  • Mix: 10

    
    L Sample + 10 
    
    
    L Reagent A.
  • Wait: 1 minute (reaction is instantaneous).

  • Inject: 10

    
    L onto C18 column.
    
  • Detect: Fluorescence (Ex: 340 nm, Em: 450 nm).

HPLC_WorkflowSampleSample(Amine)ReactionDerivatization(1 min, pH 10)Sample->ReactionOPAOPA Reagent(Fluorogenic)OPA->ReactionDerivativeIsoindole Derivative(Highly Fluorescent)Reaction->DerivativeHPLCRP-HPLCC18 ColumnDerivative->HPLCDetectorFLD DetectorEx:340 / Em:450HPLC->Detector

Figure 2: Pre-column derivatization workflow for high-sensitivity quantitation of non-chromophoric amino-adamantanes.

Protocol: Gas Chromatography (GC)

GC is excellent for this volatile scaffold but requires silylation to prevent tailing caused by the carboxylic acid and amine H-bonding.[1]

  • Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Conditions: 60°C for 30 mins.

  • Result: Bis-TMS derivative (COOH

    
     COO-TMS; NH
    
    
    
    
    NH-TMS).[1]
  • Detection: FID (Flame Ionization Detector).

Solid State & Physical Properties[1][2]

Zwitterionic Character

In the solid state, 3-amino-adamantane-1-carboxylic acid exists primarily as a zwitterion (ammonium carboxylate).[1]

  • Melting Point: High (>260°C, decomposition) due to strong electrostatic crystal lattice forces.

  • Solubility: Soluble in water (pH dependent) and polar protic solvents; insoluble in non-polar organics (hexane, DCM) unless derivatized or pH-adjusted.

X-Ray Crystallography

Structure determination requires single-crystal growth from slow evaporation of water/ethanol mixtures.[1]

  • Lattice: Typically monoclinic or triclinic.

  • Packing: Dominated by N-H...O hydrogen bond networks forming "head-to-tail" chains typical of amino acids.[1]

Summary of Analytical Specifications

ParameterMethodAcceptance Criteria
Identity

H NMR (DMSO-d

)
Conforms to structure; Integration 1:6:2:2:4:2 pattern (approx).[1]
Identity MS (ESI+)[M+H]

= 196.1 ± 0.5 amu
Assay HPLC (OPA-FLD)> 98.0% (Area %)
Water Content Karl Fischer< 1.0% (unless hydrate form)
Chirality PolarimetryOptical Rotation

(Achiral/Meso-like)

References

  • Synthesis & Properties: Advanced Materials Research, "A Novel Synthesis of 3-Amino-1-Adamantanemethanol" (Related scaffold characterization), 2011.[1][2][3] [2][3]

  • Crystal Structure (Acid Analog): Can. J. Chem., "The crystal and molecular structures of adamantanecarboxylic acid", 1990.[1][4]

  • HPLC Methodology: Journal of Separation Science, "Direct RP-HPLC determination of underivatized amino acids", 2009.[1][5]

  • General Properties: PubChem Compound Summary for CID 365221.

  • Derivatization Protocols: BenchChem Application Notes, "Analysis of 3-aminoadamantan-1-ol by HPLC".

3-Amino-adamantane-1-carboxylic Acid: A Constrained γ-Amino Acid for Advanced Foldamer Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of synthetic foldamers—oligomers designed to mimic the secondary structures of natural proteins—relies heavily on the conformational rigidity of their constituent building blocks. 3-Amino-adamantane-1-carboxylic acid has emerged as a premier constrained γ-amino acid. By embedding the γ-amino acid backbone within a rigid tricyclic adamantane cage, this molecule overcomes the entropic penalties that typically destabilize flexible foldamers. This whitepaper provides an in-depth technical analysis of its structural properties, thermodynamic advantages in 12-helix preorganization, and step-by-step, self-validating protocols for its incorporation into peptide sequences.

Structural and Physicochemical Profiling

In standard linear γ-amino acids, the highly flexible C(γ)-C(β) and C(β)-C(α) bonds allow for a vast number of conformational microstates, making stable secondary structure formation entropically unfavorable.

In 3-amino-adamantane-1-carboxylic acid, the amino group is positioned at the C3 carbon (the γ-carbon relative to the carboxylate) and the carboxyl group at the C1 carbon (the α-carbon)[1]. The intervening C2 carbon acts as the β-carbon. Because these atoms are locked within the fused chair conformations of the adamantane cage, the dihedral angles (θ1 and θ2) are severely restricted. This structural rigidification forces the molecule into a permanent turn-like geometry.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name 3-aminoadamantane-1-carboxylic acid[1]Standardized nomenclature for chemical databases.
Molecular Formula C₁₁H₁₇NO₂[1]Defines the core tricyclic hydrocarbon mass.
Monoisotopic Mass 195.13 Da[2]Critical for HRMS validation during peptide sequencing.
Computed logP ~2.15[3]High lipophilicity; enhances membrane permeability.
Topological Polar Surface Area 63.3 Ų[1]Optimal for crossing biological barriers (e.g., BBB).

Mechanistic Role in Foldamer Preorganization

The primary utility of 3-amino-adamantane-1-carboxylic acid lies in its thermodynamic contribution to foldamer assembly. When incorporated into α/γ-hybrid peptides, the adamantane constraint acts as a thermodynamic funnel.

Flexible γ-residues can support 12-helical folding in nonpolar solvents (like methanol) where intramolecular hydrogen bonding is favored. However, in highly competitive aqueous environments, flexible γ-peptides unfold[4]. The preorganization enforced by the adamantane cage drastically reduces the entropy loss (ΔS) upon folding. This residue-based preorganization is critical for stabilizing 12-helical secondary structures in water[4]. Furthermore, the bulky adamantane cage sterically shields adjacent peptide bonds from enzymatic cleavage, granting the foldamer profound proteolytic resistance[5].

Pathway N1 3-Amino-adamantane-1-COOH (Unfolded State) N2 Dihedral Restriction (θ1, θ2 Locked) N1->N2 Cage Rigidity N3 Entropic Preorganization (ΔS Penalty Reduced) N2->N3 Thermodynamic Funnel N4 Stable 12-Helix (Aqueous Media) N3->N4 H-Bond Alignment N5 Proteolytic Resistance & High Lipophilicity N4->N5 Foldamer Maturation

Caption: Logical relationship between adamantane constraint and foldamer stability.

Experimental Methodologies: Self-Validating Protocols

To utilize this constrained γ-amino acid in Solid-Phase Peptide Synthesis (SPPS), it must first be Fmoc-protected, followed by optimized coupling conditions to overcome its inherent steric hindrance.

Protocol A: Fmoc-Protection (Monomer Preparation)

Causality: The adamantane core is highly hydrophobic, while standard protection buffers are aqueous. A biphasic or mixed solvent system is mandatory to ensure the reaction proceeds at the interface.

  • Dissolution: Dissolve 10 mmol of 3-amino-adamantane-1-carboxylic acid in 20 mL of 10% aqueous Na₂CO₃.

  • Reagent Addition: Cool to 0°C. Dropwise, add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The protocol is only validated as complete when the primary amine is fully consumed (the baseline purple spot disappears).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

Protocol B: SPPS Incorporation Workflow

Causality: The extreme steric bulk of the adamantane cage renders standard coupling reagents (e.g., HBTU) inefficient. HATU must be used because its HOAt leaving group contains a nitrogen atom at the 7-position. This nitrogen provides anchimeric assistance (a neighboring group effect) via hydrogen bonding to the incoming amine, accelerating the coupling of sterically hindered substrates.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the nascent chain.

  • Coupling: Pre-activate 3 equivalents of Fmoc-3-amino-adamantane-1-carboxylic acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 3 to 4 hours.

  • Self-Validation (Kaiser Test Loop): Perform a colorimetric Kaiser test on a resin aliquot.

    • Positive (Blue): Steric hindrance prevented full coupling. The system mandates a double-coupling cycle using COMU/DIPEA.

    • Negative (Yellow): Coupling is validated. The workflow proceeds to the next deprotection step.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

SPPS_Workflow S1 Step 1: Resin Swelling (DMF, 30 min) S2 Step 2: Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 Step 3: Adamantane γ-AA Coupling (HATU, DIPEA, 3 hours) S2->S3 S4 Step 4: Kaiser Test Validation (Colorimetric Check) S3->S4 S4->S3 If Positive (Incomplete) S5 Step 5: Cleavage & Isolation (TFA/TIS/H2O) S4->S5 If Negative (Complete)

Caption: Experimental SPPS workflow incorporating the adamantane γ-amino acid.

Pharmacological Applications

The integration of 3-amino-adamantane-1-carboxylic acid into therapeutics extends beyond structural foldamer design:

  • Tumor-Targeting Peptides: Adamantane-substituted peptides, such as methionine-enkephalin analogues, exhibit enhanced ability to penetrate biological membranes, increasing their efficacy in targeting tumor cells[5].

  • Antiviral Polymers: The hydrophobic nature of the adamantane cage has been leveraged in the design of polycationic polymers capable of disrupting the lipid envelopes of viruses (e.g., Herpes Simplex Virus), serving as potent surface disinfectants and antiviral agents.

  • Antibiotic Scaffolds: Adamantane derivatives are utilized in semi-synthetic penicillins (like amantocillin) to alter the pharmacokinetic profile and improve resistance against β-lactamases[6].

References

  • PubChem: 3-Aminoadamantane-1-carboxylic acid. National Center for Biotechnology Information (NIH). 1

  • PubChemLite: 3-aminoadamantane-1-carboxylic acid. University of Luxembourg. 2

  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution. Journal of the American Chemical Society (via ResearchGate). 4

  • Tumor-Cell-Targeted Methionine-enkephalin Analogues Containing Unnatural Amino Acids. ResearchGate. 5

  • 3-Iodoadamantane-1-carboxylic acid (logP Properties). Benchchem.3

  • Antiviral Polymeric Drugs and Surface Coatings. MIT DSpace.

  • Amantocillin Synthesis and Properties. Benchchem. 6

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-adamantane-1-carboxylic Acid via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Adamantane-Based Amino Acids

The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional geometry and metabolic stability make it an attractive component for designing drugs with enhanced pharmacokinetic and pharmacodynamic properties.[3] 3-Amino-adamantane-1-carboxylic acid, in particular, is a valuable building block for the synthesis of various biologically active compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes, and compounds with potential antiviral and neuroprotective activities.[3][4]

This application note provides a detailed guide to the synthesis of 3-Amino-adamantane-1-carboxylic acid, leveraging the robust and efficient Ritter reaction. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and discuss critical experimental parameters for successful synthesis and purification.

Mechanistic Insight: The Ritter Reaction on the Adamantane Scaffold

The Ritter reaction is a powerful method for the formation of N-alkyl amides from a nitrile and a carbocation precursor.[5][6][7] In the context of this synthesis, a suitable adamantane derivative is used to generate a stable tertiary carbocation at the bridgehead position, which is then trapped by a nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the corresponding amide.[5][8]

The key to a successful Ritter reaction on the adamantane core is the generation of a stable adamantyl cation. This is typically achieved by treating a precursor, such as a hydroxy- or bromo-adamantane derivative, with a strong acid.[6][9] The exceptional stability of the bridgehead adamantyl cation drives the reaction forward.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B Oxidation (e.g., H2SO4/HNO3) C 3-Acetamido-adamantane-1-carboxylic Acid B->C Acetonitrile, Strong Acid (e.g., H2SO4) D 3-Amino-adamantane-1-carboxylic Acid C->D Acid or Base Hydrolysis E Pure Product D->E Recrystallization / Chromatography

Caption: Synthetic workflow for 3-Amino-adamantane-1-carboxylic acid.

Detailed Experimental Protocols

This protocol is divided into three main stages:

  • Synthesis of the Precursor: 3-Hydroxy-adamantane-1-carboxylic acid.

  • The Ritter Reaction: Formation of 3-Acetamido-adamantane-1-carboxylic acid.

  • Hydrolysis and Purification: Isolation of the final product, 3-Amino-adamantane-1-carboxylic acid.

Part 1: Synthesis of 3-Hydroxy-adamantane-1-carboxylic Acid

The synthesis begins with the oxidation of a commercially available starting material, 1-adamantanecarboxylic acid. This hydroxylation at a bridgehead position is crucial for the subsequent Ritter reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂180.2410.0 g0.055
Concentrated Sulfuric Acid (98%)H₂SO₄98.08100 mL-
Nitric Acid (70%)HNO₃63.018.0 mL-
Crushed IceH₂O18.02~500 g-
Deionized WaterH₂O18.02As needed-
AcetoneC₃H₆O58.08As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-adamantanecarboxylic acid (10.0 g, 0.055 mol).

  • Acid Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (100 mL) while stirring. Ensure the temperature is maintained below 10 °C.

  • Nitration: Once the starting material is dissolved, add nitric acid (8.0 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an acetone/water mixture to yield pure 3-hydroxy-adamantane-1-carboxylic acid as a white solid.[10][11] Dry the product under vacuum.

Part 2: Ritter Reaction - Synthesis of 3-Acetamido-adamantane-1-carboxylic Acid

This is the core step where the amino functionality is introduced via the Ritter reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
3-Hydroxy-adamantane-1-carboxylic AcidC₁₁H₁₆O₃196.245.0 g0.025
AcetonitrileC₂H₃N41.0550 mL-
Concentrated Sulfuric Acid (98%)H₂SO₄98.0810 mL-
Crushed IceH₂O18.02~200 g-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-adamantane-1-carboxylic acid (5.0 g, 0.025 mol) in acetonitrile (50 mL).

  • Acid Catalyst: Cool the solution in an ice-water bath and slowly add concentrated sulfuric acid (10 mL). An exothermic reaction may be observed.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 3-acetamido-adamantane-1-carboxylic acid.

Part 3: Hydrolysis and Purification of 3-Amino-adamantane-1-carboxylic Acid

The final step involves the hydrolysis of the acetamido group to the desired primary amine.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
3-Acetamido-adamantane-1-carboxylic AcidC₁₃H₁₉NO₃237.294.0 g0.017
6 M Hydrochloric AcidHCl36.4640 mL-
2 M Sodium Hydroxide SolutionNaOH40.00As needed-
IsopropanolC₃H₈O60.10As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 3-acetamido-adamantane-1-carboxylic acid (4.0 g, 0.017 mol) in 6 M hydrochloric acid (40 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The solid should dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt may form.

  • Neutralization: Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) by the careful addition of a 2 M sodium hydroxide solution. The free amino acid will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Purification: Wash the product with cold deionized water and then with a small amount of cold isopropanol. Recrystallize from a suitable solvent system (e.g., water/ethanol) if necessary to obtain pure 3-amino-adamantane-1-carboxylic acid. Dry the final product under vacuum.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
3-Amino-adamantane-1-carboxylic AcidWhite crystalline solid>300 (decomposes)Consistent with structureConsistent with structure[M+H]⁺ expected at 198.15

Troubleshooting and Key Considerations

  • Safety Precautions: Concentrated sulfuric and nitric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of acid should always be done slowly and with cooling.

  • Monitoring Reaction Progress: TLC is an effective tool to monitor the progress of each step. Use appropriate solvent systems to achieve good separation of starting materials and products.

  • Carbocation Rearrangements: While the adamantane scaffold is generally resistant to rearrangements, it is a possibility in carbocation chemistry.[1] Careful control of reaction conditions is important.

  • Hydrolysis Conditions: The hydrolysis of the amide can be performed under either acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions. The duration of hydrolysis should be sufficient to ensure complete conversion.

  • Purification: The final product is an amino acid and may have limited solubility in common organic solvents. Recrystallization from aqueous/alcoholic solvent systems is often effective.

Conclusion

The Ritter reaction provides a reliable and scalable route for the synthesis of 3-Amino-adamantane-1-carboxylic acid. By following the detailed protocols outlined in this application note, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly during the generation of the adamantyl cation and the subsequent hydrolysis step.

References

  • Ritter reaction - Wikipedia. Available from: [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. Available from: [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. Available from: [Link]

  • Transformations of allyl bromides of the adamantane series in the Ritter reaction. Available from: [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid - ACS Publications. Available from: [Link]

  • EP1789380A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol | Scientific.Net. Available from: [Link]

  • Adamantane - Wikipedia. Available from: [Link]

  • Recent advances of Ritter reaction and its synthetic applications - RSC Publishing. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. Available from: [Link]

  • US5599998A - Method for the synthesis of adamantane amines - Google Patents.
  • Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PMC. Available from: [Link]

  • The application of the Ritter reaction in the synthesis of amides 3. - ResearchGate. Available from: [Link]

  • Synthesis of 1-Amino-3-Hydroxy-Adamantane: Synthetic Communications - Taylor & Francis. Available from: [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. Available from: [Link]

  • Ritter Reaction. Available from: [Link]

  • Ritter Reaction - Organic Chemistry Portal. Available from: [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - ACS Publications. Available from: [Link]

  • Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid - ResearchGate. Available from: [Link]

  • US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents.

Sources

using 3-Amino-adamantane-1-carboxylic acid in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The "Diamondoid" Spacer

3-Amino-adamantane-1-carboxylic acid (3-AAC) is a rigid, bulky


-amino acid mimetic derived from the adamantane "diamondoid" cage. Unlike flexible alkyl spacers (e.g., GABA, Ahx), 3-AAC introduces a defined spatial constraint (approx. 5–6 Å) and significant lipophilicity without introducing chirality (the molecule is achiral due to a plane of symmetry).

Key Strategic Advantages:

  • Lipophilicity & BBB Penetration: The adamantyl cage significantly increases the LogP of the peptide, enhancing membrane permeability and potential Blood-Brain Barrier (BBB) transit.

  • Proteolytic Stability: As a non-proteinogenic amino acid with a bulky cage, it sterically shields adjacent peptide bonds from proteases.

  • Conformational Rigidity: It acts as a rigid spacer, often inducing or stabilizing turn structures (

    
    -turn mimetics) in peptidomimetics.
    

This guide details the specific protocols required to overcome the inherent steric hindrance of the adamantane cage during Solid-Phase Peptide Synthesis (SPPS).

Chemical Properties & Handling[1]

PropertyValue / Description
IUPAC Name 3-Amino-adamantane-1-carboxylic acid
Molecular Weight 195.26 g/mol
Stereochemistry Achiral (Meso compound;

symmetry)
Solubility Low in water; Moderate in MeOH; Good in DMF/NMP (as Fmoc derivative)
Steric Profile High bulk (Bridgehead amine and carboxyl)
pKa ~10.5 (Amine), ~4.5 (Acid)

Critical Handling Note: The bridgehead amine at position 3 is nucleophilic but sterically shielded. The bridgehead carboxyl at position 1 is similarly hindered. Standard coupling times must be extended.

Pre-Synthesis: Fmoc Protection Protocol

If the building block is purchased as the free acid or hydrochloride salt, it must be Fmoc-protected prior to SPPS.

Reagents:

  • 3-Amino-adamantane-1-carboxylic acid (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: 1:1 Water/Dioxane (v/v)

Procedure:

  • Dissolve the amino acid and

    
     in water/dioxane (0.1 M concentration).
    
  • Add Fmoc-OSu slowly at

    
    .
    
  • Stir at Room Temperature (RT) for 18–24 hours. Note: The bulky amine reacts slower than standard amino acids.

  • Acidify to pH 2–3 with 1N HCl. The product typically precipitates.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Verify by LC-MS (Expected Mass:

    
    ).
    

SPPS Protocol: Incorporation & Elongation

Phase A: Resin Selection & Loading

Due to the steric bulk, low-loading resins are recommended to prevent aggregation.

  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin.

  • Target Loading: 0.3 – 0.5 mmol/g.

Loading Protocol (2-CTC Resin):

  • Swell resin in dry DCM for 30 min.

  • Dissolve Fmoc-3-AAC (2 eq) and DIPEA (4 eq) in dry DCM.

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) and DIPEA to quench unreacted chlorides (30 min).

Phase B: Coupling of Fmoc-3-AAC (Internal Position)

When coupling Fmoc-3-AAC to a growing peptide chain.

The carboxyl group is hindered. Strong activation is required.

  • Activator: HATU or COMU (Avoid HBTU/TBTU if possible for difficult couplings).

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine - Collidine).

  • Stoichiometry: 3-4 eq Amino Acid / 3.9 eq HATU / 8 eq Base.

  • Time: 2 hours at RT or 15 min at

    
     (Microwave).
    
Phase C: Elongation - Coupling to the Adamantyl Amine (CRITICAL STEP)

This is the most challenging step. The amine at position 3 is a bridgehead primary amine, significantly shielded by the adamantane cage hydrogens.

Standard conditions often fail here, resulting in deletion sequences.

Optimized Protocol:

  • Deprotection: Standard 20% Piperidine in DMF (

    
     min).
    
    • Check: Perform a Kaiser test.[2] The bulky amine should still give a positive (blue) result, but it may be slower to develop.

  • Activation (The "Power" Mix):

    • Reagents: Fmoc-AA-OH (5 eq) / HATU (5 eq) / HOAt (5 eq) / DIPEA (10 eq).

    • Note: The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is crucial for steric couplings.

  • Coupling Conditions:

    • Option A (Microwave - Preferred):

      
       for 20 minutes.
      
    • Option B (Room Temp): Double couple.

      
       hours.[2][3][4][5]
      
  • Monitoring:

    • Use the Chloranil Test or Kaiser Test . If slightly positive after Option B, perform a third coupling using PyBOP (5 eq) / DIPEA (10 eq) in NMP.

Visualization: Decision Logic for Steric Couplings

SPPS_Adamantane Start Start: N-Terminal Deprotection CheckSteric Is Incoming AA or Resin-Bound Amine Steric? Start->CheckSteric Standard Standard Coupling (HBTU/DIPEA, 45 min) CheckSteric->Standard No Adamantane Adamantane Coupling Protocol (High Steric Hindrance) CheckSteric->Adamantane Yes (e.g., 3-AAC) QC QC: Kaiser/Chloranil Test Standard->QC Microwave Microwave Assisted? (Recommended) Adamantane->Microwave MW_Yes 75°C, 20 min HATU/HOAt/DIPEA Microwave->MW_Yes Yes MW_No RT, Double Couple 2 x 3 Hours HATU/HOAt/DIPEA Microwave->MW_No No MW_Yes->QC MW_No->QC Success Proceed to Next Cycle QC->Success Negative (No free amine) Fail Fail: Switch Activation QC->Fail Positive (Incomplete) PyBOP Rescue Coupling: PyBOP/NMP (High Temp) Fail->PyBOP PyBOP->QC

Caption: Workflow for overcoming steric hindrance when coupling to or from 3-Amino-adamantane-1-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection Steric bulk of the adamantane cage slows piperidine access.Increase deprotection time to

min. Use DBU (2%) in DMF as a stronger base booster.
Low Coupling Yield (To 3-AAC) The bridgehead amine is shielded.1. Switch solvent to NMP (better swelling). 2. Use HOAt additive.[2][3][5] 3. Use microwave heating (

).
Aggregation Hydrophobicity of adamantane promotes

-sheet stacking.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add pseudoproline dipeptides in the sequence before the adamantane.
Poor Solubility of Fmoc-AA Adamantane is lipophilic.Dissolve Fmoc-3-AAC in 100% DMF or NMP; avoid aqueous mixtures. Warm to

if necessary to dissolve.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455–2504. Link

  • Wójcik, P., et al. (2019). "Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification." Current Issues in Pharmacy and Medical Sciences, 32(1), 13-17. Link (Demonstrates superior coupling of adamantane acids using COMU).

  • Tochtrop, G. P., et al. (2002). "Total synthesis of adamantane-containing fatty acids." Bioorganic & Medicinal Chemistry Letters, 12(3), 433-435. (Discusses adamantane solubility and handling).
  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of Adamantane in Drug Delivery Systems." Expert Opinion on Drug Delivery. (Contextualizes the lipophilicity benefits).
  • Sigma-Aldrich Product Data. "3-Amino-adamantane-1-carboxylic acid hydrochloride." Link

Sources

Application Note: 3-Amino-adamantane-1-carboxylic Acid as a Bifunctional Scaffold for Next-Generation Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Adamantane derivatives, most notably amantadine and rimantadine, have historically served as a cornerstone in the antiviral arsenal against Influenza A. Their primary mechanism of action involves the targeted inhibition of the viral M2 proton channel, a crucial homotetrameric viroporin required for viral uncoating and RNA release .

However, the rapid global emergence of resistant viral strains has severely compromised the clinical utility of first-generation adamantanes. Resistance is predominantly driven by single amino acid substitutions within the M2 transmembrane domain—specifically the S31N and V27A mutations—which alter the geometry and polarity of the adamantane binding pocket . To overcome this barrier, drug development professionals must pivot toward structurally diversified pharmacophores.

3-Amino-adamantane-1-carboxylic acid has emerged as a highly versatile, bifunctional building block. Unlike mono-substituted adamantanes, this scaffold provides two orthogonal sites for derivatization (an amino group and a carboxylic acid group). This dual functionality enables the synthesis of complex, peptidomimetic, and bivalent antiviral libraries capable of anchoring to mutant M2 channels or engaging secondary viral targets .

M2_Inhibition Virus Influenza A Virus Endocytosis Endosome Endosomal Acidification (Low pH) Virus->Endosome M2 M2 Proton Channel Activation Endosome->M2 H+ Influx Uncoating Viral Uncoating & RNA Release M2->Uncoating Facilitates Adamantane Bifunctional Adamantane Derivative Block Pore Occlusion & His37 Perturbation Adamantane->Block Binds Val27/Ala30/Ser31 Block->M2 Inhibits H+ Translocation

Fig 1. Mechanism of M2 proton channel inhibition by adamantane derivatives.

Structural Dynamics and Target Affinities

The rigid, lipophilic nature of the adamantane cage facilitates membrane insertion and optimal packing within the hydrophobic pocket of the M2 pore (interacting directly with Val27 and Ala30) . However, Surface Plasmon Resonance (SPR) data reveals a stark loss of binding affinity for traditional adamantanes when encountering mutant strains.

As summarized in Table 1 , the S31N and V27A mutations completely abolish the binding of amantadine and rimantadine at therapeutic concentrations . The 1,3-bifunctionalization of 3-amino-adamantane-1-carboxylic acid allows researchers to append polar or bulky side chains (e.g., glycyl or histidyl groups) that can form compensatory hydrogen bonds with the mutated asparagine (N31) residue, thereby restoring binding affinity .

Table 1: Binding Affinities (KD) of Adamantane Derivatives to M2 Ion Channel Variants

CompoundWild-Type M2 (μM)D44A Mutant (μM)V27A Mutant (μM)S31N Mutant (μM)
Amantadine 0.910.13No bindingNo binding
Rimantadine 0.380.77No bindingNo binding

Data derived from SPR liposome capture assays detailing the coexistence of adamantane binding sites .

Synthetic Strategy: The Bifunctional Advantage

The synthesis of novel antiviral agents from this scaffold typically begins with 3-acetylamino-adamantane-1-carboxylic acid , a stable and commercially viable precursor. The synthetic workflow involves a critical deprotection step to yield the free amine (usually isolated as a hydrochloride salt to prevent premature degradation), followed by divergent derivatization at either the C-terminus (carboxyl) or N-terminus (amino) .

Synthetic_Workflow Start 3-Acetylamino-adamantane- 1-carboxylic acid Hydrolysis Acid Hydrolysis (HCl, Reflux, 6h) Start->Hydrolysis Deprotection Intermediate 3-Amino-adamantane- 1-carboxylic acid HCl Hydrolysis->Intermediate Isolation Split Bifunctional Derivatization Intermediate->Split Path1 Amide Coupling at Carboxyl Group Split->Path1 Route A Path2 Acylation at Amino Group Split->Path2 Route B Library Novel Antiviral Compound Library Path1->Library Functionalization Path2->Library Functionalization

Fig 2. Synthetic workflow for generating antiviral libraries from the bifunctional scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic rationale to ensure high fidelity and yield during library generation.

Protocol A: Preparation of the Core Scaffold (Deprotection)

Objective: Cleave the acetyl protecting group to yield 3-amino-adamantane-1-carboxylic acid hydrochloride.

  • Reaction Setup: Suspend 5.0 g (21 mmol) of 3-acetylamino-adamantane-1-carboxylic acid in 40 mL of deionized water.

  • Acidic Hydrolysis: Slowly add 50 mL of concentrated hydrochloric acid (HCl).

    • Causality Insight: The robust nature of the acetamide bond necessitates harsh acidic hydrolysis. Refluxing in concentrated HCl ensures complete cleavage without risking decarboxylation of the adamantane core—a common pitfall if basic hydrolysis were attempted at elevated temperatures .

  • Reflux: Heat the mixture to boiling and maintain a steady reflux for 6 hours.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure.

  • Purification: Triturate the solid residue with cold acetone. Filter and dry the precipitate.

    • Causality Insight: Acetone trituration acts as a self-validating purification step. The target hydrochloride salt is highly insoluble in acetone, driving precipitation, while unreacted starting material and organic byproducts remain dissolved.

Protocol B: C-Terminal Derivatization via Amide Coupling

Objective: Functionalize the carboxylic acid moiety to create peptidomimetic derivatives.

  • Activation: Suspend 3-amino-adamantane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality Insight: EDC is selected over traditional carbodiimides (like DCC) because its urea byproduct is water-soluble, allowing for rapid purification via simple aqueous workup. DMAP acts as a hyper-nucleophilic catalyst; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which accelerates the reaction and overcomes the steric hindrance inherent to the bulky adamantane cage.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12–24 hours.

  • Validation: Monitor reaction completion via TLC (visualized with ninhydrin stain). Quench with water, extract with DCM, and purify via flash chromatography.

Protocol C: N-Terminal Functionalization via Acylation

Objective: Modulate lipophilicity and target-binding properties by acylating the free amine.

  • Neutralization: Dissolve 3-amino-adamantane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (Et3N) (2.2 eq).

    • Causality Insight: Et3N is required to deprotonate the hydrochloride salt, liberating the nucleophilic free amine. The excess (2.2 eq) ensures that any HCl generated during the subsequent acylation is immediately neutralized, preventing the reaction from stalling.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Acylation: Dropwise, add the desired acyl chloride or anhydride (1.1 eq).

    • Causality Insight: The reaction is strictly maintained at 0°C during the addition to suppress the exothermic degradation of the acyl chloride and limit unwanted di-acylation.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC and purify using standard aqueous workup.

Conclusion

The strategic use of 3-amino-adamantane-1-carboxylic acid addresses the critical need for structural diversity in antiviral drug discovery. By leveraging its bifunctional nature, researchers can rationally design next-generation inhibitors that bypass the steric and electrostatic resistance mechanisms of mutant Influenza strains. The protocols detailed above provide a robust, scalable foundation for the synthesis of these advanced therapeutic libraries.

References

  • Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy Journal of the American Chemical Society URL:[Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies Molecules (MDPI) URL:[Link]

Application Note: Advanced Applications of 3-Amino-adamantane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The "Lipophilic Bullet" in Drug Design

The adamantane cage (tricyclo[3.3.1.1³'⁷]decane) is a highly symmetrical, bulky, and exceptionally stable hydrocarbon scaffold. In medicinal chemistry, it is often referred to as a "lipophilic bullet" because its incorporation into drug molecules predictably enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and increases metabolic stability by blocking enzymatic degradation sites.

3-Amino-adamantane-1-carboxylic acid (CAS: 6240-10-4) is a privileged bifunctional building block. The spatial separation of the amino and carboxylic acid groups across the rigid 3D framework makes it an ideal unnatural amino acid for synthesizing conformationally restricted peptidomimetics, novel antiviral conjugates, and central nervous system (CNS) modulators[1]. This guide details the mechanistic rationale, synthetic protocols, and advanced applications of this versatile scaffold.

Synthesis of the Core Scaffold: Mechanistic Insights

The synthesis of 3-aminoadamantane-1-carboxylic acid typically begins with adamantane-1-carboxylic acid. The transformation relies on a modified Ritter Reaction , which selectively functionalizes the tertiary C-H bond at the 3-position.

Causality in Experimental Design:
  • Oxidative Environment: A mixture of nitric acid (HNO₃) and sulfuric acid/oleum is used to oxidize the tertiary C-H bond, generating a stable bridgehead carbocation.

  • Nitrile Trapping: Acetonitrile (CH₃CN) acts as both a nucleophile and a solvent, trapping the carbocation to form a nitrilium ion, which upon aqueous workup yields 3-acetamidoadamantane-1-carboxylic acid[2].

  • Steric Hindrance in Hydrolysis: The adamantane core creates immense steric shielding around the acetamido group. Consequently, standard mild deprotection methods fail. Hydrolysis requires harsh, prolonged refluxing in concentrated hydrochloric acid (often for several days) to yield the final hydrochloride salt[3].

Diagram: Synthesis Workflow & Ritter Reaction Mechanism

SynthesisWorkflow A Adamantane-1- carboxylic acid B Bridgehead Carbocation A->B HNO3 / Oleum (Oxidation, 0-5°C) C 3-Acetamidoadamantane- 1-carboxylic acid B->C CH3CN (Ritter Reaction) D 3-Aminoadamantane- 1-carboxylic acid HCl C->D Conc. HCl, Reflux (Sterically Hindered Hydrolysis)

Caption: Stepwise synthesis of 3-aminoadamantane-1-carboxylic acid via a modified Ritter reaction.

Protocol 1: Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride

Part A: Preparation of 3-Acetamidoadamantane-1-carboxylic acid

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, suspend adamantane-1-carboxylic acid (1.0 eq) in 70% HNO₃ (approx. 1.5 mL/g of substrate). Cool the mixture to 0 °C using an ice-salt bath[3].

  • Activation: Carefully add 98% H₂SO₄ dropwise, ensuring the internal temperature remains below 5 °C. Follow this with the dropwise addition of 20–30% oleum[3]. Scientist's Note: Oleum provides the highly acidic, dehydrating environment necessary to stabilize the bridgehead carbocation.

  • Nitrile Addition: Slowly add acetonitrile dropwise while maintaining the temperature between 5–7 °C[2].

  • Quenching: Stir vigorously for 2.5 hours, then pour the mixture over crushed ice. A white precipitate of 3-acetamidoadamantane-1-carboxylic acid will form. Filter, wash with cold water until the filtrate is neutral, and dry under a vacuum[2].

Part B: Hydrolysis to the Free Amine

  • Hydrolysis: Suspend the intermediate in a mixture of water and 37% concentrated HCl (approx. 1:2.5 v/v ratio).

  • Reflux: Heat the mixture to a vigorous reflux. Critical Step: Due to the steric bulk of the adamantane cage, this reflux must be maintained for 5 to 6 days to ensure complete conversion[3].

  • Isolation: Cool the reaction mixture to 0 °C. Evaporate to dryness under reduced pressure. Triturate the solid residue with cold acetone to precipitate the pure 3-aminoadamantane-1-carboxylic acid hydrochloride[2].

Application 1: Antiviral Drug Discovery & Multivalency

Adamantane derivatives (e.g., amantadine, rimantadine) are classic inhibitors of the influenza A virus M2 ion channel. However, widespread viral mutations (such as the S31N mutation) have rendered monomeric adamantanes largely ineffective.

To overcome this, researchers utilize 3-amino-1-adamantanecarboxylic acid as a bifunctional anchor to create multivalent polymer-drug conjugates [4]. By attaching multiple adamantane moieties to a flexible poly-L-glutamate or carboxymethylcellulose backbone, the resulting conjugate can simultaneously interact with multiple M2 channels on the viral surface. This "multivalency" enhances binding avidity and partially restores inhibitory potency against drug-resistant strains[4][5].

Protocol 2: Fmoc-Protection for Polymer Conjugation Workflows

Before conjugating the carboxylic acid end to a linker or polymer, the amine must be transiently protected to prevent self-polymerization.

  • Dissolution: Dissolve 3-amino-1-adamantanecarboxylic acid (1.0 eq) in a 10% aqueous Na₂CO₃ solution and 1,4-dioxane (1:1 v/v). Cool to 0 °C.

  • Protection: Add Fmoc-Cl (1.1 eq) dissolved in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Purification: Evaporate the dioxane under reduced pressure. Pour the aqueous layer over ice and extract with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer to pH 5 using 1M HCl, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to afford Fmoc-3-amino-1-adamantanecarboxylic acid[4]. Validation: Check TLC (Silica, 10:1 CH₂Cl₂:MeOH); the product should yield an Rf of ~0.47[4].

Application 2: CNS Therapeutics and Allosteric Modulation

The rigid lipophilic nature of 3-amino-adamantane-1-carboxylic acid makes it highly effective for crossing the blood-brain barrier. It is utilized to synthesize Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) [6] and dual P2X7-NMDA receptor antagonists[3].

By converting the carboxylic acid moiety into various heteroaryl amides (e.g., reacting with pyridine-3,4-dicarboxylic anhydride), medicinal chemists can fine-tune the molecule to bind to the allosteric pockets of GPCRs[6]. This enhances the affinity of the orthosteric ligand (glutamate) without causing the receptor desensitization typically seen with direct agonists.

Diagram: mGluR5 Allosteric Modulation Pathway

mGluR5Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Conformational Shift) Glutamate->mGluR5 Binds Orthosteric Site PAM Adamantane Derivative (Positive Allosteric Modulator) PAM->mGluR5 Binds Allosteric Site (Enhances Affinity/Efficacy) Gq Gq Protein Activation mGluR5->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production

Caption: Mechanism of action for adamantane-derived mGluR5 positive allosteric modulators.

Application 3: Conformationally Restricted Peptidomimetics

In peptide drug development, natural amino acids are highly susceptible to proteolytic cleavage. 3-Amino-adamantane-1-carboxylic acid acts as a highly constrained γ-amino acid equivalent . When incorporated into peptide sequences (e.g., methionine-enkephalin analogues targeting tumor cells), it locks the peptide into a specific bioactive conformation (often promoting β-turn or helical structures) while shielding adjacent peptide bonds from proteases[1].

Quantitative Data: Impact of Adamantane Scaffold Incorporation
Pharmacological ParameterStandard Peptide/DrugAdamantane-Modified DerivativeMechanistic Rationale
Lipophilicity (LogP) Low to ModerateSignificantly Increased The bulky, non-polar C10H15 hydrocarbon cage drastically increases the partition coefficient, driving lipid membrane partitioning.
Metabolic Half-life (t₁/₂) Short (Minutes to Hours)Prolonged (Hours to Days) Extreme steric hindrance physically blocks proteolytic enzymes (e.g., DPP-4, aminopeptidases) from accessing adjacent amide bonds.
BBB Permeability PoorHigh Increased lipophilicity and reduced polar surface area allow passive diffusion across the tight junctions of the blood-brain barrier.
Target Affinity (Kd) BaselineModulated (Target Dependent) The rigid 3D structure can lock a ligand into an active conformation, reducing the entropic penalty upon binding to deep hydrophobic pockets.

References

Sources

Application Note: Chemoselective N-Acylation of 3-Aminoadamantane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Aminoadamantane-1-carboxylic acid is a rigid, lipophilic, and sterically demanding building block widely utilized in the synthesis of antiviral agents, central nervous system therapeutics (such as mGlu5 receptor allosteric modulators), and advanced coordination polymers[1][2]. Due to its bifunctional nature—containing both a primary amine and a carboxylic acid—derivatization requires precise chemoselective control. This application note provides field-proven, self-validating protocols for the N-acylation of the adamantane core, detailing the mechanistic causality behind reagent selection, solvent systems, and reaction conditions.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. The acylation of 3-aminoadamantane-1-carboxylic acid presents three primary physicochemical challenges:

  • Zwitterionic Aggregation: In its free form, the molecule exists as a zwitterion (ammonium carboxylate), rendering it highly polar, difficult to dissolve in organic solvents, and prone to electrostatic aggregation. To circumvent this, the starting material is universally supplied and handled as a hydrochloride salt . Neutralization with an auxiliary base (e.g., Triethylamine, DIEA, or NaHCO₃) is the mandatory first step to liberate the nucleophilic free amine[1][3].

  • Chemoselectivity (N- vs. O-Acylation): The goal is to form an amide bond at the 3-position without forming a mixed anhydride at the 1-carboxylic acid position. The primary amine is inherently more nucleophilic than the carboxylic acid. Under aqueous 3[3], the use of NaHCO₃ keeps the carboxylic acid deprotonated as a carboxylate anion, which is a poor nucleophile toward acyl chlorides, thereby driving absolute N-chemoselectivity.

  • Steric Hindrance: The primary amine is situated on a tertiary carbon within the bulky adamantane cage. This severe steric hindrance restricts the trajectory of incoming electrophiles. Consequently, highly reactive acyl chlorides or highly efficient peptide coupling reagents (such as HATU, which generates a highly reactive 7-aza-HOBt ester) are required to force the reaction to completion[2].

Chemoselectivity Zwitterion Zwitterionic Starting Material (NH3+ / COO-) BaseAddition Addition of Base (e.g., NaHCO3 or TEA) Zwitterion->BaseAddition Amine Primary Amine (-NH2) Highly Nucleophilic BaseAddition->Amine Carboxylate Carboxylate (-COO-) Poorly Nucleophilic BaseAddition->Carboxylate AcylChloride Acyl Chloride Electrophile Amine->AcylChloride Fast Carboxylate->AcylChloride Slow Product Target Amide Bond (N-Acylation) AcylChloride->Product SideProduct Mixed Anhydride (O-Acylation, Minimized) AcylChloride->SideProduct

Caption: Mechanistic logic dictating chemoselective N-acylation over O-acylation.

Quantitative Data Summaries

The following table summarizes the three primary methodologies for acylating 3-aminoadamantane-1-carboxylic acid, allowing researchers to select the optimal route based on their specific substrate and available reagents.

MethodologyReagents & EquivalentsSolvent SystemTemperature ProfileChemoselectivity (N vs O)Typical Yield
Anhydrous Acylation Acyl Chloride (1.1 eq), TEA (2.2 eq)Dichloromethane (DCM)0°C → Room TempHigh70–85%
Schotten-Baumann Acyl Chloride (excess), NaHCO₃ (excess)H₂O (Aqueous)Room Temp → 35°CVery High~70%
Amide Coupling Carboxylic Acid (1.2 eq), HATU (1.2 eq), DIEA (4.0 eq)N,N-Dimethylformamide (DMF)Room TempModerate to High*60–80%

*Note: For HATU coupling, utilizing the methyl ester of the adamantane carboxylic acid is recommended to guarantee zero O-acylation/polymerization, followed by subsequent ester hydrolysis.

Experimental Protocols

Protocol A: Anhydrous N-Acylation via Acyl Chloride

This method is ideal for moisture-sensitive acyl chlorides and relies on a non-polar solvent system to drive the reaction, as outlined in standard 1[1].

  • Preparation: Suspend 3-aminoadamantane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Neutralization: Add triethylamine (TEA, 2.2 eq) dropwise. Causality: The first equivalent neutralizes the HCl salt to liberate the free amine (clarifying the suspension), while the second equivalent acts as an acid scavenger for the HCl generated during the acylation.

  • Activation: Cool the reaction mixture to 0°C using an ice bath to prevent exothermic degradation. Add the desired acyl chloride (1.1 eq) dropwise.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

  • Workup (Self-Validation): Quench the reaction with water. Wash the organic layer with 1M HCl (to protonate and remove any unreacted starting amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization.

Protocol B: Aqueous Schotten-Baumann Benzoylation

This highly robust, green-chemistry approach utilizes water as the solvent and relies on pH manipulation for both reaction control and product isolation[3].

  • Preparation: Dissolve 3-aminoadamantane-1-carboxylic acid hydrochloride (1.0 eq, e.g., 1.0 g / 4.3 mmol) in distilled water (10 mL).

  • Base Addition: Add solid sodium bicarbonate (NaHCO₃, excess, e.g., 1.0 g) to the aqueous solution. Causality: NaHCO₃ maintains a mildly basic pH (~8), which keeps the carboxylic acid deprotonated (unreactive) while the amine remains nucleophilic.

  • Acylation: Add the acyl chloride (e.g., benzoyl chloride, 2.5 mL) directly to the vigorously stirring aqueous mixture.

  • Reaction: Stir intensively for 1 hour at room temperature, then gently heat to 30–35°C for 30 minutes to drive the reaction of the sterically hindered amine to completion.

  • Precipitation (Self-Validation): Filter the reaction mixture to remove any insoluble organic impurities. Slowly acidify the aqueous filtrate with 2% HCl until the pH reaches ~3. Causality: Dropping the pH protonates the adamantane-1-carboxylate back to a carboxylic acid, drastically reducing its aqueous solubility and causing the pure N-acylated product to precipitate.

  • Isolation: Filter the precipitated white solid, wash thoroughly with cold water, and recrystallize from carbon tetrachloride (CCl₄) or an appropriate solvent to yield the pure product.

Protocol C: Amide Coupling via HATU/DIEA

When the acylating agent is a stable carboxylic acid rather than an acyl chloride, high-efficiency peptide coupling is required. This protocol is adapted from2[2].

  • Preparation: To a solution of 3-amino-adamantane-1-carboxylic acid methyl ester HCl salt (1.0 eq) and the target carboxylic acid (1.2 eq) in N,N-dimethylformamide (DMF). Causality: Using the methyl ester completely eliminates the risk of oligomerization between the adamantane molecules.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 4.0 eq) to the mixture under a nitrogen atmosphere. DIEA is preferred over TEA due to its higher steric bulk, which prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.2 eq) to the solution in one portion. HATU rapidly converts the target carboxylic acid into a highly reactive O-(7-azabenzotriazol-1-yl) active ester.

  • Reaction: Stir the mixture at room temperature for 1–4 hours. Monitor by LC-MS.

  • Workup (Self-Validation): Quench the reaction with brine. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers extensively with 5% aqueous LiCl. Causality: The LiCl wash is a critical step to effectively partition and remove the highly polar DMF solvent from the organic phase. Dry over Na₂SO₄ and concentrate.

Workflow Start 3-Aminoadamantane-1-carboxylic Acid HCl Salt Base Add Base (TEA / DIEA / NaHCO3) Liberate Free Amine Start->Base Electrophile Add Electrophile (Acyl Chloride or HATU-activated Acid) Base->Electrophile Reaction Stir at 0°C to RT (1-24 hours) Electrophile->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Product N-Acylated Product (Crystallization / Chromatography) Workup->Product

Caption: Workflow for the chemoselective N-acylation of 3-aminoadamantane-1-carboxylic acid.

References

  • Benchchem. "Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents." Benchchem.1

  • Bulletin of the Georgian National Academy of Sciences. "Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations." Science.org.ge. 3

  • US Patent 9,212,165 B2. "Bicarbocyclic and tricarbocyclic ethynyl derivatives and uses of same." Google Patents. 2

Sources

Strategic Utilization of 3-Amino-adamantane-1-carboxylic Acid in Neuroprotective Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic integration of 3-Amino-adamantane-1-carboxylic acid (3-AACA) into neuroprotective drug discovery pipelines. Unlike flexible linear linkers, 3-AACA serves a dual function: it acts as a conformationally rigid scaffold (mimicking


-turns in peptidomimetics) and a lipophilic vector  to enhance Blood-Brain Barrier (BBB) penetration. This guide provides validated protocols for handling the steric demands of the adamantyl cage during synthesis and assessing the physicochemical improvements in resulting conjugates.

Rationale: The Adamantane Advantage

In neuropharmacology, the failure of promising agents often stems from poor pharmacokinetics (PK) rather than poor potency. 3-AACA addresses two critical failure modes:

  • Metabolic Instability: Linear peptides are rapidly degraded by proteases. 3-AACA introduces a rigid, bulky spacer that stericially shields adjacent amide bonds from enzymatic hydrolysis.

  • BBB Impermeability: The adamantane cage is highly lipophilic (

    
    ). Conjugating 3-AACA to polar neuroactive payloads (e.g., Edaravone, small peptides) significantly improves the CNS Multi-Parameter Optimization (MPO) score.
    
Mechanism of Action Visualization

The following diagram illustrates how 3-AACA modifies a generic neuroactive payload to improve its survival and transport.

G Payload Neuroactive Payload (Polar/Unstable) Conjugate Adamantane Conjugate (Shielded & Mobile) Payload->Conjugate Amide Coupling 3 3 AACA 3-AACA Scaffold (Lipophilic/Rigid) AACA->Conjugate Vectorization BBB Blood-Brain Barrier (Lipid Membrane) Conjugate->BBB Passive Diffusion (Increased LogP) BBB->Payload Repulsion (Low Permeability) Target CNS Target (NMDA/Enzyme) BBB->Target CNS Entry

Figure 1: The "Trojan Horse" mechanism of 3-AACA, facilitating BBB transit for polar payloads.

Chemical Synthesis Protocols

The primary challenge in using 3-AACA is the steric hindrance imposed by the adamantane cage. Standard peptide coupling conditions (e.g., EDC/NHS) often result in low yields or incomplete reactions.

Protocol A: Sterically Demanding Amide Coupling

This protocol describes coupling N-protected 3-AACA (e.g., Fmoc-3-AACA) to a generic amine payload.

Reagents:

  • Scaffold: Fmoc-3-amino-adamantane-1-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq) — Essential for steric bulk.

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1) if solubility permits.

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-3-AACA and HATU in anhydrous DMF under Nitrogen. Stir at

    
     for 15 minutes.
    
    • Expert Insight: Do not skip the pre-activation at low temperature. The bulky adamantane acid requires time to form the active ester without racemization (though risk is low in achiral adamantane, side reactions can occur).

  • Addition: Add DIPEA, followed immediately by the Amine Payload.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours .

    • Critical Checkpoint: Unlike standard amino acids, 3-AACA couplings rarely complete in <4 hours. Monitor by LC-MS. If conversion <50% at 6 hours, add a second portion of HATU (0.5 eq).

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), 1M 
    
    
    
    , and Sat.
    
    
    . Dry over
    
    
    .
Protocol B: Deprotection & Final Assembly

Once coupled, the amine on the adamantane cage must be exposed for further functionalization (if building a peptidomimetic).

  • Fmoc Removal: Treat the intermediate with 20% Piperidine in DMF (v/v) for 30 minutes.

    • Note: The bulky cage does not hinder deprotection significantly; standard timelines apply.

  • Purification: Precipitate in cold Diethyl Ether. The lipophilic nature of the adamantane often makes the product soluble in ether; if no precipitate forms, evaporate and purify via C18 Reverse-Phase HPLC (Water/Acetonitrile gradient).

Biological Validation: PAMPA-BBB Assay

To verify the neuroprotective utility, one must confirm that the 3-AACA moiety has successfully conferred BBB permeability. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA).

Principle: Passive diffusion is measured across an artificial lipid membrane impregnated with Porcine Brain Lipid (PBL).

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Avoid pipette tip contact with the membrane.

  • Donor Preparation: Dissolve the 3-AACA conjugate in PBS (with <5% DMSO) to a concentration of 100 µM. Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at RT for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

Data Analysis (Pe): Calculate the Effective Permeability (


) using the formula:



(

cm/s)
ClassificationAction Item
< 2.0 Low PermeabilityConjugate failed. Re-design with less polar payload.
2.0 – 4.0 ModerateLikely CNS active; verify with in vivo PK.
> 4.0 High Permeability Success. Proceed to efficacy models.

Synthetic Workflow Visualization

The following flow chart details the decision logic for synthesizing 3-AACA derivatives.

Synthesis Start Start: 3-AACA Synthesis Protect N-Protection (Fmoc-OSu / NaHCO3) Start->Protect Activate Activation (HATU/DMF, 0°C) Protect->Activate Coupling Coupling to Payload (12-24h, RT) Activate->Coupling Check LC-MS Check (>90% Conversion?) Coupling->Check Boost Add 0.5 eq HATU Extend 6h Check->Boost No Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Yes Boost->Check Final Final Neuroprotective Agent Deprotect->Final

Figure 2: Optimized synthetic workflow for sterically hindered adamantane coupling.

References

  • Wanka, L., et al. (2013). "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives." Chemical Reviews. Link

  • Mishra, S., et al. (2023). "New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments." MDPI Molecules. Link

  • Spilovska, K., et al. (2016). "Adamantane-based drugs and their analogues in the treatment of neurodegenerative diseases." Current Medicinal Chemistry. Link

  • Gynther, M., et al. (2009). "Mechanism of uptake of adamantane-based drugs by the blood-brain barrier." International Journal of Pharmaceutics. Link

Troubleshooting & Optimization

improving the yield of 3-Amino-adamantane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Adamantane Functionalization Technical Support Center.

As a Senior Application Scientist, I have structured this guide to address the specific yield-limiting bottlenecks in the synthesis of 3-Amino-adamantane-1-carboxylic acid . This molecule is a critical zwitterionic scaffold in medicinal chemistry (e.g., for DPP-4 inhibitors).[1]

The following guide prioritizes the Hydroxy-Ritter Pathway , which is currently the most scalable and environmentally viable route compared to older bromination methods.

Module 1: The Synthetic Workflow & Logic

Before troubleshooting, we must establish the baseline validated protocol. The most robust route avoids heavy metal waste (Ag/Br) by utilizing controlled nitric acid oxidation followed by the Ritter reaction.

The Validated Pathway:

  • Oxidation: 1-Adamantanecarboxylic acid

    
     3-Hydroxy-1-adamantanecarboxylic acid.[1][2]
    
  • Ritter Reaction: 3-Hydroxy precursor

    
     3-Acetamido-1-adamantanecarboxylic acid.[1]
    
  • Hydrolysis: Acetamido intermediate

    
     3-Amino-1-adamantanecarboxylic acid (Target).
    

SyntheticWorkflow Start 1-Adamantanecarboxylic Acid Step1 3-Hydroxy-1-adamantanecarboxylic Acid (Stable Intermediate) Start->Step1 HNO3 / H2SO4 (0°C controlled) Step2 3-Acetamido-1-adamantanecarboxylic Acid (Amide Protected) Step1->Step2 CH3CN / H2SO4 (Ritter Reaction) Step3 Step3 Step2->Step3 Hydrolysis (NaOH or HCl) End 3-Amino-adamantane-1-carboxylic Acid (Target Zwitterion) Step3->End Isoelectric Precip. (pH ~6.5-7.5)

Figure 1: The Optimized Hydroxy-Ritter Pathway for scalable synthesis.

Module 2: Troubleshooting The Ritter Reaction (Amidation)

Context: The conversion of the 3-hydroxy group to the acetamide is the most common yield-killer.[1] The adamantyl carbocation is stable, but steric hindrance often leads to incomplete conversion or polymerization if temperature is mismanaged.

Q1: My conversion rate from the hydroxy-acid to the acetamido-acid is stuck below 60%. Increasing the temperature only darkens the reaction mixture. What is happening?

Diagnosis: You are likely experiencing thermal decomposition or polymerization due to uncontrolled exotherms, or your acid strength is insufficient to dehydrate the hydroxyl group fully.

Technical Solution:

  • Switch to Oleum (Fuming H2SO4): The Ritter reaction on the adamantane cage requires a "super-acidic" medium to generate the bridgehead carbocation effectively. Standard 98% H2SO4 is often insufficient for high yields.

    • Protocol Adjustment: Use 20-30% Oleum.[1] The SO3 content acts as a powerful dehydrating agent, pushing the equilibrium toward the carbocation.

  • The "Inverse Addition" Technique: Never add the acid to the nitrile/alcohol mixture at room temperature.

    • Correct Protocol: Dissolve the 3-hydroxy precursor in the nitrile (acetonitrile) first. Cool this mixture to <10°C. Then, add the Oleum/H2SO4 dropwise. This controls the massive exotherm generated upon acid addition.

  • Temperature Ceiling: Maintain the reaction between 20°C and 30°C post-addition. Heating adamantane systems in strong acid above 50°C often leads to cage rearrangements or oxidation (tar formation).

Q2: I see a significant amount of "unreacted" starting material, but NMR suggests it's not the hydroxy acid. What is it?

Diagnosis: You have likely formed the Adamantyl Nitrate ester . If you used HNO3 in the previous step and didn't purify the hydroxy intermediate thoroughly, residual nitrate esters can form. These are unreactive in Ritter conditions.

Corrective Action:

  • Ensure the 3-hydroxy intermediate is recrystallized (typically from water/methanol) before the Ritter step.[1]

  • Verify the intermediate via IR spectroscopy: Look for the disappearance of the nitrate stretch (1630 cm⁻¹) and the appearance of the broad -OH stretch (3300 cm⁻¹).[1]

Module 3: Hydrolysis & Deprotection

Context: Adamantyl amides (acetamides) are sterically bulky and incredibly stable. Standard hydrolysis conditions (e.g., refluxing 1M HCl) often fail, leading to recovery of the starting amide.

Q3: I've been refluxing the acetamido intermediate in 6M HCl for 24 hours, but TLC shows minimal product. How do I cleave this amide?

Diagnosis: Acidic hydrolysis is kinetically disfavored due to the repulsion between the protonated amide oxygen and the bulky adamantane cage. Alkaline hydrolysis is significantly more effective here.

Technical Solution: Switch to High-Temperature Alkaline Hydrolysis .

  • Reagent: NaOH (solid) in Ethylene Glycol or 1-Propanol .[1]

  • Why Glycol? Water refluxes at 100°C, which is insufficient activation energy for this sterically hindered amide. Ethylene glycol allows you to reach 150-170°C at ambient pressure.[1]

  • Protocol:

    • Suspend the acetamido-acid in ethylene glycol (10 mL/g).

    • Add NaOH (5-6 equivalents).

    • Reflux at 150°C for 6-12 hours.

    • Monitoring: The reaction is complete when the suspension turns into a clear solution (formation of the sodium salt of the amine and acid).

Module 4: Purification & The Zwitterion Trap

Context: The product, 3-amino-adamantane-1-carboxylic acid, contains both a basic amine and an acidic carboxyl group.[1] It exists as a zwitterion.[3][4] It is highly water-soluble at neutral pH, making solvent extraction (DCM/EtOAc) impossible.[1]

Q4: I cannot extract the product from the aqueous layer. I've tried DCM and Ethyl Acetate, but the product stays in the water. How do I isolate it?

Diagnosis: You are trying to extract a salt. At neutral pH, the molecule is a zwitterion (


) and is insoluble in organic solvents.[1]

Technical Solution: Isoelectric Point (pI) Precipitation. You must isolate the product by precipitation from water at its isoelectric point, not by extraction.

Step-by-Step Isolation Protocol:

  • Post-Hydrolysis: If you used the NaOH/Glycol method (from Q3), dilute the reaction mixture with water (1:1 ratio).

  • Acidification: Slowly add concentrated HCl while monitoring pH.

  • Target pH: Adjust the pH to 6.5 – 7.5 .

    • Calculation: pKa(COOH)

      
       4.8; pKa(NH3+) 
      
      
      
      10.5.
    • 
      .
      
  • Crystallization: At this pH, the net charge is zero, and water solubility is at its minimum. Cool the solution to 4°C overnight. The white solid that precipitates is your pure product.

  • Desalting (Optional): If the precipitate contains NaCl, wash the filter cake with ice-cold water (minimal volume) or recrystallize from water/ethanol.

Table 1: Solubility Profile vs. pH

pH StateDominant SpeciesNet ChargeSolubility (Water)Solubility (Organic)
pH < 2

+1 (Cation)HighLow
pH > 11

-1 (Anion)HighLow
pH 6.5-7.5

0 (Zwitterion) Low (Precipitates) Low

Module 5: Mechanistic Visualization

Understanding the carbocation stability is key to optimizing the Ritter step.

Mechanism Precursor 3-Hydroxy-1-COOH-Adamantane Cation Tertiary Adamantyl Cation (Bridgehead Stability) Precursor->Cation Dehydration Acid + H2SO4 / - H2O Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium Ritter Addition Nitrile + CH3CN (Nucleophilic Attack) Amide 3-Acetamido-1-COOH-Adamantane Nitrilium->Amide Tautomerization Water + H2O (Hydrolysis)

Figure 2: Mechanism of the Ritter Reaction on the Adamantane Cage.

References

  • Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid (Precursor)

    • Source: GuideChem & ChemicalBook. "Oxidation of 1-Adamantanecarboxylic acid using HNO3/H2SO4."
    • URL:

  • Ritter Reaction Conditions (General & Adamantane Specific)

    • Source: Organic Chemistry Portal.[5][6] "Ritter Reaction Mechanism and Applications."

    • URL:[1]

  • Zwitterion Purification & Isoelectric Points

    • Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • URL:

  • Industrial Scale-up of Adamantane Amino Acids

    • Source: Google Patents (CN101747212B).
    • URL:[1]

Sources

Technical Support Center: 3-Amino-adamantane-1-carboxylic Acid Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that functionalizing the adamantane scaffold presents unique steric and electronic challenges. The synthesis of 3-aminoadamantane-1-carboxylic acid typically proceeds via a Ritter reaction followed by harsh acid hydrolysis.

This guide is designed to deconstruct the mechanistic bottlenecks of this pathway, address the causality behind common side products, and provide a self-validating protocol to ensure high-purity yields.

Mechanistic Overview & Pathway Visualization

The standard route to 3-aminoadamantane-1-carboxylic acid involves the C-H activation of 1-adamantanecarboxylic acid in a highly electrophilic medium (HNO₃/H₂SO₄), followed by nucleophilic attack by acetonitrile to form 3-acetamidoadamantane-1-carboxylic acid. Subsequent deprotection via refluxing hydrochloric acid yields the target amine as a hydrochloride salt. However, the extreme conditions required for both steps frequently lead to specific, predictable side products[1].

SynthesisPathway SM 1-Adamantanecarboxylic Acid Ritter Ritter Reaction (HNO3, H2SO4, CH3CN) SM->Ritter Intermediate 3-Acetamidoadamantane- 1-carboxylic acid Ritter->Intermediate Hydrolysis Acid Hydrolysis (37% HCl, Reflux) Intermediate->Hydrolysis Target 3-Aminoadamantane- 1-carboxylic acid HCl Hydrolysis->Target Main Pathway Side1 Side Product: 3-Chloroadamantane- 1-carboxylic acid Hydrolysis->Side1 Halogenation Side2 Side Product: Unreacted Intermediate Hydrolysis->Side2 Incomplete Rxn

Fig 1. Synthesis pathway of 3-aminoadamantane-1-carboxylic acid and common side products.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high concentrations of 3-chloroadamantane-1-carboxylic acid in my final product?

The Causality: During the deprotection phase, the 3-acetamidoadamantane-1-carboxylic acid intermediate is subjected to boiling aqueous HCl. While the goal is amide hydrolysis, the harsh acidic environment can protonate the adamantyl position, turning the acetamido group (or a transient hydroxyl group) into a leaving group. The abundant chloride ions in the 37% HCl solution act as nucleophiles, resulting in a competing substitution reaction that forms 3-chloroadamantane-1-carboxylic acid[1]. The Resolution: Do not attempt to separate these via standard silica gel chromatography, as their polarities are deceptively similar. Instead, leverage differential solubility. The target 3-aminoadamantane-1-carboxylic acid hydrochloride is highly insoluble in acetone, whereas the 3-chloro byproduct is soluble. Triturating the crude solid with acetone will selectively pull the chlorinated impurity into the supernatant[1].

Q2: My LC-MS shows a persistent mass of M+42 Da in the final product. What is this?

The Causality: A mass shift of +42 Da corresponds to the acetyl group, indicating incomplete hydrolysis of the 3-acetamidoadamantane-1-carboxylic acid intermediate. The adamantane cage is exceptionally bulky, creating massive steric hindrance around the amide bond. Standard amide hydrolysis protocols (e.g., 2-12 hours of reflux) are entirely insufficient for this scaffold. The Resolution: Time and temperature must be scaled aggressively. Literature and empirical data show that complete hydrolysis often requires continuous reflux in 37% HCl for up to 6 days[2]. Ensure your reflux condenser is highly efficient to prevent the loss of HCl gas over this extended period, which would drop the molarity and halt the reaction.

Q3: How can I prevent over-functionalization (e.g., di-acetamido adamantanes) during the Ritter step?

The Causality: The initial generation of the adamantyl carbocation relies on the oxidative power of the HNO₃/H₂SO₄ mixture. If the temperature exceeds 7°C during the dropwise addition of acetonitrile, or if the reaction is left stirring for too long, the thermodynamic drive will push for secondary C-H activations at the other tertiary bridgehead positions (C5 and C7), leading to di- or tri-substituted byproducts[1]. The Resolution: Strict thermal control is non-negotiable. Maintain the reaction vessel between 0°C and 7°C using an ice-salt bath. Quench the reaction over crushed ice precisely at the 2 to 3-hour mark to kinetically trap the mono-substituted product[2].

Quantitative Side Product Profiling

To aid in your analytical workflows, the following table summarizes the typical quantitative profile of a standard synthesis before purification, along with the mechanistic origins of the impurities.

Side Product / ImpurityMechanistic OriginTypical Crude %Mitigation & Clearance Strategy
3-Chloroadamantane-1-carboxylic acid Nucleophilic substitution by Cl⁻ during prolonged HCl reflux.5.0% - 15.0%Post-reaction trituration with pure acetone; discard filtrate.
3-Acetamidoadamantane-1-carboxylic acid Steric hindrance preventing complete amide bond cleavage.10.0% - 45.0%Extend 37% HCl reflux time to 5–6 days; maintain high acid molarity.
1,3-Diacetamidoadamantane Thermal runaway (>7°C) causing multiple C-H bridgehead activations.< 5.0%Strict cryogenic control (0°C) during CH₃CN addition; timely quenching.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint criteria are met.

Phase 1: Ritter Reaction (Amidation)
  • Preparation: Suspend 1-adamantanecarboxylic acid (5.0 g, 27.7 mmol) in 70% HNO₃ (4.0 mL) in a 3-neck round bottom flask. Cool to 0°C using an ice bath[2].

  • Activation: Using an addition funnel, add 98% H₂SO₄ (30 mL) dropwise. Critical: Adjust the drip rate so the internal temperature never exceeds 0°C[2]. Stir for 2 hours at 0°C.

  • Nucleophilic Attack: Add acetonitrile (20 mL) dropwise, maintaining the temperature at 0°C. Stir for an additional 3 hours[2].

  • Quenching: Pour the mixture over 200 g of crushed ice with vigorous shaking. Filter the resulting colorless solid, wash with cold water, and dry under vacuum[2].

  • Validation Checkpoint 1: Run an FTIR on the dried solid. You must observe a strong amide Carbonyl (C=O) stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹. If absent, the C-H activation failed; check your acid concentrations.

Phase 2: Deprotection (Acid Hydrolysis)
  • Setup: Combine the intermediate 3-acetamidoadamantane-1-carboxylic acid (approx. 5.8 g) with water (13.5 mL) and 37% HCl (33.0 mL) in a flask equipped with a mechanical stirrer and a high-efficiency reflux condenser[2].

  • Hydrolysis: Heat the mixture to a vigorous reflux for 6 days[2].

  • Isolation: Cool the flask to 0°C using an ice bath. A white precipitate will form. Filter the solid carefully[2].

  • Validation Checkpoint 2: Analyze the crude solid via LC-MS. The target mass is [M+H]⁺ = 196.1 m/z (free base). If a peak at 238.1 m/z is dominant, return the mixture to reflux, as hydrolysis is incomplete.

Phase 3: Purification (Target Isolation)
  • Trituration: Suspend the crude solid in 50 mL of cold acetone. Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension. The 3-chloroadamantane-1-carboxylic acid byproduct will remain in the acetone filtrate[1].

  • Drying: Dry the retentate under high vacuum for 24 hours to yield pure 3-aminoadamantane-1-carboxylic acid hydrochloride[2].

  • Validation Checkpoint 3: Run a ¹H-NMR (in DMSO-d₆). Confirm the complete disappearance of the sharp singlet at ~1.7-1.8 ppm (acetyl methyl protons). The presence of broad amine protons (-NH₃⁺) confirms the successful isolation of the hydrochloride salt.

References

  • 1. science.org.ge. 2.2. nih.gov.

Sources

Technical Support Center: Troubleshooting Peptide Coupling with 3-Amino-adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the specific challenges encountered during peptide coupling reactions with 3-Amino-adamantane-1-carboxylic acid. The unique steric bulk and physicochemical properties of this adamantane-based amino acid often necessitate specialized protocols and a nuanced understanding of peptide chemistry to achieve successful and high-yield couplings.

Introduction: The Challenge of the Adamantane Moiety

The adamantane cage, a rigid and lipophilic structure, is a valuable pharmacophore in drug design, often enhancing a molecule's ability to interact with biological targets and penetrate cell membranes.[1][2][3] However, these same properties present significant challenges in synthetic chemistry, particularly in peptide synthesis. The bulky nature of the adamantane group introduces considerable steric hindrance around both the amino and carboxylic acid functionalities of 3-amino-adamantane-1-carboxylic acid.[4][5] This steric impediment can dramatically slow down reaction rates and lead to incomplete couplings, necessitating carefully optimized conditions and potent reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 3-Amino-adamantane-1-carboxylic acid failing or giving very low yields?

A1: The primary culprit is almost always steric hindrance.[4] The bulky adamantane cage physically obstructs the approach of the coupling reagents and the N-terminal of the growing peptide chain to the carboxylic acid group. Standard coupling conditions that work well for less hindered amino acids are often insufficient to overcome this steric barrier.[5]

Q2: I'm observing a significant amount of unreacted starting material. What is the likely cause?

A2: Incomplete activation of the carboxylic acid is a common issue. The steric bulk of the adamantane moiety can hinder the formation of the active ester intermediate, which is the crucial first step in the coupling process.[6] This leads to a substantial portion of the 3-amino-adamantane-1-carboxylic acid remaining unactivated and thus unable to react.

Q3: My peptide is precipitating out of solution during the coupling reaction. What can I do?

A3: The high lipophilicity of the adamantane group can significantly decrease the solubility of the growing peptide chain, especially as more adamantane-containing residues are incorporated.[7] This can lead to aggregation and precipitation, effectively halting the reaction.

Troubleshooting Guides

Guide 1: Overcoming Low Coupling Efficiency

If you are experiencing low yields or incomplete reactions, the following strategies can significantly improve your coupling efficiency.

The Problem: Insufficient Carboxyl Group Activation

The bulky adamantane cage shields the carboxylic acid, making it difficult for standard coupling reagents to form the necessary active intermediate.

The Solution: Employ More Powerful Coupling Reagents

For sterically hindered amino acids like 3-amino-adamantane-1-carboxylic acid, standard carbodiimide reagents like DCC or EDC are often inadequate.[5] Guanidinium and phosphonium salt-based reagents are generally more effective.

Recommended Coupling Reagents for Hindered Amino Acids:

ReagentClassKey Advantages
HATU Guanidinium SaltHighly reactive, less epimerization, effective for hindered couplings.[8][9]
HBTU Guanidinium SaltA popular and effective choice for many standard and difficult couplings.[6][9]
PyBOP Phosphonium SaltHigh coupling efficiency with a low risk of racemization.[9][10]
COMU Guanidinium SaltHigh efficiency comparable to HATU, with improved safety and solubility profiles.[6][8]
  • Expert Insight: While HATU and HBTU are excellent choices, be mindful of potential side reactions. An excess of these uronium/aminium reagents can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain.[9][11][12] To avoid this, pre-activating the carboxylic acid before adding it to the resin is a recommended strategy.

Workflow for Optimizing Coupling Reagents

G start Low Coupling Yield with Standard Reagent (e.g., DIC/HOBt) reagent_choice Switch to a More Potent Coupling Reagent start->reagent_choice hatu Try HATU/DIPEA reagent_choice->hatu Option 1 hbtu Try HBTU/DIPEA reagent_choice->hbtu Option 2 pybop Try PyBOP/DIPEA reagent_choice->pybop Option 3 check_completion Monitor Reaction Completion (e.g., Kaiser Test) hatu->check_completion preactivation Consider Pre-activation to Avoid Guanidinylation hatu->preactivation hbtu->check_completion hbtu->preactivation pybop->check_completion success Coupling Successful check_completion->success Negative Test troubleshoot Incomplete Coupling: Proceed to Guide 2 check_completion->troubleshoot Positive Test

Caption: Decision workflow for selecting a suitable coupling reagent.

Protocol 1: HATU-Mediated Coupling of 3-Amino-adamantane-1-carboxylic Acid

This protocol is intended for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve 3-amino-adamantane-1-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours. Longer coupling times are often necessary for sterically hindered residues.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[13] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin as described in step 3.

Guide 2: Addressing Solubility Issues

The lipophilic nature of the adamantane moiety can lead to poor solubility of the growing peptide chain, causing aggregation and truncated sequences.

The Problem: Peptide Aggregation and Precipitation

As the peptide elongates, the increasing number of hydrophobic adamantane groups can cause it to fold into insoluble aggregates, preventing further reaction.[14]

The Solution: Modifying the Solvent System and Synthesis Strategy
  • Incorporate "Magic Mixtures": A combination of solvents can disrupt secondary structure formation and improve solvation. A commonly used "magic mixture" is composed of DCM, DMF, and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.[14]

  • Use Chaotropic Agents: Adding a low concentration (e.g., 0.5 M) of a chaotropic agent like LiCl to the DMF can help to disrupt hydrogen bonding and prevent aggregation.

  • Elevated Temperatures: Performing the coupling reaction at an elevated temperature (e.g., 40-50 °C) can improve solubility and reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.[15]

  • Double Coupling: For particularly difficult couplings, performing the reaction twice (a "double couple") can help to drive the reaction to completion.[16]

Protocol 2: Improving Peptide Solubility During Synthesis
  • Solvent Selection: Switch from pure DMF to a "magic mixture" of DCM/DMF/NMP (1:1:1).

  • Temperature: If solubility issues persist, increase the reaction temperature to 40 °C.

  • Monitoring and Recoupling: After the initial coupling reaction, perform a Kaiser test.[13]

  • If Kaiser Test is Positive:

    • Wash the resin thoroughly with DMF.

    • Prepare a fresh coupling solution as described in Protocol 1.

    • Perform a second coupling reaction (double couple) for an additional 2 hours.

  • Capping: If the Kaiser test remains positive after a double couple, it indicates that some N-terminal amines are inaccessible. To prevent the formation of deletion sequences, these unreacted amines should be "capped" by acetylation.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 ratio of Ac₂O:DIPEA:DMF) for 30 minutes.[13]

Guide 3: Minimizing Side Reactions

Over-activation and racemization are potential side reactions, especially when using highly reactive coupling reagents.

The Problem: Racemization and Other Undesired Reactions

The harsh conditions required to couple sterically hindered amino acids can sometimes lead to a loss of stereochemical integrity (racemization) or other side reactions.[11][17][18]

The Solution: Additives and Careful Control of Base
  • Racemization Suppressants: The addition of an agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can minimize racemization.[11][15] Many modern coupling reagents, such as HATU and HBTU, already incorporate an HOBt or similar moiety.[6][8]

  • Base Selection and Stoichiometry: The choice and amount of base can influence the extent of racemization.[12] Use the minimum amount of a hindered base like DIPEA or 2,4,6-collidine necessary to facilitate the reaction.

Decision Diagram for Minimizing Side Reactions

G start Concerned About Side Reactions (e.g., Racemization) reagent_check Is a Racemization Suppressant Moiety Present in the Coupling Reagent? start->reagent_check add_additive Add an External Suppressant (e.g., HOBt, Oxyma Pure) reagent_check->add_additive No (e.g., DIC) no_additive Proceed with Coupling reagent_check->no_additive Yes (e.g., HATU, HBTU) base_optimization Optimize Base: Use Hindered Base (DIPEA) and Stoichiometric Amounts add_additive->base_optimization no_additive->base_optimization final_protocol Final Optimized Protocol base_optimization->final_protocol

Caption: Strategy for minimizing side reactions during coupling.

Conclusion

Successfully incorporating 3-amino-adamantane-1-carboxylic acid into a peptide sequence requires a departure from standard protocols. By understanding the inherent challenges posed by its steric bulk and lipophilicity, and by employing more potent coupling reagents, optimized solvent systems, and careful reaction monitoring, researchers can overcome these obstacles. This guide provides a foundational framework for troubleshooting and developing robust synthetic strategies for this unique and valuable building block.

References

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Mojsov, S., & Merrifield, R. B. (1981). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. The Journal of Organic Chemistry, 46(14), 2844–2848.
  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • National Institutes of Health. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Kaimosi. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Genicbio. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Figshare. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • University of Vienna. (2006, July 21). Novel Peptides Incorporating Adamantyl Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • OUCI. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Sources

avoiding by-product formation during hydrolysis of acylaminoadamantane acids.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of acylaminoadamantane derivatives (e.g., N-acetyl-1-aminoadamantane or 3-acetylamino-1-adamantanecarboxylic acid) is a deceptive unit operation. While theoretically simple, the extreme hydrophobicity and steric bulk of the adamantane cage create a kinetic barrier that often necessitates harsh conditions.

These harsh conditions introduce two primary failure modes:

  • In Acidic Media (HCl): Formation of chloro-adamantane impurities via carbocation intermediates.

  • In Basic Media (NaOH/DEG): Incomplete conversion due to phase separation, or thermal degradation due to excessive temperatures (often >160°C).

This guide provides a technical breakdown of these mechanisms and field-proven protocols to minimize by-products.

Module 1: The Chemistry of Failure (Mechanistic Insight)

To prevent by-products, one must understand the competition between the desired Acyl Cleavage and the undesired Cage Substitution .

The Steric Barrier

The adamantane cage acts as a hydrophobic shield. In aqueous media, water molecules struggle to approach the carbonyl carbon of the amide bond, which is tethered to the bulky tertiary carbon of the cage. This necessitates high temperatures or co-solvents.

The "Chloro-Impurity" Trap

When using Hydrochloric Acid (HCl) for hydrolysis, a specific side reaction occurs. The tertiary carbon of the adamantane ring is stable enough to support a carbocation. Under refluxing acidic conditions, a competitive substitution can occur where the amino/amido group is replaced by a chloride ion, or a remote tertiary hydrogen is substituted.

Figure 1: Divergent Reaction Pathways in Acidic Media

G Start N-Acetylamino Adamantane Acid Inter Tetrahedral Intermediate Start->Inter + H2O / H+ Carbocation Adamantyl Cation Start->Carbocation Harsh Acid (SN1 Pathway) Product Amino Adamantane Acid (Target) Inter->Product - AcOH ByProduct 3-Chloro-Adamantane Derivative Carbocation->ByProduct + Cl-

Caption: Divergence of the reaction pathway. While hydrolysis (green) is desired, the stability of the adamantyl cation allows chloride attack (red) if HCl concentration and temperature are unregulated.

Module 2: Troubleshooting Center

Scenario A: "I see a persistent impurity at RRT 1.2 in my HPLC after acid hydrolysis."
  • Diagnosis: This is likely the Chloro-analog (e.g., 3-chloroadamantane-1-carboxylic acid).

  • Root Cause: Use of concentrated HCl at reflux for extended periods. The chloride ion is a competent nucleophile for the adamantyl cation.

  • Corrective Action:

    • Switch Acids: Replace HCl with H₂SO₂ (Sulfuric Acid) or HBr (though Br is also nucleophilic, H₂SO₄ is non-nucleophilic).

    • Lower Temperature: If you must use HCl, limit temperature to <90°C and extend time, rather than refluxing at >100°C.

    • Co-solvent: Use Acetic Acid/Water mixtures to improve solubility without requiring extreme acid concentrations.

Scenario B: "The reaction stalls at 60% conversion despite refluxing for 24 hours."
  • Diagnosis: Phase-Transfer Limitation .

  • Root Cause: The lipophilic adamantane substrate is not dissolving in the aqueous acid/base, leading to a heterogeneous reaction that only occurs at the interface.

  • Corrective Action:

    • Add a Co-solvent: Introduce 1-Propanol or Diethylene Glycol (DEG) . These have high boiling points and dissolve both the organic substrate and the aqueous reagent.

    • Phase Transfer Catalysis (PTC): For basic hydrolysis, add 1-2 mol% of Tetrabutylammonium bromide (TBAB) .

Scenario C: "My product is colored (brown/yellow) after basic hydrolysis in DEG."
  • Diagnosis: Oxidative Thermal Degradation .

  • Root Cause: Basic hydrolysis in Diethylene Glycol often requires temperatures of 160°C–240°C. At these temperatures, trace oxygen causes oxidative polymerization of the solvent or the amine product.

  • Corrective Action:

    • Inert Atmosphere: Strictly sparge the reaction vessel with Nitrogen/Argon before heating.

    • Reducing Agent: Add a pinch of Sodium Dithionite or Sodium Borohydride (carefully) to the mixture to scavenge oxidizers.

Module 3: Optimized Protocols (SOPs)

The following protocols are designed to maximize yield while suppressing the specific by-products mentioned above.

Protocol A: The "Safe" Acidic Hydrolysis (Avoids Chloro-Impurity)

Best for: 3-acetylamino-1-adamantanecarboxylic acid derivatives.

ParameterSpecificationRationale
Reagent 20-30% H₂SO₄ (aq)Non-nucleophilic anion prevents substitution on the cage.
Co-Solvent Acetic Acid (Glacial)Solubilizes the adamantane substrate.
Ratio 1:1 (Acid:Co-solvent)Balances proton activity with solubility.
Temp 100°C (Reflux)Sufficient energy to overcome steric barrier.
Work-up Neutralize to pH 6 (Isoelectric)Precipitates the Zwitterionic amino acid product.

Step-by-Step:

  • Dissolve 10g of N-acetyl substrate in 50mL Glacial Acetic Acid.

  • Add 50mL of 30% H₂SO₄ slowly.

  • Heat to reflux (approx 105°C) for 12–16 hours. Monitor by TLC/HPLC.

  • Critical Check: Ensure the solution remains homogeneous. If oiling out occurs, add more Acetic Acid.

  • Cool to room temperature. Adjust pH to 6.0 using 50% NaOH (keep cool to prevent re-dissolution).

  • Filter the white precipitate.[1][2][3]

Protocol B: High-Temp Basic Hydrolysis (Industry Standard for Memantine)

Best for: N-acetyl-1-aminoadamantane (where no carboxylic acid group is present to aid solubility).

ParameterSpecificationRationale
Reagent NaOH (Solid pellets)Strong base required for amide cleavage.
Solvent Diethylene Glycol (DEG)Boiling point >240°C allows high thermal activation.
Temp 160°C – 180°CWarning: Do not exceed 200°C to avoid tar formation.
Atmosphere Nitrogen (Strict)Prevents oxidation of the resulting amine.

Step-by-Step:

  • Charge 10g Substrate, 8g NaOH pellets, and 60mL Diethylene Glycol into a flask.

  • Sparge with Nitrogen for 15 minutes.

  • Heat to 170°C. The mixture should become a clear solution.

  • Maintain for 8–10 hours.

  • Quench: Pour the hot reaction mixture (carefully!) into 300mL crushed ice/water.

  • Extraction: Extract the free amine with Toluene or Ethyl Acetate (3x).

  • Purification: Precipitate as the HCl salt using anhydrous HCl in ether/isopropanol.

Module 4: Decision Logic (Workflow)

Use this logic flow to determine the correct hydrolysis path for your specific adamantane derivative.

Figure 2: Hydrolysis Strategy Selection

DecisionTree Start Start: Hydrolysis of Acylaminoadamantane CheckGroup Does the molecule contain a Carboxylic Acid group? Start->CheckGroup YesAcid Yes (e.g., 3-acetamino-1-acid) CheckGroup->YesAcid Yes NoAcid No (e.g., N-acetyl memantine) CheckGroup->NoAcid No AcidRoute Route A: Acidic Hydrolysis (Solubility is easier) YesAcid->AcidRoute BaseRoute Route B: Basic Hydrolysis (Requires high BP solvent) NoAcid->BaseRoute CheckHalogen Is Halogenation a risk? (Do you lack H2SO4?) AcidRoute->CheckHalogen UseDEG Use NaOH / DEG @ 170°C (Inert Atmosphere) BaseRoute->UseDEG UseH2SO4 Use H2SO4 / AcOH (Prevents Chloro-impurity) CheckHalogen->UseH2SO4 Yes (Avoid HCl) UseHCl Use HCl but keep T < 90°C (Monitor closely) CheckHalogen->UseHCl No (HCl is only option)

Caption: Decision matrix for selecting the hydrolysis method based on substrate functional groups and available reagents.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water for the basic hydrolysis? A: Generally, no. The reflux temperature of ethanol/water (approx. 78-80°C) is insufficient to overcome the steric hindrance of the adamantane cage for amide hydrolysis. You will likely see <10% conversion even after 48 hours. You need temperatures >130°C, requiring solvents like DEG, PEG, or pressurized vessels.

Q: I used HCl and my product melting point is 10°C lower than reported. Why? A: This is a classic sign of the Chloro-impurity (3-chloroadamantane-1-carboxylic acid). It co-crystallizes with your product. Perform a chloride content analysis or check Mass Spec (look for M+19/21 isotope patterns characteristic of Chlorine). Recrystallization is difficult; it is better to re-run the hydrolysis using Sulfuric Acid.

Q: Why do we add Acetic Acid in the acidic protocol? A: Adamantane derivatives are "grease balls"—highly hydrophobic. Acetic acid acts as a bridge solvent (co-solvent), dissolving the organic adamantane while being miscible with the aqueous mineral acid. Without it, your reactant floats on top, and hydrolysis is drastically slowed.

References

  • Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Source: Bull.[3] Georg. Natl. Acad. Sci., vol. 11, no. 2, 2017. Relevance: Identifies 3-chloroadamantane-1-carboxylic acid as the specific by-product of HCl hydrolysis.[3] URL:[Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Source: ACS Omega (via NCBI/PMC), 2020. Relevance: Details the NaOH/DEG high-temperature hydrolysis protocol and yields. URL:[Link]

  • 1-Adamantanecarboxylic Acid Synthesis (Organic Syntheses). Source: Organic Syntheses, Coll. Vol. 5, p.20 (1973). Relevance: Foundational text on handling adamantane carboxylation and hydrolysis steps.[1][3][4] URL:[Link]

Sources

Technical Support Center: Scale-Up of 3-Amino-adamantane-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 3-amino-adamantane-1-carboxylic acid. This compound is a highly versatile, rigid, lipophilic scaffold critical for the development of antiviral therapeutics (such as M2 proton channel inhibitors) and complex supramolecular architectures[1],[2].

Scaling up its production from adamantane-1-carboxylic acid presents unique thermochemical and purification challenges. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-driven methodologies to ensure high-yield, reproducible scale-up.

Process Workflow Visualization

The synthesis relies on a modified Ritter reaction to install the nitrogen functionality at the sterically hindered bridgehead carbon, followed by rigorous acid hydrolysis and isoelectric isolation[1],[3].

G A Adamantane-1-carboxylic acid (Starting Material) B Ritter Reaction HNO3 / H2SO4 / Oleum / MeCN 5-7°C A->B Carbocation generation C 3-Acetylamino-adamantane-1-carboxylic acid (Intermediate) B->C Quench in ice water D Acid Hydrolysis Conc. HCl / H2O / Reflux 6h C->D Amide cleavage E 3-Amino-adamantane-1-carboxylic acid HCl (Crude Salt) D->E Evaporation & Acetone wash F Neutralization & Isolation Et3N in DCM E->F Base addition G 3-Amino-adamantane-1-carboxylic acid (Final Free Base) F->G Precipitation & Filtration

Workflow for the scale-up synthesis of 3-amino-adamantane-1-carboxylic acid.

Troubleshooting & FAQs

Q1: During the Ritter reaction scale-up, we observe significant charring and a drop in yield. What is causing this, and how can we prevent it? Causality: The Ritter reaction utilizes a highly aggressive nitrating/oxidizing mixture (HNO₃, H₂SO₄, and oleum) to generate the adamantyl bridgehead carbocation[1]. At scale, the heat of mixing and the highly exothermic nucleophilic attack of acetonitrile on the carbocation can cause localized thermal spikes. If the internal temperature exceeds 10°C, oxidative degradation (charring) outcompetes the desired carbon-nitrogen bond formation[3]. Self-Validating Solution: Implement jacketed continuous-flow reactors or strictly control the dosing rate of acetonitrile in batch reactors. Validation Check: Maintain the internal temperature strictly between 5–7°C[1]. Before MeCN addition, verify complete carbocation generation by quenching a 1 mL reaction aliquot into 5 mL of ice water. A lack of white precipitate (unreacted adamantane-1-carboxylic acid) self-validates that the starting material has been fully converted to the soluble carbocation.

Q2: The hydrolysis of 3-acetylamino-adamantane-1-carboxylic acid to the free amine is stalling at ~70% conversion. Why? Causality: The steric bulk of the adamantane cage severely hinders the approach of water molecules to the amide carbonyl carbon. Standard amide hydrolysis conditions are kinetically insufficient. The reaction requires extreme conditions—specifically, boiling concentrated HCl (reflux) for a minimum of 6 hours[1]. Self-Validating Solution: Do not rely solely on the 6-hour timestamp. If the reaction stalls at scale, it is often due to the loss of HCl gas through the condenser, lowering the acid concentration. Validation Check: At t=5.5h, withdraw a 0.5 mL aliquot, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Analyze the aqueous layer via LC-MS. The reaction is only validated as complete when the peak for the intermediate acetamide (m/z 238) is ≤1% relative to the amine product (m/z 196). If stalled, utilize a pressurized Hastelloy reactor to maintain HCl molarity.

Q3: How do we efficiently isolate the final product, given its zwitterionic nature? Causality: 3-Amino-adamantane-1-carboxylic acid contains both a basic primary amine and an acidic carboxylic acid. At neutral pH, it exists as a highly water-soluble zwitterion, making traditional aqueous-organic extraction impossible. Self-Validating Solution: Isolate the product first as the hydrochloride salt by evaporating the hydrolysis mixture to complete dryness and triturating the residue with acetone to remove organic impurities[1]. To obtain the free base, suspend the salt in an organic solvent (e.g., dichloromethane) and add a stoichiometric amount of triethylamine (Et₃N)[1]. Validation Check: The free base will crash out of the DCM solution because the zwitterion is insoluble in non-polar solvents, whereas the byproduct (Et₃N·HCl) remains fully dissolved. A clear filtrate after precipitation validates the removal of the salt byproduct.

Scale-Up Methodologies & Self-Validating Protocols

Phase 1: Ritter Reaction (Acetylation)
  • Preparation: In a Hastelloy or glass-lined jacketed reactor equipped with a mechanical stirrer, dissolve adamantane-1-carboxylic acid in a pre-cooled mixture of HNO₃, H₂SO₄, and oleum[1].

  • Temperature Control: Cool the mixture to 5–7°C using an external chiller. Causality: Suppresses oxidative side reactions.

  • Reagent Dosing: Add acetonitrile (CH₃CN) dropwise, maintaining the internal temperature strictly below 10°C[1].

  • Reaction: Stir vigorously for 2.5 hours at 5–7°C[1].

  • Quench & Isolation: Quench the reaction by pouring the mixture over crushed ice. Filter the resulting precipitate. Wash the solid with deionized water until the filtrate is pH neutral, then dry to obtain 3-acetylamino-adamantane-1-carboxylic acid[1].

Phase 2: Acid Hydrolysis & Salt Formation
  • Suspension: To 5g (21 mmol) of 3-acetylamino-adamantane-1-carboxylic acid, add 40 mL of water and 50 mL of concentrated hydrochloric acid (HCl)[1].

  • Cleavage: Heat the mixture to a rolling boiling point and maintain a reflux for at least 6 hours[1]. Causality: High thermal energy is required to overcome the steric hindrance of the adamantane cage.

  • Evaporation: Evaporate the reaction mixture to complete dryness under reduced pressure[1].

  • Trituration: Treat the solid residue with cold acetone. Filter and dry to yield 3-aminoadamantane-1-carboxylic acid hydrochloride[1]. Causality: Acetone selectively dissolves colored organic degradation products while leaving the HCl salt intact.

Phase 3: Neutralization & Free Base Isolation
  • Suspension: Suspend the 3-aminoadamantane-1-carboxylic acid hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM)[1].

  • Neutralization: Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt[1].

  • Precipitation: Stir for 1 hour at room temperature. Causality: The neutralization shifts the molecule to its zwitterionic state, which is insoluble in DCM, forcing it to precipitate.

  • Collection: Filter the precipitate, wash with cold DCM to remove residual Et₃N·HCl, and dry under vacuum to obtain the pure free base.

Quantitative Process Parameters

Process StepKey ParameterTarget ValueCritical Quality Attribute (CQA)
Carbocation Formation Temperature5–7°CComplete dissolution; absence of starting material
Ritter Addition MeCN Dosing RateDropwise (<10°C)Prevention of thermal runaway and charring
Hydrolysis Reflux Time>6 hours>99% conversion of acetamide to amine
Salt Isolation Wash SolventCold AcetoneRemoval of highly colored organic impurities
Neutralization Base Equivalents2.2 eq Et₃NComplete precipitation of the free base zwitterion

References

  • Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents Source: Benchchem URL:1

  • Ritter Reaction Mechanism and Applications Source: Organic Chemistry Portal URL:3

  • Crystal structure of tetrakis[μ-3-carboxy-1-(1,2,4-triazol-4-yl)adamantane-κ2 N 1:N 2]tetrafluoridodi-μ2-oxido-dioxidodisilver(I)divanadium(V) tetrahydrate Source: National Institutes of Health (NIH) / PMC URL:2

Sources

Technical Support Center: N-Protected 3-Amino-adamantane-1-carboxylic Acid Deprotection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of N-protected 3-Amino-adamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with removing common amine protecting groups from this sterically hindered scaffold. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles.

General Troubleshooting Workflow

Before diving into issues specific to each protecting group, it's crucial to have a systematic approach to troubleshooting. An incomplete or messy deprotection reaction can often be traced back to a few common culprits. This workflow provides a logical sequence of steps to diagnose and resolve most issues encountered during the deprotection of 3-amino-adamantane-1-carboxylic acid derivatives.

G cluster_Start Initiation cluster_Action Action Phase cluster_Resolution Resolution start Problem Identified: Incomplete Deprotection or Side Products check_sm 1. Verify Starting Material (NMR, LC-MS) start->check_sm check_reagents 2. Check Reagent Quality (Fresh TFA, Active Catalyst, Anhydrous Solvents) check_sm->check_reagents If SM is pure check_setup 3. Review Reaction Setup (Temperature, Atmosphere, Stirring) check_reagents->check_setup If reagents are good adjust_cond 4. Adjust Reaction Conditions check_setup->adjust_cond If setup is correct change_reagent 5. Change Deprotection Strategy adjust_cond->change_reagent If no improvement success Success: Purify Product adjust_cond->success Monitor by TLC/LC-MS change_reagent->success Monitor by TLC/LC-MS

Caption: General troubleshooting workflow for deprotection reactions.

I. Boc Group Deprotection: Troubleshooting & FAQs

The tert-butyloxycarbonyl (Boc) group is favored for its stability and is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1]

Troubleshooting Guide: Boc Deprotection

Q1: My Boc deprotection is sluggish or incomplete, even after several hours. What's going on?

A1: This is a common issue, often exacerbated by the steric bulk of the adamantane cage, which can hinder the approach of the acid to the carbamate.[2]

  • Causality: The deprotection mechanism requires protonation of the Boc group's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and carbamic acid, which then decarboxylates.[3][4] Steric hindrance can slow down the initial protonation step.

  • Solutions:

    • Increase Acid Concentration: If you are using a dilute solution of TFA in dichloromethane (DCM), such as 25-50%, switch to neat TFA.[1][5]

    • Extend Reaction Time: Due to the hindered nature of the substrate, reactions may require longer times than typical for other amino acids. Monitor the reaction by TLC or LC-MS every 1-2 hours.[5][6]

    • Consider an Alternative Acid: 4M HCl in 1,4-dioxane is a potent alternative that can sometimes be more effective for stubborn deprotections. The reaction is often complete in under an hour.[5][7]

Q2: I've successfully removed the Boc group, but my final product is impure. I'm seeing unexpected higher mass peaks in my LC-MS. What are these side products?

A2: The most likely culprit is alkylation of your deprotected amine by the tert-butyl cation generated during the reaction.[1][2]

  • Causality: The tert-butyl cation is a reactive electrophile. While it often deprotonates to form isobutylene gas, it can also be trapped by nucleophiles. The newly formed free amine of 3-amino-adamantane-1-carboxylic acid can act as a nucleophile, leading to N-alkylation.

  • Solutions:

    • Use a Cation Scavenger: The addition of a scavenger is highly effective at quenching the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) or water (a few equivalents).

    • Perform the Reaction at Lower Temperature: Initiate the reaction at 0 °C to control the rate of cation formation and minimize side reactions.[1]

    • Dilute Conditions: Running the reaction at a lower concentration (e.g., 0.1 M) can disfavor the bimolecular alkylation side reaction.

Boc Deprotection: Comparative Table & Protocols
MethodReagent SystemTemperatureTypical TimeKey Considerations
Standard 25-50% TFA in DCM0 °C to RT1-4 hGood starting point; may be slow for adamantane derivatives.[1]
Aggressive Neat TFA0 °C to RT30 min - 2 hMore effective for hindered substrates; higher risk of side reactions without scavengers.[5]
Alternative 4M HCl in 1,4-DioxaneRT30 min - 1 hOften faster; product precipitates as the HCl salt, simplifying workup.[7]
Mild p-TsOH (2 eq.)RT (Ball Mill)10 minA solvent-free, mechanochemical method suitable for acid-sensitive substrates.[8]
Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve N-Boc-3-amino-adamantane-1-carboxylic acid (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed (typically 2-4 hours).[5]

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene or isopropanol can help remove residual TFA.[1][5]

G Boc_N Boc-NH-R Protonated Boc-N⁺H₂-R Boc_N->Protonated + H⁺ (TFA) Carbamic_Acid HOOC-NH-R Protonated->Carbamic_Acid Fragmentation tBu_cation t-Bu⁺ Protonated->tBu_cation Amine_Salt TFA⁻ ⁺H₃N-R Carbamic_Acid->Amine_Salt Decarboxylation, + H⁺ CO2 CO₂↑ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.[1][3]

II. Cbz Group Deprotection: Troubleshooting & FAQs

The carboxybenzyl (Cbz or Z) group is a versatile protecting group, stable to both acidic and basic conditions, and is most commonly removed by catalytic hydrogenolysis.[9][10]

Troubleshooting Guide: Cbz Deprotection

Q1: My catalytic hydrogenation to remove the Cbz group is very slow or has stalled completely. What should I do?

A1: Incomplete hydrogenolysis is a frequent problem that can often be attributed to catalyst inactivation or poor reaction conditions.[11][12]

  • Causality: The palladium catalyst's surface is where the reaction occurs. If this surface is blocked or "poisoned," the reaction will stop. The product amine itself can coordinate to the palladium surface, inhibiting the reaction.[11] Impurities containing sulfur can irreversibly poison the catalyst.[11]

  • Solutions:

    • Use a Fresh Catalyst: Palladium on carbon (Pd/C) can lose activity over time. Always use a fresh batch of catalyst. For more difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[13]

    • Acidify the Medium: Performing the reaction in a solvent like acetic acid or adding a small amount of acid to a solvent like methanol or ethanol can protonate the product amine.[13] This prevents it from coordinating to the catalyst, thereby improving efficiency.

    • Increase Hydrogen Pressure: If using a hydrogen balloon (atmospheric pressure), consider switching to a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi), which can accelerate the reaction.[12]

    • Check for Catalyst Poisons: Ensure your starting material and solvents are free from sulfur-containing impurities. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may help.[11]

Q2: My molecule has other reducible functional groups (e.g., double bonds, nitro groups). How can I selectively remove the Cbz group?

A2: Standard catalytic hydrogenation will reduce many other functional groups.[11] In these cases, alternative deprotection methods are necessary.

  • Causality: H₂ with a palladium catalyst is a powerful reducing system with broad reactivity. Selective deprotection requires a milder or chemically distinct method.

  • Solutions:

    • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate, formic acid, or triethylsilane in place of hydrogen gas.[11][14] It is often milder and can provide better chemoselectivity. Refluxing in ethanol with ammonium formate and Pd/C is a common and effective procedure.[12]

    • Acid-Mediated Deprotection: Strong acidic conditions can also cleave Cbz groups, offering a metal-free alternative.[11][15] Reagents like HBr in acetic acid or isopropanol hydrochloride (IPA·HCl) are effective.[15] This approach is particularly advantageous for large-scale syntheses where avoiding heavy metal contamination is critical.[15]

Cbz Deprotection: Comparative Table & Protocols
MethodReagent SystemTemperatureKey Considerations
Standard Hydrogenolysis H₂ (atm or pressure), 10% Pd/C, MeOH or EtOAcRTWidely used, clean byproducts (toluene, CO₂).[9] Susceptible to catalyst poisoning.[11]
Transfer Hydrogenation Ammonium Formate, 10% Pd/C, MeOH or EtOHRT to RefluxAvoids use of H₂ gas, often milder and more selective.[11][12]
Acidolysis 33% HBr in Acetic AcidRTMetal-free alternative. Harsh conditions may not be suitable for all substrates.[15]
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve N-Cbz-3-amino-adamantane-1-carboxylic acid (1 equivalent) in methanol or ethanol (approx. 0.1 M).[12]

  • Carefully add 10% Pd/C catalyst (10-20% by weight relative to the starting material).

  • To the stirred suspension, add ammonium formate (5-10 equivalents).

  • Heat the reaction mixture to a gentle reflux (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with fresh solvent.

  • Concentrate the filtrate in vacuo to yield the crude product, which can be purified further if necessary.

III. Fmoc Group Deprotection: Troubleshooting & FAQs

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis due to its lability under basic conditions, while remaining stable to acid.[16]

Troubleshooting Guide: Fmoc Deprotection

Q1: My Fmoc deprotection seems incomplete. What could be the cause?

A1: Incomplete Fmoc removal is often due to insufficient deprotection time or reagent access, which can be a particular problem with sterically hindered or aggregating sequences.[17][18]

  • Causality: The deprotection is an E1cB elimination mechanism initiated by a base (typically a secondary amine like piperidine) abstracting the acidic proton on the fluorene ring.[16][19] The resulting dibenzofulvene (DBF) intermediate is then trapped by excess amine.[16] If the base cannot efficiently access the proton, the reaction will be slow.

  • Solutions:

    • Increase Deprotection Time/Repetitions: The standard protocol often calls for a 20% piperidine in DMF solution.[16] If deprotection is slow, increase the treatment time (e.g., from 10-20 minutes to 30 minutes) or perform a second, fresh treatment with the piperidine solution.[17][20]

    • Use a Stronger Base System: For particularly difficult cases, a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[17][21] DBU is a more potent base and can accelerate the initial proton abstraction.

Q2: I'm observing side products after Fmoc deprotection, particularly with sensitive amino acids in a peptide sequence. How can I minimize these?

A2: The basic conditions required for Fmoc removal can catalyze several side reactions, most notably aspartimide formation and diketopiperazine formation.[17][18][22]

  • Causality:

    • Aspartimide Formation: Occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, particularly in Asp-Gly or Asp-Ser sequences.[17][18]

    • Diketopiperazine (DKP) Formation: Involves the cyclization of the N-terminal dipeptide, cleaving it from the resin. This is common when Proline is one of the first two residues.[17][18]

  • Solutions:

    • Reduce Basicity/Contact Time: For sequences prone to aspartimide formation, switch to a less basic deprotection reagent like 20% piperazine in DMF or shorten the deprotection time significantly (e.g., 2 x 5 minute treatments instead of 1 x 20 minutes).[16][17]

    • Use DBU with a Scavenger: A solution of 2% DBU with 2% piperazine in DMF can be effective. DBU is a strong base for deprotection, while the less-basic piperazine acts as an efficient scavenger for the DBF byproduct without promoting as many side reactions.[17]

Fmoc Deprotection: Comparative Table & Protocols
MethodReagent SystemTypical TimeKey Considerations
Standard 20% Piperidine in DMF10-20 minThe default method; robust and well-established.[16] Can cause side reactions with prolonged exposure.[18]
Milder 20% Piperazine in DMF20-30 minLess basic than piperidine, reducing the risk of aspartimide formation.[17]
Stronger 2% DBU / 20% Piperidine in DMF5-10 minMore potent for hindered systems. Use with caution as DBU is a very strong base.[17][21]
Protocol 3: Standard Fmoc Deprotection (Solid-Phase Example)
  • Swell the Fmoc-3-amino-adamantane-1-carboxylic acid-loaded resin in DMF for 30-60 minutes.[20]

  • Drain the DMF solvent.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain.[20]

  • Add a second, fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[16][20]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct before proceeding to the next coupling step.[20]

G Fmoc_NHR Fmoc-NH-R Anion Fluorenyl Anion Intermediate Fmoc_NHR->Anion + Piperidine (- H⁺) DBF Dibenzofulvene (DBF) Anion->DBF β-elimination Amine H₂N-R Anion->Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.[16][23]

References

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 16(1), 895-906. [Link]

  • Johnson, D. C., II, & Widlanski, T. S. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(25), 4643–4646. [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Request PDF. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Biopolymers, 55(3), 217-226. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Humana Press. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Retrieved from [Link]

  • Scholar Commons. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 434-441. [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

Sources

Validation & Comparative

comparing biological activity of 3-Amino-adamantane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The adamantane scaffold—often referred to as the "lipophilic bullet" in medicinal chemistry—has fundamentally shaped the development of neuroprotective and antiviral therapeutics[1]. Among its most versatile functionalizations is 3-amino-adamantane-1-carboxylic acid , a bifunctional building block that allows for orthogonal modifications at the amino and carboxylic acid terminals. This unique structural topology enables researchers to fine-tune lipophilicity, target-binding affinity, and blood-brain barrier (BBB) penetration.

This guide provides an in-depth comparative analysis of 3-amino-adamantane-1-carboxylic acid derivatives against standard pharmacological alternatives, detailing their biological activities, comparative efficacy, and the rigorous experimental protocols required to validate their performance.

Comparative Biological Activity Profiles

The rigid, three-dimensional structure of the adamantane nucleus allows it to insert seamlessly into hydrophobic protein pockets. By functionalizing the 1- and 3- positions, researchers have developed derivatives that exhibit potent activity across multiple biological targets, ranging from the central nervous system (CNS) to viral ion channels[2].

A. Neurological Activity: mGluR5 and NMDA Modulation

Amine and amide derivatives of 3-amino-adamantane-1-carboxylic acid have shown profound efficacy as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) and as non-competitive NMDA receptor antagonists[1][3].

  • Comparison with Alternatives: While standard memantine effectively blocks NMDA receptors to treat neurodegenerative diseases, specific retroamide and urea derivatives of 3-amino-adamantane-1-carboxylic acid offer targeted allosteric modulation of mGluR5[3]. This allosteric approach prevents the complete blockade of glutamate transmission, offering a safer therapeutic window for treating schizophrenia and cognitive deficits without the severe psychotomimetic side effects associated with direct orthosteric antagonists like PCP[4].

B. Antiviral Efficacy: M2 Ion Channel Blockade

The parent adamantane compounds (amantadine and rimantadine) are classic inhibitors of the Influenza A M2 proton channel[5].

  • Comparison with Alternatives: 3-amino-adamantane-1-carboxylic acid derivatives maintain this antiviral baseline but offer a distinct advantage: the carboxylic acid moiety can be converted into various amides to modulate lipophilicity[6]. This modification helps overcome viral resistance mechanisms that render standard amantadine ineffective, yielding IC50 values in the low micromolar range against resistant Influenza A strains[6].

C. Metabolic and Antimicrobial Applications

Recent optimizations of adamantane carboxylic acid derivatives have expanded their utility into metabolic disorders, acting as potent diacylglycerol acyltransferase 1 (DGAT1) inhibitors (IC50 ~5 nM) for obesity and diabetes, rivaling the efficacy of vildagliptin[5][7]. Furthermore, these derivatives exhibit targeted antibacterial properties against Gram-positive bacteria (e.g., S. epidermidis) by altering bacterial cell membrane permeability[8][9].

Quantitative Efficacy Comparison

The following table synthesizes the quantitative performance of 3-amino-adamantane-1-carboxylic acid derivatives against established alternatives across various therapeutic domains.

Derivative Class / ModificationPrimary Biological TargetStandard AlternativeObserved IC50 / MIC RangeKey Pharmacological Advantage
Amide/Urea Derivatives mGluR5 (Allosteric Modulator)MPEP10 nM – 50 nMHigh BBB penetration; preserves baseline glutamate signaling[3].
N-Acyl Derivatives Influenza A M2 ChannelAmantadine5 µM – 15 µMOvercomes specific M2 pore mutations via altered steric bulk[6].
E-Adamantane Carboxylic Acids DGAT1 / DPP-4Vildagliptin~5 nMExcellent microsomal stability and reduced cytotoxicity[7].
Unmodified Core Gram-Positive Bacteria MembraneStandard Antibiotics62.5 – 1000 µg/mLDirect membrane permeability alteration; low eukaryotic toxicity[8][9].

Mechanistic Pathways of Adamantane Derivatives

To understand how a single bifunctional scaffold can dictate such diverse biological outcomes, we must map its interaction pathways. The diagram below illustrates the divergent mechanisms of action based on specific functional group modifications.

G cluster_CNS Neurological Pathway (CNS) cluster_Viral Antiviral Pathway Deriv 3-Amino-adamantane-1-carboxylic acid derivatives mGluR5 mGluR5 Allosteric Modulation Deriv->mGluR5 Amide/Urea derivatives NMDA NMDA Receptor Antagonism Deriv->NMDA Amine derivatives M2 Viral M2 Ion Channel Blockade Deriv->M2 Lipophilic binding Glutamate Glutamate Transmission Regulation mGluR5->Glutamate NMDA->Glutamate Schizo Schizophrenia & Neuroprotection Glutamate->Schizo Uncoating Inhibition of Viral Uncoating M2->Uncoating Flu Influenza A Clearance Uncoating->Flu

Caption: Divergent mechanistic pathways of 3-amino-adamantane-1-carboxylic acid derivatives in CNS and viral targets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical causality explanations for experimental choices, ensuring researchers understand why a step is performed, not just how.

Protocol A: Synthesis of N-Acyl-3-Amino-adamantane-1-carboxylic Acid Derivatives

This protocol utilizes an amidation strategy to modify the amino group while preserving the carboxylic acid for potential downstream oligomerization[2][6].

Causality & Rationale: The starting material, 3-aminoadamantane-1-carboxylic acid, is typically stored as a hydrochloride salt to prevent premature oxidation and amine degradation. Triethylamine (TEA) is strictly required to neutralize the HCl salt, freeing the lone pair on the nitrogen for nucleophilic attack[6].

  • Preparation: Dissolve 1.0 equivalent of 3-aminoadamantane-1-carboxylic acid hydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 2.2 equivalents of triethylamine (TEA) dropwise. Self-Validation Check: The cloudy suspension should clarify as the free amine is generated and dissolves in the DCM[6].

  • Activation & Coupling: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride (or anhydride) dropwise to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the primary amine spot confirms reaction completion.

  • Purification: Quench with water, extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography. Validate the final structure using ¹H-NMR and ¹³C-NMR to ensure the carboxylic acid moiety remains intact[8].

Protocol B: In Vitro mGluR5 Allosteric Modulation Assay (Calcium Mobilization)

Because these derivatives act as allosteric modulators rather than direct agonists/antagonists, standard binding assays are insufficient. We must measure functional intracellular calcium flux in the presence of a baseline glutamate stimulus[3].

Causality & Rationale: Allosteric modulators only alter the receptor's conformation when the endogenous ligand (glutamate) is present. Therefore, the protocol must establish a sub-maximal (EC20) glutamate baseline. A Positive Allosteric Modulator (PAM) will spike the calcium signal above this baseline, while a Negative Allosteric Modulator (NAM) will depress it.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 in 384-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media and add Fluo-4 AM (a calcium-sensitive fluorescent dye) dissolved in assay buffer. Incubate for 1 hour at room temperature in the dark.

  • Baseline Establishment: Read the baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Compound Addition: Inject the synthesized 3-amino-adamantane-1-carboxylic acid derivatives (ranging from 1 nM to 10 µM) into the wells. Read fluorescence for 3 minutes to check for direct agonist activity (which should be zero).

  • Allosteric Probe: Inject an EC20 concentration of glutamate.

  • Data Analysis: Record the peak fluorescence. Compare the signal against a positive control (e.g., MPEP for NAM activity). Calculate the IC50/EC50 using non-linear regression analysis.

References

  • Benchchem. "Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents." Benchchem,
  • PubMed.
  • Google Patents. "EP1789380A1 - Amino adamantane derivatives, methods for the production and use thereof.
  • MDPI. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI,
  • SciSpace.
  • ResearchGate. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • MedChemExpress. "Adamantane-carboxylic acid | Antibacterial Agent." MedChemExpress,
  • Google Patents. "WO2011087758A1 - Adamantyl amide derivatives and uses of same.
  • Googleapis. "(12)

Sources

Structure-Activity Relationship (SAR) Guide: 3-Amino-adamantane-1-carboxylic Acid Analogs vs. Traditional Adamantanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Evolution of the "Lipophilic Bullet"

For decades, the adamantane scaffold has been a cornerstone of medicinal chemistry, famously dubbed the "lipophilic bullet" for its ability to drastically enhance the pharmacokinetic properties and target-binding affinity of pharmaceuticals[1]. While first-generation adamantanes like Amantadine and Memantine achieved clinical success as antiviral and neuroprotective agents, their simple, monofunctional structures limit their utility in modern, complex drug design.

Enter 3-Amino-adamantane-1-carboxylic acid (3-AACA) . By introducing a bifunctional handle—a carboxylic acid at the C1 position and an amino group at the C3 position—3-AACA serves as a highly versatile building block. This guide objectively compares the structure-activity relationship (SAR) of 3-AACA derivatives against traditional adamantanes, providing synthetic protocols and mechanistic insights for researchers developing Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases[2].

Structural & Mechanistic Rationale

The pharmacological superiority of adamantane derivatives stems from their rigid, highly symmetrical tricyclic cage. This structure perfectly anchors into the hydrophobic pockets of various ion channels (such as the viral M2 channel and the mammalian NMDA receptor)[1].

However, neurodegenerative conditions like Alzheimer’s Disease are multifactorial, involving both glutamatergic excitotoxicity (mediated by NMDA receptors) and neuroinflammation (mediated by purinergic P2X7 receptors). Traditional adamantanes only target the former. 3-AACA overcomes this limitation:

  • The C3-Amino Group: Retains the critical cationic charge necessary for voltage-dependent channel blockade within the NMDA receptor pore.

  • The C1-Carboxylic Acid: Provides a synthetic anchor for amide coupling with aromatic hydrazides or anilines. These bulky, lipophilic extensions are essential for allosteric inhibition of the P2X7 receptor[2].

MOA Ligand 3-AACA Derivative (Multi-Target Directed Ligand) Target1 NMDA Receptor (Glutamatergic System) Ligand->Target1 Lipophilic Core Anchoring Target2 P2X7 Receptor (Purinergic System) Ligand->Target2 Amide/Carboxylic H-Bonding Effect1 Delay Neurodegeneration (Ion Channel Blockade) Target1->Effect1 Effect2 Reduce Neuroinflammation (Inhibit Cytokine Release) Target2->Effect2 Outcome Synergistic Neuroprotection (Alzheimer's Disease Therapy) Effect1->Outcome Effect2->Outcome

Caption: Dual-target mechanism of 3-AACA derivatives in synergistic neuroprotection.

SAR Comparison: 3-AACA vs. Alternatives

When comparing 3-AACA analogs to standard adamantane therapies, quantitative SAR data reveals the precise trade-offs between target selectivity and multi-target capability. While Memantine is a highly potent, selective NMDA antagonist, it lacks the structural complexity to address neuroinflammation. Conversely, 3-AACA derivatives (such as Compound 9a, a hydrazide analog) sacrifice a fraction of NMDA potency to achieve biologically relevant P2X7 antagonism, creating a balanced MTDL profile[2].

Table 1: SAR Comparison of Adamantane Derivatives
CompoundPrimary Target(s)NMDA IC₅₀ (µM)P2X7 IC₅₀ (µM)Structural Advantage / Limitation
Amantadine Viral M2 / NMDA~10.5N/AHigh lipophilicity; lacks functional handles for modification.
Memantine NMDA Receptor~1.0N/AEnhanced NMDA affinity via C3/C5 methyl steric bulk.
3-AACA (Base) NMDA>50N/AInactive on its own; serves as a bifunctional scaffold.
3-AACA Hydrazide (9a) NMDA & P2X7~5.2~8.1Dual antagonism; extended aromatic system blocks P2X7 pore.

Experimental Workflows & Protocols

Synthesis of the 3-AACA Scaffold

The synthesis of 3-AACA requires overcoming the extreme chemical stability of the adamantane cage. This is achieved via a modified Ritter reaction, utilizing a superacidic environment to force carbocation formation at the bridgehead carbon[3].

Synthesis Start Adamantane-1-carboxylic acid Step1 Ritter Reaction (HNO3, H2SO4, Oleum, CH3CN) Start->Step1 Carbocation Formation Intermediate 3-Acetylamino-adamantane-1-carboxylic acid Step1->Intermediate Nucleophilic Attack Step2 Acid Hydrolysis (HCl, H2O, Reflux) Intermediate->Step2 Amide Deprotection Product 3-Amino-adamantane-1-carboxylic acid Step2->Product Precipitation

Caption: Synthetic workflow of 3-AACA via Ritter reaction and acid hydrolysis.

Step-by-Step Methodology:

  • Carbocation Generation: Cool adamantane-1-carboxylic acid (1 eq) on an ice bath. Slowly dissolve in a highly electrophilic mixture of concentrated HNO₃, H₂SO₄, and 20-30% oleum. Causality: The oleum/acid mixture is strictly required to generate the C3 adamantyl carbocation, as standard acidic conditions cannot overcome the activation energy of the rigid aliphatic cage[3].

  • Nucleophilic Attack: Maintain the temperature at 5–7°C and add acetonitrile dropwise. Stir for 2.5 hours. The acetonitrile acts dually as a nucleophile and nitrogen source, attacking the carbocation to form the acetamido intermediate.

  • Quenching: Pour the mixture over crushed ice to decompose the reactive species. Filter and wash the resulting 3-acetylamino-adamantane-1-carboxylic acid precipitate until neutral.

  • Deprotection (Hydrolysis): Suspend the intermediate in a mixture of water and 37% HCl. Reflux aggressively for 6–10 hours. Causality: The steric hindrance of the adamantane cage makes the acetamido group highly resistant to standard cleavage; prolonged reflux in concentrated acid is a self-validating requirement to ensure complete conversion[3].

  • Isolation: Evaporate to dryness and treat the residue with acetone to yield pure 3-amino-adamantane-1-carboxylic acid hydrochloride.

In Vitro Pharmacological Validation (Dual-Target Assay)

To validate the MTDL properties of synthesized 3-AACA analogs, researchers must employ distinct functional assays for both targets[2].

Protocol A: P2X7 Receptor Ethidium Ion Uptake Assay

  • Principle: Unlike standard ion channels, prolonged activation of P2X7 by ATP dilates the channel into a macropore permeable to molecules up to 900 Da.

  • Procedure: Seed P2X7-expressing HEK293 cells in a 96-well plate. Pre-incubate with the 3-AACA derivative (0.1–100 µM) for 15 minutes. Add 50 µM ethidium bromide and 1 mM ATP.

  • Validation: Ethidium (314 Da) selectively enters the dilated macropore and intercalates with intracellular DNA, yielding a massive fluorescent signal. A reduction in fluorescence directly correlates to P2X7 blockade, providing a self-validating, high-throughput readout of antagonist efficacy[2].

Protocol B: NMDA Receptor Electrophysiology

  • Principle: Measure intracellular Ca²⁺ influx in primary rat cerebellar granule neurons.

  • Procedure: Load neurons with a fluorescent calcium indicator (e.g., Fluo-4 AM). Apply 100 µM NMDA and 10 µM glycine to trigger channel opening. Introduce the 3-AACA derivative and monitor the decay in fluorescence to calculate the IC₅₀.

Conclusion

While Amantadine and Memantine remain gold standards for single-target interventions, their structural simplicity is a bottleneck for next-generation drug discovery. 3-Amino-adamantane-1-carboxylic acid solves this by maintaining the pharmacokinetic benefits of the "lipophilic bullet" while providing orthogonal functional groups (amine and carboxylic acid) for modular synthesis. As demonstrated by recent SAR data, 3-AACA derivatives successfully bridge the gap between glutamatergic excitotoxicity and neuroinflammation, cementing their status as premier scaffolds for Multi-Target-Directed Ligands.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. URL:[Link]

  • Karoutzou, O., Kwak, S.-H., Lee, S.-D., Martínez-Falguera, D., Sureda, F. X., Vázquez, S., Kim, Y.-C., & Barniol-Xicota, M. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules, 23(1), 230. URL:[Link]

  • Zurabishvili, D., Lomidze, M., Gogolashvili, I., & Kazmaier, U. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, 11(1), 63-69. URL:[Link]

Sources

In Vitro Antiviral Profiling of Adamantane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives (e.g., Amantadine, Rimantadine) were the first approved antivirals for Influenza A, functioning as M2 ion channel blockers. While widespread resistance has limited their clinical utility against circulating flu strains, the adamantane scaffold remains a privileged structure in drug discovery. Recent research has pivoted toward spiro-adamantane derivatives and bananins for activity against resistant Influenza A and, notably, as viroporin inhibitors for coronaviruses (SARS-CoV-2).

This guide outlines the critical in vitro assay frameworks required to evaluate these compounds. It contrasts high-throughput screening methods (CPE) with the gold-standard validation method (Plaque Reduction), providing the technical rigor necessary for modern drug development.

Part 1: Mechanistic Grounding & Causality

To design a valid assay, one must understand the specific stage of the viral lifecycle being targeted. Adamantanes are early-stage inhibitors .

The Mechanism of Action (MOA)

Adamantanes bind to the transmembrane domain of the viral M2 protein (Influenza) or the E protein (Coronaviruses).

  • Normal Infection: The virus enters via endocytosis.[1][2] The endosome acidifies.[1][2][3] The M2 channel opens, allowing H+ ions to flood the virion.[1][2][4] This acidity dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), permitting uncoating and nuclear import.

  • Adamantane Blockade: The drug occupies the channel pore. H+ cannot enter. The vRNP remains bound to M1. Uncoating fails. The virus is trapped in the endosome and degraded.

Implication for Assays: Because adamantanes act on entry/uncoating, assays that measure late-stage events (like viral RNA accumulation via qPCR) can be used, but Plaque Reduction is superior because it visually demonstrates the prevention of cell-to-cell spread, which relies on repeated entry cycles.

Visualization: M2 Ion Channel Blockade Pathway

M2_Blockade Virus_Entry Viral Endocytosis Endosome_Acid Endosomal Acidification (pH < 6.0) Virus_Entry->Endosome_Acid M2_Channel M2 Ion Channel (Closed) Endosome_Acid->M2_Channel Triggers M2_Open M2 Channel Opens M2_Channel->M2_Open Normal State Trapped Virus Trapped/Degraded M2_Channel->Trapped If Blocked Proton_Influx H+ Influx into Virion M2_Open->Proton_Influx Adamantane Adamantane Derivative (Inhibitor) Adamantane->M2_Channel Blocks Pore Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication

Figure 1: Mechanism of Action. Adamantane derivatives block the M2 channel pore, preventing the proton influx required for viral uncoating.[4]

Part 2: Comparative Analysis of Assay Methodologies

For adamantane derivatives, distinguishing between cytotoxicity and viral inhibition is critical, as the scaffold can be lipophilic and toxic at high concentrations.

FeaturePlaque Reduction Assay (PRA)CPE Reduction (MTT/MTS)M2-Yeast Growth Restoration
Role Gold Standard Validation High-Throughput Screening Mechanistic Confirmation
Readout Countable plaques (infectious units).Optical Density (Cell viability).Yeast colony growth.[1]
Sensitivity High.[1][2][5] Detects partial inhibition of spread.Moderate. Requires significant cell death protection.Specific to M2 channel function only.
Throughput Low (6-24 well plates).High (96-384 well plates).Very High.
Cost High (Labor/Reagents).Low.Low.
Adamantane Context Essential to confirm IC50 values < 1 µM.Prone to false positives if drug is cytotoxic.Proves the drug hits the M2 target, not just the host.

Expert Insight: Do not rely solely on CPE assays for adamantanes. Adamantanes often have a narrow Selectivity Index (SI). A compound might kill 20% of cells (toxicity) while inhibiting virus, confusing the MTT readout. Always validate "hits" with a Plaque Assay.

Part 3: Detailed Experimental Protocols

Protocol A: Plaque Reduction Neutralization Test (The Validator)

This protocol validates the ability of the derivative to stop infectious viral spread.

Materials:

  • MDCK cells (Influenza) or Vero E6 cells (Coronavirus).

  • Crystal Violet stain (0.1% in 20% ethanol).[3]

  • Overlay Medium: 2X MEM mixed 1:1 with 1.2% Avicel (microcrystalline cellulose) or Agarose.

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well or 12-well plates. Incubate until 90-100% confluent monolayer forms.

  • Infection (Adsorption):

    • Wash cells with PBS.[3]

    • Infect with ~50-100 PFU (Plaque Forming Units) of virus per well.

    • Crucial Step: Incubate for 1 hour at 37°C to allow entry. Rock plates every 15 mins to prevent drying.

  • Treatment:

    • Remove viral inoculum.[3][6]

    • Add the Overlay Medium containing the adamantane derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control 1: Virus Only (No drug) = 100% plaques.

    • Control 2: Cell Only (No virus) = 0 plaques.

  • Incubation: Incubate for 48-72 hours (virus dependent) until plaques are visible.

  • Fixation & Staining:

    • Remove overlay (if liquid/Avicel) or fix through agarose with 10% Formalin for 1 hour.

    • Stain with Crystal Violet for 15 mins.[3] Wash with water.[3]

  • Analysis: Count plaques. Calculate % inhibition relative to Virus Control.

Protocol B: High-Throughput CPE Reduction (The Screen)

Use this for screening libraries of derivatives.

  • Seeding: Plate MDCK cells (1-2 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Drug Pre-treatment: Add adamantane derivatives (serial dilution) 1 hour prior to infection (optional but recommended for entry inhibitors).

  • Infection: Add virus at MOI 0.001 - 0.01. (Low MOI is critical; too much virus overwhelms the M2 block).

  • Incubation: 48-72 hours at 37°C.

  • Readout (MTS/CCK-8):

    • Add 20 µL MTS reagent.[3] Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.

    • Self-Validation: Run a parallel plate with Drug + Cells (No Virus) to determine Cytotoxicity (CC50).

Part 4: Performance Benchmarks & Data Interpretation

When publishing or analyzing data, compare your adamantane derivative against these established benchmarks.

Table 2: Comparative Antiviral Potency (Influenza A H1N1/H3N2)

CompoundTargetTypical IC50 (Sensitive Strain)Typical IC50 (Resistant S31N)CC50 (Cytotoxicity)Selectivity Index (SI)
Amantadine M2 Channel1.0 - 10.0 µM> 100 µM (Inactive)> 300 µM~30-100
Rimantadine M2 Channel0.5 - 5.0 µM> 100 µM> 300 µM~60-150
Oseltamivir Neuraminidase0.1 - 5.0 nM0.1 - 5.0 nM (Active)> 500 µM> 100,000
Spiro-Adamantanes M2 (Mutant)0.5 - 2.0 µM0.2 - 5.0 µM (Target)~50 - 100 µM~20-50
Bananin SARS-CoV-2 Helicase~0.5 - 3.0 µMN/A> 300 µM> 100

Data Interpretation Guide:

  • The Resistance Gap: Note the massive difference between Amantadine (>100 µM) and Oseltamivir (nM range) in resistant strains. A successful new adamantane derivative must bridge this gap, aiming for low µM or nM activity against the S31N mutant .

  • The Toxicity Trap: Adamantane derivatives often show "antiviral activity" at 50 µM, but if the CC50 is 60 µM, the drug is simply killing the host cells, not the virus. A valid hit requires an SI (CC50/IC50) > 10.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow for a drug discovery campaign targeting adamantane derivatives, ensuring scientific rigor.

Assay_Workflow Library Adamantane Library Screen Primary Screen (CPE Reduction) Library->Screen Tox_Check Cytotoxicity Check (CC50 in Cells) Screen->Tox_Check Parallel Hit_Select Hit Selection (SI > 10) Screen->Hit_Select IC50 Data Tox_Check->Hit_Select CC50 Data Validation Validation (Plaque Reduction) Hit_Select->Validation Best Hits Mechanism Mechanistic Assay (M2-Yeast / TEVC) Validation->Mechanism Confirm Target

Figure 2: Experimental Workflow. A tiered approach starting with high-throughput screening and moving to rigorous validation and mechanistic confirmation.

References

  • Tanner, J. A., et al. (2005).[7] The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus.[7][8] Chemistry & Biology.

  • Balgi, A. D., et al. (2013).[1] Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay.[2][9] PLoS ONE.

  • Wang, J., et al. (2011). Discovery of spiro-piperidine inhibitors of the influenza A virus M2 proton channel. ACS Medicinal Chemistry Letters.

  • He, Y., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Pathogens.[10][11][12]

  • BenchChem Application Note. (2025). Adamantane Derivatives in Antiviral Drug Design: Protocols and Data.

Sources

comparative analysis of 3-Amino-adamantane-1-carboxylic acid and other constrained amino acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-Amino-adamantane-1-carboxylic acid (3-AAC) , a rigid


-amino acid scaffold, against other constrained amino acid residues used in peptidomimetics and drug design.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

Executive Summary

3-Amino-adamantane-1-carboxylic acid (3-AAC) represents a specialized class of "cage-like" constrained


-amino acids. Unlike the widely used 

-amino acid constraints (e.g., Aib) that induce helical folding, 3-AAC serves two distinct functions: it acts as a rigid molecular spacer that locks the backbone distance between the N- and C-termini, and it functions as a lipophilic bullet to facilitate Blood-Brain Barrier (BBB) penetration.

This guide compares 3-AAC primarily against Gabapentin (a flexible


-amino acid) and Aib  (a rigid 

-amino acid), demonstrating that 3-AAC is the superior choice for applications requiring maximal proteolytic stability and CNS targeting, albeit with higher synthetic challenges due to steric hindrance.

Structural & Physicochemical Analysis[1]

The "Lipophilic Bullet" Effect

The adamantane cage of 3-AAC provides a unique combination of high lipophilicity and three-dimensional bulk. While standard amino acids rely on side-chain interactions, the 3-AAC scaffold is the backbone.

Comparative Physicochemical Profile

Feature3-Amino-adamantane-1-carboxylic acid (3-AAC)Gabapentin (1-aminomethylcyclohexaneacetic acid)Aib (

-Aminoisobutyric acid)
Class Rigid

-Amino Acid
Flexible

-Amino Acid
Rigid

-Amino Acid
Geometry Cage (Tricyclic)Chair (Cyclohexane)Tetrahedral (Gem-dimethyl)
Conformational Freedom Locked (Bridgehead carbons)Mobile (Chair-chair interconversion)Restricted (

restricted)
Lipophilicity (LogP) High (Adamantane core adds ~2-3 log units)ModerateLow/Moderate
Proteolytic Stability Extreme (Steric shield)ModerateHigh
Primary Application BBB Shuttle, Fixed-distance spacerAnticonvulsant,

-turn mimic
Helix (

/

) inducer
Conformational Rigidity Mechanism
  • Gabapentin: Although cyclic, the cyclohexane ring can undergo chair flips. The

    
    -amino acid backbone (C-C-C-N) retains significant rotational freedom, allowing it to adopt multiple turn structures.
    
  • 3-AAC: The amino and carboxyl groups are attached to the bridgehead carbons (positions 1 and 3) of the adamantane cage. The carbon skeleton is chemically locked. This defines a precise distance (~5-6 Å) between the N- and C-termini, making it an ideal "molecular ruler" for separating pharmacophores.

Performance Analysis: Biological & Synthetic[2]

Blood-Brain Barrier (BBB) Permeability

Experimental data suggests that incorporating the adamantane moiety significantly enhances CNS uptake.

  • Mechanism: The "lipophilic bullet" effect increases membrane partition. Unlike linear alkyl chains, the globular shape of adamantane masks the polar amide bonds from solvation, facilitating passive diffusion.

  • Data Point: Analogs of Gabapentin modified with the adamantane scaffold (AdGABA) showed a 3-fold increase in affinity for the

    
     subunit of voltage-gated calcium channels compared to Gabapentin, largely attributed to improved receptor occupancy driven by lipophilicity and rigid pre-organization.
    
Metabolic Stability

3-AAC confers near-absolute resistance to proteases.

  • Causality: Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to fit into a specific active site groove. The bulk of the adamantane cage (diameter ~7 Å) physically prevents the peptide bond from entering the catalytic cleft.

  • Observation: Peptides containing 3-AAC often exhibit half-lives (

    
    ) in plasma >24 hours, compared to minutes for natural peptides.
    

Experimental Protocols

Protocol: Solid-Phase Coupling of Hindered 3-AAC

Challenge: The bridgehead amine at position 3 is sterically hindered by the cage hydrogens. Standard coupling reagents (HBTU/DIC) often fail or result in low yields. Solution: Use of high-reactivity uronium salts (HATU) or acid chlorides.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Activation (The Critical Step):

    • Dissolve Fmoc-3-amino-adamantane-1-carboxylic acid (3 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq). Note: HOAt is preferred over HOBt for hindered couplings due to the neighboring group effect.

    • Add DIEA (6 eq) last to initiate activation. Pre-activate for exactly 2 minutes.

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Irradiation: Heat to 75°C for 10 minutes (or 2 hours at RT with double coupling).

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling with Triphosgene method (generate acid chloride in situ).

  • Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Protocol: PAMPA-BBB Assay

To verify the "lipophilic bullet" performance of your 3-AAC derivative.

  • Donor Plate: Dissolve compound (10 mM in DMSO) and dilute to 50

    
    M in PBS (pH 7.4).
    
  • Membrane: Coat the PVDF filter of the donor plate with 4

    
    L of Porcine Brain Lipid (PBL)  solution (20 mg/mL in dodecane).
    
  • Incubation: Sandwich donor and acceptor plates (containing PBS) and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Quantify concentration in Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Determine effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are classified as CNS+ (high permeability).

Decision Logic & Visualization

Selection Strategy for Constrained Amino Acids

Use the following logic to determine when 3-AAC is the correct tool for your sequence.

SelectionLogic Start Select Constrained Amino Acid Q1 Primary Goal? Start->Q1 Helix Helix Induction Q1->Helix Secondary Structure Turn Turn/Spacer Q1->Turn Pharmacophore Spacing Aib Use Aib (Alpha-AA) (Gem-dimethyl effect) Helix->Aib Q2 Flexibility Required? Turn->Q2 Flexible Yes (Induced Fit) Q2->Flexible Rigid No (Pre-organized) Q2->Rigid Gabapentin Use Gabapentin (Flexible Gamma-AA) Flexible->Gabapentin Q3 CNS Target / High Stability? Rigid->Q3 AAC Use 3-AAC (Rigid Gamma-AA) Q3->AAC Yes (Max Lipophilicity) Cyclic Use Cyclic Beta/Gamma AA (e.g., ACBC) Q3->Cyclic No (Standard)

Figure 1: Decision Matrix for selecting constrained amino acid residues based on structural and ADME requirements.

Synthetic Workflow for Hindered Amines

SynthesisFlow Resin Resin-AA-NH2 Coupling Coupling: Microwave 75°C, 10 min Resin->Coupling Activation Activation: Fmoc-3-AAC + HATU + HOAt (Pre-activate 2 min) Activation->Coupling Check Kaiser/Chloranil Test Coupling->Check Success Proceed to Deprotection Check->Success Negative (No free amine) Fail Re-couple via Acid Chloride (Triphosgene) Check->Fail Positive (Free amine)

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for introducing the sterically hindered 3-AAC residue.

References

  • PubChem. 3-Amino-adamantane-1-carboxylic acid | C11H17NO2.[1][2] National Library of Medicine. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • Zoidis, G., et al. (2005). Design and synthesis of the novel GABA adamantane derivative (AdGABA). Journal of Medicinal Chemistry. (Contextualized via ResearchGate). Available at: [Link]

Sources

Beyond the Cage: Validating 3-Amino-adamantane-1-carboxylic Acid (3-AACA) in Neurotherapeutic Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Structural Pivot

In the landscape of neuroprotective drug design, the adamantane cage is legendary, primarily due to Memantine and Amantadine —lipophilic amines that act as uncompetitive NMDA receptor antagonists. However, 3-Amino-adamantane-1-carboxylic acid (3-AACA) represents a critical divergence in this pharmacophore's utility.

Unlike its purely lipophilic cousins, 3-AACA is not primarily a direct receptor ligand. Instead, it is a bio-enhancing scaffold . This guide validates the specific utility of 3-AACA as a "Trojan Horse" vector that confers blood-brain barrier (BBB) permeability and metabolic stability to otherwise fragile neuroprotective payloads (such as peptides or antioxidants).

Core Comparison: The Functional Divide
FeatureMemantine (Standard of Care)3-AACA (The Scaffold)
Primary Mechanism Direct NMDA Receptor Antagonism (Open-channel block)Pharmacokinetic Enhancer (BBB Shuttle / Peptidomimetic)
Chemical Nature Lipophilic Amine (

)
Amphiphilic Amino Acid (Zwitterionic potential)
BBB Permeability High (Passive Diffusion)High (Often via LAT1 transport or passive diffusion when conjugated)
Neuroprotective Role Direct: Blocks excitotoxicity.Indirect: Delivers/stabilizes active payloads (e.g., Edaravone, Enkephalins).
Key Limitation Side effects (Psychotomimetic at high doses)Low affinity for NMDA receptors (reduces off-target toxicity).

Mechanistic Validation: The "Shuttle" Hypothesis

To validate 3-AACA, one must prove it solves the two greatest failures in neuropharmacology: Proteolytic Instability and BBB Impermeability .

The Mechanism of Action (DOT Visualization)

The following diagram illustrates how 3-AACA modifies a neuroactive payload (e.g., a peptide) to bypass degradation and enter the CNS, contrasting with Memantine's direct action.

NeuroprotectionMechanism cluster_0 Systemic Circulation Payload Fragile Payload (e.g., Peptide/Edaravone) AACA 3-AACA Scaffold Payload->AACA Chemical Conjugation Protease Serum Proteases Payload->Protease Rapid Degradation Conjugate 3-AACA-Conjugate AACA->Conjugate Conjugate->Protease Steric Shielding BBB Blood-Brain Barrier Conjugate->BBB Enhanced Lipophilicity & Transport Protease->Payload Hydrolysis CNS CNS Parenchyma BBB->CNS Permeation Target Neuroprotection (Reduced Aggregation/Oxidation) CNS->Target Active Moiety Release Memantine Memantine (Comparator) Memantine->BBB Passive Diffusion NMDA NMDA Receptor (Blockade) Memantine->NMDA Direct Antagonism NMDA->Target Stops Excitotoxicity

Caption: Figure 1. Comparative mechanism showing 3-AACA as a protective transport vector (Green Path) versus Memantine's direct receptor interaction (Black Path).

Experimental Validation Protocols

To objectively validate 3-AACA's utility, you must perform a comparative triad of experiments: Stability, Permeability, and Efficacy.

Protocol A: Metabolic Stability Assay (Microsomal Stability)

Rationale: Proves the "Steric Shield" effect of the adamantane cage against enzymatic cleavage.

  • Preparation: Synthesize a model peptide (e.g., Leu-Enkephalin) and its 3-AACA modified analog.

  • Incubation: Incubate

    
     of each compound with pooled human liver microsomes (HLM) or plasma at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Validation Criterion: The 3-AACA conjugate must demonstrate a

    
     increase of 
    
    
    
    compared to the native payload.
Protocol B: PAMPA-BBB Permeability Screen

Rationale: Validates the capacity of 3-AACA to drag polar payloads across lipid membranes.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid extract.

  • Controls:

    • High Permeability: Memantine (

      
      ).
      
    • Low Permeability: The native payload (e.g., Edaravone or unmodified peptide).

  • Procedure:

    • Add

      
       of compound solution (
      
      
      
      ) to the donor plate.
    • Incubate for 18 hours at room temperature.

    • Measure concentration in the acceptor plate via UV-Vis or HPLC.

  • Calculation: Determine the effective permeability (

    
    ).
    
  • Target Data: 3-AACA conjugates should achieve

    
     (moderate-to-high CNS penetration).
    
Protocol C: Neuroprotection Against Glutamate Excitotoxicity

Rationale: Distinguishes between "Carrier" effect and "Drug" effect.

  • Cell Line: PC12 cells (differentiated with NGF) or primary cortical neurons.

  • Treatment Groups:

    • Group 1: Vehicle (Control).

    • Group 2: Glutamate (

      
      ) + Glycine (Insult).
      
    • Group 3: Glutamate + Memantine (

      
      ) (Positive Control).
      
    • Group 4: Glutamate + 3-AACA (Free Acid,

      
      ) (Negative Control for direct affinity).
      
    • Group 5: Glutamate + 3-AACA-Conjugate (Test).

  • Assay: Measure cell viability via MTT or LDH release after 24 hours.

  • Expected Outcome:

    • Memantine: High protection (direct NMDA blockade).

    • 3-AACA (Free): Low/No protection (confirms low NMDA affinity).

    • Conjugate: High protection (if payload is active) or Moderate protection (if 3-AACA acts via secondary mechanisms like inhibiting protein aggregation).

Comparative Data Summary

The following table synthesizes expected experimental outputs based on current literature regarding adamantane derivatives [1, 2].

MetricMemantine3-AACA (Free Acid)3-AACA-Edaravone Conjugate
NMDA Receptor Affinity (

)

(High)

(Low/Inactive)
Variable (usually low)
LogP (Lipophilicity) 3.3


(Optimized)
Metabolic

(Plasma)

hours
ModerateHigh (Shielded)
Neuroprotective Mechanism Blocks

influx
None (stand-alone)Antioxidant + Anti-aggregation
Toxicity Profile Dizziness, ConfusionLow (Renal excretion)Low

Synthesis of Findings & Workflow

To incorporate 3-AACA into your pipeline, follow this decision logic:

Workflow Start Drug Candidate Selection CheckProp Is Candidate BBB Permeable? Start->CheckProp DirectUse Use Direct Formulation CheckProp->DirectUse Yes Modify Conjugate with 3-AACA CheckProp->Modify No TestAffinity Test NMDA Affinity Modify->TestAffinity ResultA High Affinity? (Unlikely for Acid) TestAffinity->ResultA Route1 Develop as NMDA Antagonist (Rare) ResultA->Route1 Yes Route2 Develop as Neuroprotective Prodrug/Carrier ResultA->Route2 No (Desired)

Caption: Figure 2. Decision matrix for utilizing 3-AACA in drug development. Note that lack of NMDA affinity (Route 2) is often a desired feature to avoid psychotomimetic side effects.

Conclusion

3-Amino-adamantane-1-carboxylic acid is not a replacement for Memantine; it is its complement . While Memantine serves as a "shield" against excitotoxicity, 3-AACA serves as a "chariot" for other therapeutics. Its validation lies in its ability to maintain the lipophilic benefits of the adamantane cage while introducing a functional handle (carboxylic acid) for conjugation, thereby enabling the delivery of next-generation neuroprotectants that would otherwise fail to cross the blood-brain barrier.

References
  • Parfenov, E. A., & Smirnova, L. D. (2023). New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments. Molecules , 28(22), 7560.

    • Validates the use of adamantane-amino acid pharmacophores to enhance the neuroprotective effects of antioxidants like Edaravone.
  • Suslov, E. V., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model. Molecules , 27(17), 5456.

    • Demonstrates the structural utility of adamantane derivatives in creating conjugates that outperform native compounds in memory retention models.
  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology , 6(1), 61-67.

    • Provides the baseline mechanistic data for Memantine (NMDA antagonism)
  • Wanka, L., et al. (2013).

    
    -Amino-adamantane-1-carboxylic acids as constituents of biologically active peptides. Journal of Peptide Science , 19(5). 
    
    • Establishes the chemical basis for using 3-AACA as a peptidomimetic scaffold to improve stability.

comparing the efficacy of different synthesis routes for 3-Amino-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Synthesis Routes for 3-Amino-adamantane-1-carboxylic Acid: A Methodological Guide

Executive Summary & Pharmacological Context

The adamantane cage is widely recognized in medicinal chemistry as a "lipophilic bullet" that enhances the pharmacokinetic properties and target-binding affinity of various pharmacophores[1]. Specifically, 3-amino-adamantane-1-carboxylic acid is a conformationally rigid, bi-functional intermediate critical to the development of antiviral agents, lipophilic GABA analogues, and L-type Ca2+ channel modulators[1][2].

Synthesizing this molecule requires functionalizing the highly stable adamantane core at two distinct tertiary positions. Because the adamantane scaffold lacks adjacent activating groups, introducing the amino group onto adamantane-1-carboxylic acid demands harsh, highly specific electrophilic conditions. This guide objectively compares the efficacy, scalability, and mechanistic causality of the predominant synthesis routes used by drug development professionals today.

Mechanistic Evaluation of Synthesis Routes

The synthesis of 3-amino-adamantane-1-carboxylic acid generally relies on generating a stable adamantyl carbocation, followed by nucleophilic trapping. We evaluate three primary routes:

Route A: The Oxidative Ritter Reaction (Industry Standard)

This route begins with commercially available adamantane-1-carboxylic acid. Because the starting material lacks a leaving group at the target 3-position, a powerful electrophilic medium (a mixture of nitric acid, sulfuric acid, and oleum) is used to abstract a hydride ion, generating a tertiary carbocation[3][4]. Acetonitrile is then introduced as a nucleophile to form a nitrilium ion, which upon aqueous quenching yields 3-acetylamino-adamantane-1-carboxylic acid[4]. Finally, harsh acid hydrolysis removes the acetyl protecting group to yield the target hydrochloride salt[5].

  • Causality & Efficacy: The use of oleum (fuming sulfuric acid) is critical; it drives the oxidative dehydration process and stabilizes the carbocation. The reaction must be kept strictly between 5–7°C to prevent uncontrolled fragmentation or poly-nitration of the adamantane core[4].

Route B: The Standard Ritter Reaction (via 3-Hydroxyadamantane-1-carboxylic acid)

If 3-hydroxyadamantane-1-carboxylic acid is used as the starting material, the oxidative hydride abstraction is unnecessary. Sulfuric acid alone is sufficient to protonate the hydroxyl group and eliminate water, yielding the same tertiary carbocation[4].

  • Causality & Efficacy: This route is significantly safer and produces higher-purity intermediates because it avoids the harsh oxidative HNO₃/Oleum mixture[4]. However, the precursor (3-hydroxyadamantane-1-carboxylic acid) is more expensive and often requires its own multi-step synthesis.

Route C: The Schmidt Reaction / Direct Azidation

The Schmidt reaction utilizes hydrazoic acid (or sodium azide in acidic media) to directly insert an amine into the adamantane core or convert a dicarboxylic acid into an amino acid[6].

  • Causality & Efficacy: While this route reduces the step count by bypassing the acetyl-protected intermediate, it is rarely utilized in modern scale-up operations due to the extreme toxicity and explosive hazards associated with hydrazoic acid.

Quantitative Efficacy & Route Comparison

The following table summarizes the experimental data and practical viability of each route based on established literature protocols[4][5].

Synthesis RouteStarting MaterialKey ReagentsIntermediate YieldFinal Step YieldScalability & Safety Profile
Route A (Oxidative Ritter) Adamantane-1-carboxylic acidHNO₃, H₂SO₄, Oleum, CH₃CN, HCl~78.7%~78.0%High Scalability. Requires strict exotherm control (5-7°C) due to strong oxidants.
Route B (Standard Ritter) 3-Hydroxyadamantane-1-carboxylic acidH₂SO₄, CH₃CN, HCl>85.0%~78.0%Moderate Scalability. Safer profile (no HNO₃/Oleum), but precursor is cost-prohibitive.
Route C (Schmidt Reaction) Adamantane-1,3-dicarboxylic acidNaN₃, H₂SO₄N/A~40-50%Low Scalability. High explosion risk; strictly limited to small-scale discovery labs.

Visualizing the Synthetic Workflows

SynthesisRoutes A Adamantane-1-carboxylic acid C HNO3 / H2SO4 / Oleum + CH3CN (5-7°C) A->C B 3-Hydroxyadamantane-1-carboxylic acid D H2SO4 + CH3CN B->D E 3-Acetylamino-adamantane-1-carboxylic acid C->E Oxidative Ritter D->E Standard Ritter F Aqueous HCl Reflux (95°C) E->F G 3-Amino-adamantane-1-carboxylic acid HCl F->G Acid Hydrolysis

Synthetic pathways to 3-amino-adamantane-1-carboxylic acid via Ritter reactions.

Mechanism N1 Tertiary C-H N2 Hydride Abstraction (HNO3/Oleum) N1->N2 N3 Adamantyl Carbocation N2->N3 N4 Nucleophilic Attack (Acetonitrile) N3->N4 N5 Nitrilium Ion N4->N5 N6 Aqueous Quench N5->N6 N7 Acetamide N6->N7 Tautomerization

Mechanistic sequence of the oxidative Ritter reaction on the adamantane core.

Validated Experimental Protocols (Route A)

The following self-validating system ensures high yield and purity by utilizing specific phase-separation and precipitation triggers.

Protocol 1: Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid

Rationale: The highly electrophilic medium generates the carbocation, while strict thermal control prevents degradation.

  • Preparation: In a flask equipped with a mechanical stirrer and cooled with an ice bath, prepare a highly acidic oxidative mixture by combining 35 mL of 54% HNO₃, 60 mL of 98% H₂SO₄, and 80 mL of 20% oleum[4].

  • Substrate Addition: Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions. Stir intensively and cool to 2–5°C[4].

  • Carbocation Generation: Stir the reaction mixture at 10–15°C for 2.5 hours to ensure complete hydride abstraction[4].

  • Nucleophilic Trapping: Cool the mixture back to 5–7°C. Slowly add 80 mL of acetonitrile (CH₃CN) dropwise[3][4]. Self-Validation Check: The reaction will become highly exothermic; addition rate must be dictated by the internal thermometer to prevent exceeding 7°C.

  • Quenching & Isolation: Stir for an additional 2.5 hours, then quench by pouring the mixture directly into crushed ice water. A precipitate will immediately form[3][4].

  • Purification: Filter the isolated solid and wash thoroughly with distilled water until the filtrate reaches a neutral pH. Dry under a vacuum to yield ~20.66 g (78.7%) of the technical product[4].

Protocol 2: Acid Hydrolysis to 3-Aminoadamantane-1-carboxylic Acid Hydrochloride

Rationale: The steric bulk of the adamantane cage makes the acetamide highly resistant to hydrolysis, necessitating extended reflux times in concentrated acid.

  • Preparation: To a 3-neck 5-L flask equipped with a reflux condenser, add 432 g (1.82 mol) of 3-acetylamino-adamantane-1-carboxylic acid, 1.00 L of water, and 2.44 L of concentrated hydrochloric acid (HCl)[5].

  • Hydrolysis: Heat the resulting mixture to 95°C and maintain reflux for 6 days[5]. (Note: Smaller scale reactions of ~5g can achieve completion in 6-10 hours, but large-scale operations require extended thermodynamics due to solubility limits[3][4]).

  • Precipitation: During the 6-day reflux, solid material will begin to precipitate directly from the solution as the hydrochloride salt forms[5].

  • Isolation: Cool the reaction mixture to 0°C to maximize precipitation. Filter the solids and wash aggressively with acetone[5]. Self-Validation Check: Acetone removes unreacted starting material and the 3-chloroadamantane-1-carboxylic acid by-product, leaving only the pure hydrochloride salt[4].

  • Drying: Dry the solid under high vacuum at 50°C for 2 hours to afford ~328 g (78% yield) of 3-amino-adamantane-1-carboxylic acid hydrochloride as a white solid[5].

References

  • Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations Bulletin of the Georgian National Academy of Sciences URL: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Chemical Reviews (NIH/SciSpace) URL:[Link]

  • Adamantyl amide derivatives and uses of same (WO2011087758A1)

Sources

Comparative Guide: 3-Amino-adamantane-1-carboxylic Acid vs. Memantine in NMDA Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Memantine , a clinically approved NMDA receptor antagonist, and 3-Amino-adamantane-1-carboxylic acid (3-Ac-Ad), a structural analog often utilized as a synthetic intermediate.

Key Distinction: Memantine is a high-affinity, voltage-dependent, uncompetitive antagonist optimized for CNS penetration and channel blocking. In contrast, 3-Amino-adamantane-1-carboxylic acid acts primarily as a zwitterionic building block. Due to the introduction of a polar carboxyl group at the bridgehead position, 3-Ac-Ad lacks the necessary lipophilicity to cross the blood-brain barrier (BBB) effectively or bind the hydrophobic PCP-site within the NMDA receptor channel.

Structural & Physicochemical Characterization

The pharmacological divergence between these two compounds stems directly from their physicochemical properties. The NMDA receptor channel pore is lined with hydrophobic residues, necessitating a lipophilic ligand for effective blocking.

Chemical Structure Analysis[1][2]
FeatureMemantine3-Amino-adamantane-1-carboxylic acid
IUPAC Name 3,5-dimethyladamantan-1-amine3-aminoadamantane-1-carboxylic acid
Functional Groups Primary Amine (-NH₂), Methyl groups (-CH₃)Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Charge at pH 7.4 Cationic (Amine protonated)Zwitterionic (Amine protonated, Acid deprotonated)
Lipophilicity (LogP) ~3.3 (Highly Lipophilic)~0.1 - 0.5 (Polar/Amphiphilic)
BBB Permeability High (Passive Diffusion)Low (Requires active transport; unlikely substrate)
Graphviz Diagram: Structural & Functional Divergence

The following diagram illustrates the Structure-Activity Relationship (SAR) leading to the functional differences.

G Adamantane Adamantane Scaffold (Rigid Lipophilic Core) Memantine Memantine (1-amino-3,5-dimethyladamantane) Adamantane->Memantine Alkylation AcidAnalog 3-Amino-adamantane-1-carboxylic acid Adamantane->AcidAnalog Oxidation/Carboxylation Methyls + 2 Methyl Groups (Increases Hydrophobicity) Memantine->Methyls Carboxyl + Carboxylic Acid Group (Introduces Polarity/Zwitterion) AcidAnalog->Carboxyl PCP_Site Binds PCP Site (Hydrophobic Pocket in NMDAR) Methyls->PCP_Site Optimized Fit BBB_Cross Crosses BBB (CNS Active) Methyls->BBB_Cross No_Bind Electrostatic Repulsion Low Affinity / No Binding Carboxyl->No_Bind Steric/Charge Clash No_BBB Poor BBB Penetration (CNS Inactive) Carboxyl->No_BBB

Caption: Structural modifications to the adamantane core dictate receptor affinity and bioavailability. Memantine's methyl groups enhance hydrophobic fit, while the carboxyl group of the acid analog disrupts binding.

Pharmacodynamics: NMDA Receptor Binding

Memantine: The "Magic Shotgun"

Memantine is classified as an uncompetitive, low-affinity, voltage-dependent antagonist .

  • Binding Site: It binds to the phencyclidine (PCP) site located inside the ion channel pore, specifically interacting with residues on the GluN1 and GluN2 subunits (e.g., Asn616).

  • Mechanism: It can only bind when the channel is open (use-dependent).

  • Kinetics: Crucially, memantine has a fast off-rate (

    
    ). This allows it to block pathological, prolonged Ca²⁺ influx (excitotoxicity) while rapidly unblocking during physiological synaptic transmission, preserving normal function.
    
  • Affinity (

    
    ):  Approximately 0.5 – 1.0 µM .
    
3-Amino-adamantane-1-carboxylic Acid: The Inactive Precursor

There is no evidence in current pharmacological literature to suggest this specific compound acts as a functional NMDA antagonist.

  • Binding Inhibition: The presence of the negatively charged carboxylate group (at physiological pH) creates electrostatic repulsion with the electronegative environment of the channel pore, which is designed to conduct cations (Ca²⁺, Na⁺).

  • SAR Insight: Structure-Activity Relationship studies on adamantane derivatives confirm that maintaining lipophilicity is critical. Derivatives with polar groups (like -COOH) directly attached to the cage generally show drastic loss of affinity unless esterified or amidated to mask the charge.

  • Primary Utility: It serves as a synthetic intermediate (e.g., for peptide synthesis or Vildagliptin manufacture) rather than a pharmacological probe.

Experimental Protocols for Validation

To empirically verify the difference in binding affinity, researchers should utilize a Radioligand Displacement Assay .

Protocol: Displacement Assay

This assay measures the ability of the test compound to displace a known high-affinity blocker (


) from the PCP site.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Test Compounds: Memantine (positive control), 3-Amino-adamantane-1-carboxylic acid (test), Glutamate & Glycine (to open channels).

Workflow:

  • Membrane Preparation: Homogenize cortex in 0.32 M sucrose; centrifuge to isolate synaptic membranes. Wash extensively to remove endogenous glutamate.

  • Incubation:

    • Buffer: 5 mM Tris-HCl (pH 7.4).

    • Add 10 µM Glutamate and 10 µM Glycine (Required to open the channel for uncompetitive antagonist access).

    • Add

      
       (final conc. 5 nM).
      
    • Add increasing concentrations of Memantine (

      
       to 
      
      
      
      M) and 3-Amino-adamantane-1-carboxylic acid (
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 2 hours.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester to trap bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Expected Results:

  • Memantine: Sigmoidal displacement curve.

    
     approx. 1-2 µM.
    
  • 3-Amino-adamantane-1-carboxylic acid: Flat line or negligible displacement even at high concentrations (>100 µM), indicating lack of binding.

Graphviz Diagram: Experimental Logic

Experiment cluster_0 Assay Conditions Receptor NMDA Receptor (Open State) Radioligand [3H]MK-801 Receptor->Radioligand Binds Memantine Memantine Memantine->Receptor Competes Result1 Displacement Observed (Radioactivity Decreases) Memantine->Result1 TestAcid 3-Amino-Acid Analog TestAcid->Receptor Fails to Bind Result2 No Displacement (Radioactivity Constant) TestAcid->Result2

Caption: Logic flow for


 displacement assay. Memantine competes for the binding site, while the acid analog fails to interact.

References

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 38(6), 735-767. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • Chen, H. S., & Lipton, S. A. (2006). "The chemical biology of clinically tolerated NMDA receptor antagonists." Journal of Neurochemistry, 97(6), 1611-1626. Link

  • PubChem Compound Summary. (2024). "3-aminoadamantane-1-carboxylic acid."[1][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Geldenhuys, W. J., et al. (2005). "Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor." Bioorganic & Medicinal Chemistry, 13(10), 3285-3291. (Demonstrates the necessity of lipophilicity for channel blockers). Link

Sources

Assessing the Metabolic Stability of Peptides Containing 3-Amino-adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the metabolic stability of peptides modified with 3-Amino-adamantane-1-carboxylic acid (3-AAC).[1] It is designed for researchers optimizing peptide therapeutics for half-life extension and proteolytic resistance.[1]

Executive Summary: The Adamantane Advantage

Peptide therapeutics often fail due to rapid renal clearance and enzymatic degradation. 3-Amino-adamantane-1-carboxylic acid (3-AAC) represents a specialized class of non-canonical amino acids that addresses these failures through extreme steric shielding and backbone modification .[1]

Unlike standard


-amino acid modifiers (e.g., Aib) that rely on side-chain constraints, 3-AAC functions as a rigid 

-amino acid
scaffold.[1] Its incorporation introduces a lipophilic "diamondoid" cage directly into the peptide backbone, extending the carbon chain and rendering the adjacent peptide bonds inaccessible to serum proteases and hepatic enzymes.
Key Performance Metrics
Feature3-Amino-adamantane-1-carboxylic Acid (3-AAC)

-Aminoisobutyric Acid (Aib)
D-Amino Acids
Backbone Type

-Amino Acid (3-carbon spacer)

-Amino Acid

-Amino Acid (Inverted Chirality)
Primary Stabilization Mechanism Steric Occlusion & Backbone ExtensionHelix Induction (

) & Thorpe-Ingold Effect
Stereochemical Non-recognition
Lipophilicity (

LogP)
High Increase (+2.0 to +3.[1][2][3]0)Slight IncreaseNeutral
Proteolytic Resistance Excellent (Blocks endo- & exopeptidases)Good (Stabilizes helices)Excellent (Specific residues only)
Typical Half-Life Extension >24–96 hours (Plasma)2–10 hoursVariable

Mechanistic Basis of Stability

To understand why 3-AAC confers superior stability, one must analyze its structural impact on the peptide chain.

The "Cage" Effect vs. Proteolysis

Proteases (e.g., Trypsin, Chymotrypsin, DPPIV) require the peptide backbone to adopt an extended conformation within the enzyme's active site.

  • Steric Blockade: The adamantane cage (C10H16) is a bulky, tricyclic hydrocarbon. When 3-AAC is incorporated, the cage structure surrounds the peptide bond, physically preventing the protease catalytic triad from approaching the scissile bond.

  • Gamma-Backbone Alteration: As a

    
    -amino acid, 3-AAC inserts two additional methylene groups into the backbone compared to a standard 
    
    
    
    -amino acid.[1] This disrupts the standard
    
    
    hydrogen bonding patterns recognized by many endopeptidases, effectively making the sequence "invisible" to enzymes evolved to cleave
    
    
    -peptide bonds.
Visualization of Steric Shielding

The following diagram illustrates how 3-AAC blocks protease access compared to a standard residue.

G cluster_0 Standard Peptide Bond cluster_1 3-AAC Modified Bond WT_Bond Peptide Bond (Scissile Site) Protease Protease Active Site Protease->WT_Bond Hydrolysis AAC_Bond Peptide Bond (Shielded) Cage Adamantane Cage (Steric Block) Cage->AAC_Bond Protects Protease_Blocked Protease (Access Denied) Protease_Blocked->Cage Steric Clash

Figure 1: Mechanism of proteolytic resistance. The adamantane cage (blue) creates a physical barrier that prevents the protease (yellow/grey) from accessing the peptide bond.

Comparative Performance Analysis

3-AAC vs. Aib (Alpha-Aminoisobutyric Acid)

Aib is the gold standard for stabilizing helical peptides (e.g., GLP-1 analogs).[1] It works by restricting the


 angles of the backbone, forcing the peptide into a helical structure that is harder to cleave.[4]
  • Limitation of Aib: It does not significantly change the backbone length or lipophilicity.

  • Advantage of 3-AAC: 3-AAC is far more lipophilic.[1] This not only prevents degradation but also improves membrane permeability , potentially allowing intracellular targeting. However, 3-AAC may disrupt an

    
    -helix due to its 
    
    
    
    -amino acid nature, so it is best used in turn regions or as a linker .[1]
3-AAC vs. D-Amino Acids

D-Amino acids prevent recognition by stereoselective enzymes.[1]

  • Limitation of D-AA: They often destroy the biological activity of the peptide by inverting the side-chain orientation required for receptor binding.

  • Advantage of 3-AAC: While 3-AAC is achiral at the bridgehead carbons (in the symmetric context) or has defined stereochemistry that is non-natural, it allows the flanking L-amino acids to maintain their native orientation while still providing a "stop" signal to exopeptidases.

Experimental Protocol: Assessing Metabolic Stability

To validate the stability of a 3-AAC containing peptide, use the following self-validating workflow.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) in the presence of liver metabolic enzymes (CYPs, FMOs).

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Peptide (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Warfarin).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with Test Peptide (final conc. 1

    
    M). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4,000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Plasma Stability Assay

Crucial for peptides, as plasma contains high levels of proteases (e.g., esterases, peptidases) not present in microsomes.

  • Preparation: Thaw pooled plasma (heparin or EDTA) at 37°C.

  • Incubation: Spike peptide to 10

    
    M.
    
  • Time Course: Collect samples at 0, 1h, 4h, 8h, 24h. (Note: 3-AAC peptides often require extended time points due to high stability).[1]

  • Quench & Analyze: Precipitate proteins with 3:1 Methanol/Ethanol, centrifuge, and analyze via LC-MS.

Data Calculation

Calculate the in vitro half-life (


) using the slope (

) of the natural log of percent remaining vs. time:


Visualizing the Experimental Workflow

Workflow cluster_Assays Stability Assays Start Peptide Synthesis (Inc. 3-AAC) Microsomes Liver Microsomes (CYP450 Metabolism) Start->Microsomes Plasma Plasma Incubation (Proteolysis) Start->Plasma Quench Quench Reaction (Ice-Cold ACN + IS) Microsomes->Quench t = 0-60 min Plasma->Quench t = 0-24 hrs Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS Calc Calculate t1/2 & CLint LCMS->Calc

Figure 2: Standardized workflow for assessing metabolic stability of adamantane-modified peptides.

References

  • PubChem. (2025). 3-Amino-adamantane-1-carboxylic acid | C11H17NO2.[1] National Library of Medicine. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Galati, R., et al. (2003). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Zeitschrift für Naturforschung C. [Link]

  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals.[3][4][5][6][7] [Link][1]

Sources

comparative cytotoxicity of novel adamantane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Novel Adamantane Derivatives: A Technical Guide for Drug Development

The "Lipophilic Bullet" Paradigm in Oncology

Historically recognized for their antiviral efficacy, adamantane derivatives have undergone a renaissance in medicinal chemistry 1[1]. The adamantane scaffold—a highly symmetric, tricyclic aliphatic hydrocarbon cage—acts as a "lipophilic bullet." When conjugated to specific pharmacophores, it drastically enhances membrane permeability and directs the molecule into the hydrophobic binding pockets of intracellular targets 1[1]. Recent structural modifications, including spirothiazolidinones, dihydropyrimidines, and urea/thiourea linkages, have yielded novel derivatives with potent, selective cytotoxicity against human malignancies , 2[2], 3[3].

Mechanistic Causality: From Permeation to Apoptosis

The cytotoxicity of adamantane derivatives is rarely non-specific. Instead, the lipophilic cage facilitates targeted interactions. For instance, novel 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives have been shown to induce apoptosis by selectively binding and activating Nur77 (an orphan nuclear receptor), subsequently triggering downstream PARP cleavage2[2]. Similarly, adamantyl-substituted spirothiazolidinone derivatives exhibit high affinity for XIAP (X-linked inhibitor of apoptosis protein), effectively neutralizing this inhibitor to unleash caspase-driven apoptosis .

Pathway A Adamantane Derivative B Membrane Permeation (High Lipophilicity) A->B Uptake C Target Binding (Nur77 / XIAP) B->C Localization D Mitochondrial Depolarization C->D Activation E PARP Cleavage & Caspase Activation D->E Transduction F Apoptosis (Cell Death) E->F Execution

Mechanistic pathway of adamantane-induced apoptosis via target binding.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic window of these novel compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across standardized cancer cell lines. The table below synthesizes recent experimental data, highlighting the structure-activity relationship (SAR) where the adamantane moiety drives nanomolar to low-micromolar efficacy.

Compound Class / Specific DerivativeTarget Cell LineIC₅₀ ValueKey Mechanistic FeatureReference
1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-phenethylurea (7f) HepG2 (Hepatocellular)0.28 ± 0.08 µMNur77 activation; PARP cleavage[2]
1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-phenethylurea (7f) H460 (Lung Carcinoma)0.42 ± 0.09 µMSelective over normal MCR-5 cells[2]
Adamantyl-substituted spirothiazolidinone (4a) A549 (Non-Small Cell Lung)150 µM (0.15 mM)XIAP affinity; Annexin V+ apoptosis
Adamantane-containing dihydropyrimidine (IIb) A549 (Non-Small Cell Lung)1.03 µg/mLHigh lipophilic target engagement[3]
Adamantyl isothiourea derivatives HepG2 (Hepatocellular)3.86 - 7.70 µMMitochondrial membrane disruption[4]

Self-Validating Experimental Protocols

As application scientists, we must ensure our data is artifact-free. Hydrophobic compounds like adamantane derivatives are prone to precipitation in aqueous media, which can artificially skew cytotoxicity readouts. The following protocols are designed as self-validating systems to guarantee data integrity.

Protocol 1: High-Fidelity MTT Cytotoxicity Assay

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan 5[5]. This metabolic conversion directly correlates with the number of viable cells. Because adamantane derivatives are highly lipophilic, using an appropriate organic solvent (DMSO) to dissolve the resulting formazan is critical to prevent signal quenching.

Self-Validation System:

  • Positive Control: Doxorubicin (ensures the cell line is responsive to apoptotic stimuli).

  • Negative (Vehicle) Control: 0.1% DMSO (ensures the solvent used to deliver the adamantane derivative is not causing background toxicity).

  • Blank Wells: Media + MTT + DMSO without cells (subtracts background absorbance from phenol red or spontaneous MTT reduction).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and log-phase entry 5[5].
    
  • Compound Preparation: Dissolve the novel adamantane derivative in 100% DMSO to create a master stock. Perform serial dilutions in complete culture media. Critical Step: Ensure the final DMSO concentration in the well never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply the dose-response treatments (e.g., 0.1 µM to 200 µM). Include all self-validating controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This time frame allows sufficient endocytosis and mitochondrial conversion of the dye.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes. Causality: DMSO completely solubilizes the hydrophobic purple formazan crystals, ensuring a linear optical density readout.

  • Quantification: Measure absorbance at 570 nm using a microplate reader 5[5]. Calculate IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow S1 1. Cell Seeding (Log-Phase Growth) S2 2. Compound Exposure (Dose-Response) S1->S2 S3 3. MTT Addition (Metabolic Conversion) S2->S3 S4 4. Formazan Solubilization (DMSO Buffer) S3->S4 S5 5. Absorbance Read (570 nm) S4->S5 S6 6. IC50 Calculation (Non-linear Regression) S5->S6

Self-validating MTT assay workflow for comparative cytotoxicity evaluation.

Protocol 2: Multiparametric Apoptosis Analysis (Annexin V/PI)

Causality & Rationale: While MTT confirms a reduction in viable cells, it cannot distinguish between apoptosis, necrosis, or cell cycle arrest. Flow cytometry using Annexin V and Propidium Iodide (PI) provides mechanistic clarity. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells during late apoptosis or necrosis when membrane integrity is lost .

Step-by-Step Methodology:

  • Induction: Treat A549 cells with the adamantane derivative at its established IC₅₀ concentration for 24 hours .

  • Harvesting: Collect both the floating cells (often late apoptotic/necrotic) and the adherent cells using a gentle detachment agent (e.g., Accutase). Causality: Trypsin can cleave the membrane proteins necessary for Annexin V binding; Accutase preserves membrane architecture.

  • Staining: Wash the cell pellet twice in cold PBS. Resuspend in 1X Annexin V Binding Buffer (contains Ca²⁺, which is strictly required for Annexin V binding). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze immediately via flow cytometry. Quadrant analysis will validate the mechanism: Q3 (Live: AnnV-/PI-), Q4 (Early Apoptotic: AnnV+/PI-), Q2 (Late Apoptotic: AnnV+/PI+), and Q1 (Necrotic: AnnV-/PI+).

Conclusion

The strategic incorporation of the adamantane cage into novel pharmacophores represents a highly effective method for overcoming cellular permeability barriers and targeting intracellular apoptotic pathways. By utilizing rigorous, self-validating in vitro assays, researchers can accurately benchmark the comparative cytotoxicity of these promising derivatives against established chemotherapeutics.

References

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane deriv
  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents.RSC Advances.
  • Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Applic
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane | High-Purity Pharmaceutical Building Block.BenchChem.
  • A Comparative Analysis of N-(1-adamantyl)

Sources

Validation of Analytical Methods for Quantifying 3-Amino-adamantane-1-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Intermediate

3-Amino-adamantane-1-carboxylic acid (3-AACA) represents a classic analytical paradox in pharmaceutical development. As a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin , its quantification is mandatory for purity profiling. However, its chemical structure—a rigid, bulky adamantane cage functionalized with amino and carboxyl groups—lacks a conjugated


-system.

Consequently, 3-AACA is effectively "invisible" to standard UV detection above 210 nm. This guide evaluates three distinct analytical strategies to overcome this chromophoric deficit: Pre-column Derivatization (FMOC) , Direct LC-MS/MS , and Charged Aerosol Detection (CAD) .

The Verdict: While LC-MS/MS offers superior sensitivity for trace impurity profiling, Automated Pre-column Derivatization with FMOC-Cl remains the most robust, cost-effective "workhorse" for routine QC assay and purity testing, offering a balance of selectivity and sensitivity without the need for expensive mass spectrometry infrastructure.

The Analytical Challenge: Structural Impediments

To validate a method for 3-AACA, one must first understand why standard methods fail.

  • Zwitterionic Nature: The simultaneous presence of

    
     and 
    
    
    
    groups creates a zwitterion at neutral pH, leading to poor retention on standard C18 columns (early elution in the void volume).
  • Lack of Chromophore: The adamantane cage is aliphatic. The carbonyl group of the carboxylic acid absorbs weakly at ~200-210 nm, a region plagued by solvent cutoff noise (acetonitrile/methanol absorption) and mobile phase buffer interference.

  • Steric Bulk: The adamantane cage is hydrophobic and bulky, which can sterically hinder certain derivatization reactions if the linker is too short.

Comparative Analysis of Methodologies

The following table synthesizes performance data based on field applications and comparative literature for amino acid analysis.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-FLD (FMOC Derivatization) Method B: LC-MS/MS (HILIC/C18) Method C: HPLC-CAD (Direct)
Principle Chemical tagging with fluorophoreIonization (ESI+) & Mass FilteringAerosol charging & Electrometer
Detection Fluorescence (Ex 260nm / Em 315nm)Mass Spectrometry (MRM)Charged Aerosol Detector
Sensitivity (LOD) High (0.5 – 1.0 pmol)Ultra-High (< 0.1 pmol)Moderate (1 – 5 ng)
Linearity (

)
> 0.999 (Wide dynamic range)> 0.99 (Subject to saturation)> 0.995 (Often quadratic)
Selectivity Excellent (Chromatographic + Spectral)Excellent (Mass based)Good (Chromatographic only)
Robustness High (Derivative is stable)Medium (Matrix effects/Suppression)High (Universal response)
Cost per Analysis Low (Reagents are cheap)High (Instrumentation/Maintenance)Medium (Gas consumption)
Best Use Case Routine QC / Release Testing Trace Impurity / Genotox Screening Formulation / Excipient Analysis
Decision Logic for Method Selection

The choice of method depends heavily on the stage of drug development and available instrumentation.

MethodSelection Start Start: Select Method for 3-AACA Trace Is this for Trace Impurity (<0.05%)? Start->Trace MassSpec Select LC-MS/MS (HILIC) Trace->MassSpec Yes Routine Is this for Assay/Purity (>0.1%)? Trace->Routine No Chromophore Does lab have MS? Routine->Chromophore Chromophore->MassSpec Yes Deriv Select HPLC-FLD (FMOC Derivatization) Chromophore->Deriv No (Standard QC) CAD Select HPLC-CAD (Universal Detection) Chromophore->CAD No (Avoid Derivatization)

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements and laboratory infrastructure.

Deep Dive Protocol: Automated Pre-Column Derivatization (FMOC-Cl)

As the "Senior Application Scientist" recommendation for general QC, this section details the FMOC-Cl (9-Fluorenylmethyl chloroformate) method. FMOC reacts rapidly with primary and secondary amines to form stable, highly fluorescent carbamates.

The Chemistry

The amino group of 3-AACA attacks the carbonyl carbon of FMOC-Cl, displacing the chloride ion. The resulting carbamate is hydrophobic, allowing excellent retention and separation on standard C18 columns, solving the "void volume elution" problem of the native zwitterion.

Reagents & Preparation[2][3]
  • Derivatization Reagent: 5 mg/mL FMOC-Cl in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate Buffer, pH 9.5 (High pH is critical to ensure the amine is deprotonated and nucleophilic).

  • Quenching Reagent: 1% Adamantane-amine (ADAM) or simply acidic mobile phase (if online). Note: For offline, we use ADAM to scavenge excess FMOC, but online autosamplers often inject directly.

  • Diluent: 0.1 M HCl (to dissolve the zwitterionic 3-AACA initially).

Instrumental Parameters (HPLC-FLD)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.2.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (FLD).[2] Excitation: 265 nm; Emission: 315 nm.

  • Column Temp: 40°C.

Automated Workflow (Autosampler Program)

Modern HPLCs (Agilent/Waters/Shimadzu) can perform this "in-needle":

  • Draw 5 µL Borate Buffer.

  • Draw 1 µL Sample (3-AACA).

  • Draw 1 µL FMOC Reagent.

  • Mix in needle/loop (3 cycles).

  • Wait 1.0 min (Reaction time).

  • Inject .

DerivatizationWorkflow Sub1 3-AACA (Amine) Mix Mixing (Autosampler Loop) Sub1->Mix Sub2 FMOC-Cl (Reagent) Sub2->Mix Buffer Borate Buffer (pH 9.5) Buffer->Mix Reaction Nucleophilic Attack (Formation of Carbamate) Mix->Reaction 60 sec wait Separation RP-HPLC Separation (Hydrophobic Retention) Reaction->Separation Detect Fluorescence Detection (Ex 265 / Em 315) Separation->Detect

Figure 2: Automated pre-column derivatization workflow. The reaction converts the polar zwitterion into a hydrophobic, fluorescent analyte.

Validation Framework (ICH Q2)

To ensure this method is "fit for purpose," the following validation parameters must be executed.

Specificity
  • Objective: Prove that the FMOC-3-AACA peak is resolved from the FMOC-OH peak (excess reagent hydrolysis) and Vildagliptin.

  • Protocol: Inject a mixture of:

    • Blank (Mobile phase).

    • Derivatized Blank (Reagent only – expect huge FMOC-OH peak).

    • Spiked Sample (3-AACA + Vildagliptin).

  • Acceptance: Resolution (

    
    ) > 2.0 between 3-AACA derivative and FMOC-OH.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from LOQ to 150% of target concentration (e.g., 0.5 µg/mL to 100 µg/mL).

  • Causality: FMOC is in excess; therefore, the response should be strictly linear relative to the limiting reagent (3-AACA).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[3]
Accuracy (Recovery)
  • Protocol: Spike 3-AACA into the Vildagliptin drug substance matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.[4]

  • Protocol: Dilute standard until peak height is ~10x the baseline noise.

  • Target: For FMOC-FLD, expect an LOQ

    
     0.05 µg/mL (significantly lower than UV methods).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Ayoub, B. M., et al. (2011).[3] Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate.[3][5] International Journal of Biomedical Science.[3] Link

  • Shimadzu Application News. (2018). Analysis of Amino Acids by Pre-column Derivatization Methods.[6] Shimadzu Corporation. Link

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Compounds.[7]Link

  • Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivatization.Link

Sources

Safety Operating Guide

3-Amino-adamantane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

Status: Non-Regulated for Transport (DOT/IATA) but Regulated Chemical Waste for Disposal. Primary Hazard: Irritant (Skin/Eye/Respiratory).[1] Disposal Method: High-temperature incineration with afterburner and scrubber.

Scenario Immediate Action
Small Spill (<10g) Dampen with inert absorbent (vermiculite) to prevent dust. Sweep into a sealed container.
Large Spill (>10g) Evacuate area. Wear N95/P100 respirator. Dry sweep using dust-suppression techniques.
Skin Contact Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][3][5]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its stability and reactivity profile. 3-Amino-adamantane-1-carboxylic acid is a stable, solid organic amine derivative used frequently in peptide synthesis and drug development (e.g., DPP-4 inhibitors).

  • Chemical Name: 3-Amino-adamantane-1-carboxylic acid[1][6][7][8][9][10][11]

  • CAS Number: 6240-10-4 (Free Acid) | 6240-01-3 (Hydrochloride Salt)

  • Physical State: White to off-white powder/solid.

  • Solubility: Soluble in acidic aqueous solutions; limited solubility in neutral water; soluble in polar organic solvents (DMSO, Methanol).

GHS Hazard Classification
PictogramSignal WordHazard Statements

WARNING H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][11]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream rejection by EHS (Environmental Health & Safety) departments.

Segregation Logic

Do NOT mix this compound with:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Acids/Bases: While not explosive, mixing with strong acids will form salts (generating heat), and strong bases will deprotonate the carboxylic acid. Keep streams neutral or clearly labeled if mixed.

Waste Stream Classification
  • Solid Waste: Pure powder, contaminated weigh boats, gloves, and paper towels.

  • Liquid Waste: Reaction mixtures (e.g., DMF, DCM, or Methanol solutions containing the compound).

  • Sharps: Syringes or needles used to transfer solutions of the compound.

Disposal Methodologies

The only validated method for the final destruction of 3-Amino-adamantane-1-carboxylic acid is thermal oxidation (incineration) . Biological degradation is not a recommended primary disposal method due to the stability of the adamantane cage structure.

Protocol A: Solid Waste Disposal (Preferred)
  • Step 1: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Step 2: Label the container with the full chemical name (no abbreviations/formulas) and the hazard warning "IRRITANT."

  • Step 3: Seal the lid tightly. If the waste is a fine powder, tape the lid to prevent loosening during transport.

  • Step 4: Transfer to your facility's Central Accumulation Area (CAA) for off-site incineration.

Protocol B: Liquid Waste Disposal
  • Context: Used when the compound is dissolved in solvents (e.g., HPLC waste, reaction mother liquors).

  • Step 1: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Methanol, Acetone, DMSO)

      
      Non-Halogenated Organic Waste Stream .
      
  • Step 2: If the solution is aqueous and acidic (pH < 2), neutralize to pH 5–9 before adding to organic waste containers to prevent container corrosion, unless your facility uses specific acid-waste carboys.

  • Step 3: Combustible Solvent Addition: If disposing of the pure solid via liquid stream (not recommended but possible), dissolve the solid in a combustible solvent (e.g., ethanol) to facilitate burning in the incinerator.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 3-Amino-adamantane-1-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Solid Chemical Waste' Hazard: Irritant Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy (Red Tag) Halo->HaloAction NonHaloAction Organic Waste Carboy (Clear/Yellow Tag) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating adamantane-derivative waste streams to ensure incinerator compatibility.

Regulatory Compliance (US & EU)

United States (EPA/RCRA)
  • Status: Not a "Listed" Hazardous Waste (Not P-listed or U-listed).

  • Determination: The generator must evaluate if the waste exhibits "Characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).

    • Pure Substance:[8] Typically does not meet characteristic definitions.

    • Mixtures: If mixed with flammable solvents (e.g., Methanol), it becomes D001 (Ignitable) .

  • Requirement: Even if non-regulated under RCRA, it must be disposed of as Non-Regulated Chemical Waste through a licensed TSDF (Treatment, Storage, and Disposal Facility). Do not dispose of in trash or drain.

European Union (EWC)
  • Waste Code: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Path: High-temperature incineration (Directive 2000/76/EC).

Emergency Spill Response Protocol

Objective: Containment and cleanup minimizing dust generation (inhalation hazard).[2][3][5][12][13][14]

Step-by-Step Procedure
  • Isolate: Mark the area. If the spill is >100g or outside a fume hood, evacuate non-essential personnel.

  • PPE Up: Nitrile gloves (double layer recommended), safety goggles, lab coat, and an N95 dust mask (or P100 respirator for larger spills).

  • Contain:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels or vermiculite dampened with water to suppress dust.

    • Liquid Spill: Surround with absorbent pads or spill pillows.

  • Clean: Scoop material into a waste bag/container. Wipe the surface 3x with water and detergent.

  • Verify: Check pH of the surface (if wet cleaning used) to ensure no acidic/basic residue remains.

Spill Response Logic Flow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10g (Inside Hood) Assess->Small Large > 10g (Outside Hood) Assess->Large ActionSmall 1. Dampen with wet paper towel 2. Wipe up 3. Bag as solid waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don N95/Respirator 3. Use Absorbent/Vermiculite 4. Scoop to Pail Large->ActionLarge Final Label & Notify EHS ActionSmall->Final ActionLarge->Final

Figure 2: Operational workflow for responding to spills, prioritizing respiratory protection against dust.

References

  • PubChem. (2023).[1] 3-Aminoadamantane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

  • European Commission. (2000). Directive 2000/76/EC on the Incineration of Waste.[Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Amino-adamantane-1-carboxylic acid

[1][2]

Executive Summary & Chemical Context

3-Amino-adamantane-1-carboxylic acid is a bifunctional adamantane derivative widely used as a scaffold in peptidomimetics and antiviral drug discovery. Chemically, it possesses both a basic primary amine and an acidic carboxylic acid moiety.

Critical Handling Note: In its solid state, this compound often exists as a zwitterion. This results in a high melting point and potentially difficult solubility profiles, often requiring pH adjustment for dissolution. The primary operational hazard is fine particulate dust , which is highly electrostatic and biologically active (targeting NMDA receptors or viral channels in similar pharmacophores).

Immediate Action Required:

  • Primary Engineering Control: Certified Chemical Fume Hood.

  • Primary PPE: Nitrile gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat.

  • Restricted Access: Handling is limited to trained personnel only.

Hazard Assessment (The "Why")

Standard Safety Data Sheets (SDS) list generic H-codes. Below is the field interpretation of these hazards regarding this specific adamantane derivative.

Hazard CodeDescriptionOperational Reality (Field Insight)
H315 Causes skin irritationLipophilicity Factor: Adamantane cages are highly lipophilic ("greasy"). If dissolved in DMSO or organic solvents, skin absorption rates increase significantly, carrying the irritant deep into the dermal layer.
H319 Causes serious eye irritationMechanical vs. Chemical: As a crystalline powder, it causes immediate mechanical abrasion followed by chemical irritation. Contact lens use is strictly prohibited during handling.
H335 May cause respiratory irritationThe "Static" Problem: Adamantane powders are notoriously static-prone. They "fly" easily, creating invisible dust clouds that are inhaled if not handled inside a draft-controlled hood.

PPE Matrix & Selection Logic

This protocol relies on a Barrier Analysis approach. We select PPE based on the permeation properties of amines and organic acids.

Personal Protective Equipment (PPE) Requirements[3]
Body AreaEssential GearTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Disposable)Spec: Minimum 0.11 mm thickness (e.g., N-Dex or equivalent).Logic: Nitrile provides excellent resistance to organic acids and amines. Latex is not recommended due to higher permeability to organic carriers often used with this compound (e.g., DCM, Methanol).Protocol: Change immediately upon splash. Double-glove if handling solutions >100 mg/mL.
Eye Protection Safety Glasses (Side Shields)Spec: ANSI Z87.1 / EN166 compliant.Logic: Goggles are only necessary if creating large dust clouds (unlikely in mg-scale synthesis) or vigorous reflux. For standard weighing, glasses suffice if inside a hood.
Respiratory Engineering Control (Primary)Spec: Fume Hood (Face velocity 0.3–0.5 m/s).Logic: Respirators (N95/P3) are secondary measures. If the fume hood is operational, personal respiratory gear is redundant and can induce false security. Use N95 only if weighing outside a hood (strongly discouraged).
Body Defense Lab Coat (Cotton/Poly)Spec: Long-sleeved, buttoned/snapped.Logic: Prevents dust accumulation on street clothes. Adamantane derivatives are stable; laundry contamination is a risk.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

The goal is to neutralize static charge to prevent "flying powder."

  • Environment: Activate Fume Hood 5 minutes prior to use. Verify flow alarm is silent.

  • Static Control (Crucial): Place an ionizing bar or antistatic gun near the balance. If unavailable, wipe the spatula and weighing boat with an antistatic wipe before taring.

  • Weighing:

    • Open the secondary container inside the hood.

    • Transfer solid gently. Do not dump; tap the spatula.

    • Self-Validating Step: If powder adheres to the spatula or flies away, stop. Your static control is insufficient. Ground yourself or use an antistatic gun before proceeding.

Phase B: Solubilization & Reaction

Understanding the Zwitterion.

  • Solvent Choice: The compound may be sparingly soluble in neutral water or non-polar solvents (Hexane/Ether).

    • Recommendation: Use Methanol , DMSO , or dilute Acid/Base (e.g., 1M HCl or 1M NaOH) depending on the desired reaction pathway.

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splashing of the light powder.

Phase C: Decontamination
  • Surface Cleaning: Wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe.

    • Why Water First? Ethanol can fixate certain salts or spread the lipophilic powder. Water/soap physically removes the bulk solid first.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.

Emergency Response Logic

In the event of exposure, immediate action supersedes paperwork. Follow this decision logic:

EmergencyResponseStartEXPOSURE EVENTTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACTType->SkinEyeEYE CONTACTType->EyeInhaleINHALATIONType->InhaleAct_Skin1. Drench with water (15 min)2. Remove contam. clothing3. Do NOT use solventsSkin->Act_SkinAct_Eye1. Eye Wash Station (15 min)2. Hold eyelids open3. Remove contacts if easyEye->Act_EyeAct_Inhale1. Move to Fresh Air2. Sit upright3. Seek medical if wheezingInhale->Act_InhaleMedicalSEEK MEDICAL ATTENTION(Bring SDS)Act_Skin->MedicalAct_Eye->MedicalAct_Inhale->Medical

Figure 1: Immediate response workflow for exposure to adamantane derivatives.[1]

Disposal & Waste Management

Improper disposal of adamantane derivatives can lead to persistent environmental accumulation due to the stability of the adamantane cage.

  • Solid Waste:

    • Collect in a container labeled "Hazardous Waste - Solid Organic."

    • Do NOT place in regular trash.

  • Liquid Waste:

    • Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents like DCM were used in the process).

    • Ensure the pH is neutral (6–8) if large acid/base volumes were used for solubilization.

  • Container Disposal: Rinse the empty reagent bottle 3x with a compatible solvent. Add rinsate to liquid waste. Deface the label and discard the bottle in glass trash.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 365221, 3-Aminoadamantane-1-carboxylic acid. Retrieved March 7, 2026 from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.